Reactive Violet 5
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O15S4.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDYBUJBRAYEZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N3Na3O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12226-38-9 | |
| Record name | C.I. Reactive Violet 5 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper, 5-(acetylamino)-4-hydroxy-3-[[2-hydroxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of Reactive Violet 5?
An In-depth Technical Guide to C.I. Reactive Violet 5
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of C.I. This compound (C.I. 18097). The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.
Chemical Identity and Physicochemical Properties
C.I. This compound is a monoazo reactive dye containing a vinyl sulfone reactive group. This group allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers, leading to excellent wash fastness. It is a metal complex dye, typically involving copper, which enhances its light fastness and influences its shade.[1][2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | C.I. This compound | [2] |
| C.I. Number | 18097 | [2] |
| CAS Number | 12226-38-9 | [2] |
| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [2][3] |
| Molecular Weight | 735.59 g/mol | [2][3] |
| IUPAC Name | trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | [3] |
| Appearance | Purple-brown powder | [2] |
| Solubility | Soluble in water | [2] |
Chemical Structure
The chemical structure of C.I. This compound is characterized by a naphthalene-based azo chromophore linked to a phenyl ring that carries the vinyl sulfone reactive group in its masked (sulfatoethylsulfonyl) form.
Caption: 2D representation of C.I. This compound.
Synthesis Pathway and Experimental Protocols
General Synthesis Pathway
The industrial synthesis of C.I. This compound involves a multi-step process. While specific process parameters are proprietary, the general chemical pathway is well-established for azo dyes.[2] It consists of the diazotization of an aromatic amine, followed by an azo coupling reaction with a suitable coupling component, and subsequent complexation with a metal salt.[2]
Caption: General synthesis workflow for C.I. This compound.
Representative Experimental Protocol: Exhaust Dyeing of Cotton
While a specific protocol for the synthesis of this compound is not publicly available, a general laboratory procedure for its application in dyeing cellulosic fibers like cotton is provided below. This protocol is representative of exhaust dyeing methods for vinyl sulfone reactive dyes.[4][5][6]
Materials and Equipment:
-
Scoured and bleached cotton fabric
-
C.I. This compound
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Soda Ash, Na₂CO₃)
-
Laboratory dyeing machine (e.g., beaker dyeing machine)
-
pH meter and standard buffers
-
Water bath or heating system
Procedure:
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio (ratio of the weight of the goods to the volume of the liquid) of 1:20 (e.g., 5 grams of fabric in 100 mL of water).
-
Dye Dissolution: Accurately weigh the required amount of C.I. This compound (e.g., 2% on weight of fiber, owf) and make a paste with a small amount of cold water. Add boiling water to dissolve the dye completely.
-
Initial Dyeing Step (Exhaustion):
-
Set the dyebath temperature to 40°C.
-
Add the dissolved dye to the bath.
-
Immerse the cotton fabric in the dyebath and run for 10 minutes to ensure even wetting.
-
Gradually add the required amount of electrolyte (e.g., 60 g/L NaCl) in three portions over 30 minutes. The electrolyte promotes the exhaustion of the dye onto the fiber.
-
Raise the temperature to 60°C over 20 minutes and continue running for another 20 minutes.
-
-
Fixation Step:
-
Add the required amount of alkali (e.g., 20 g/L Soda Ash) to the dyebath. The alkali raises the pH, activating the cellulose (B213188) fiber and the vinyl sulfone group, which then react to form a covalent bond.
-
Continue the dyeing process at 60°C for 60 minutes.
-
-
Washing Off:
-
Drain the dyebath.
-
Rinse the fabric thoroughly with cold water.
-
Perform a soaping wash at 90-95°C for 15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove any unfixed, hydrolyzed dye.
-
Rinse again with hot and then cold water until the rinse water is clear.
-
Dry the dyed fabric.
-
Caption: Experimental workflow for exhaust dyeing of cotton.
Spectroscopic and Performance Data
Spectroscopic Characterization
| Technique | Observation | Reference |
| UV-Visible Spectroscopy | Exhibits a maximum absorbance (λmax) in the visible region at approximately 560 nm, corresponding to its violet color. A second peak is observed in the UV region around 220 nm, related to the aromatic structure. | [7][8] |
| FT-IR Spectroscopy | The spectrum shows characteristic peaks for its functional groups. While a detailed assignment is not available, studies on its degradation products confirm the breakdown of the azo bond (peak around 1600 cm⁻¹ disappears). | [9] |
Typical Dyeing Performance
Specific quantitative data for the fixation efficiency and colorfastness of C.I. This compound is limited. The table below provides typical performance characteristics for vinyl sulfone-type reactive dyes on cotton fabric, which are expected to be similar for this compound.
| Performance Metric | Typical Rating / Value | Reference |
| Light Fastness (ISO 105-B02) | 3-4 (Moderate to Good) | [10] |
| Washing Fastness (ISO 105-C02) | 4-5 (Good to Excellent) | [10] |
| Rubbing Fastness - Dry (ISO 105-X12) | 4-5 (Good to Excellent) | [11] |
| Rubbing Fastness - Wet (ISO 105-X12) | 3 (Moderate) | [11] |
| Fixation Efficiency | 60-80% (Varies with conditions) | [12] |
Note: Fastness is rated on a scale of 1 to 5, where 5 is the highest fastness.
Environmental Data: Decolorization Efficiency
Several studies have investigated the removal of this compound from aqueous solutions using Advanced Oxidation Processes (AOPs), which is relevant for wastewater treatment.
| Treatment Process | Conditions | Removal Efficiency | Time | Reference |
| UV-A-Fenton | pH 3.0, [H₂O₂] = 4.0 mM, [Fe²⁺] = 0.15 mM | 95.5% | 7 min | [13] |
| Fenton | pH 3.0, [H₂O₂] = 4.0 mM, [Fe²⁺] = 0.15 mM | 86.6% | 7 min | [13] |
| Photocatalysis (Fe-doped TiO₂) | pH 10, 3 g/L catalyst, 60 mM H₂O₂ | ~100% | 2 hours | [8] |
References
- 1. US6818147B2 - Antifreeze concentrate containing the colorant C.I. This compound - Google Patents [patents.google.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C20H16N3Na3O15S4 | CID 135445762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sahadyes.com [sahadyes.com]
- 5. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 6. longwayeducation.com [longwayeducation.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Degradation of Azo Dye this compound on Fe-Doped Titania Catalysts under Visible Light Irradiation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
- 11. Color fastness properties of different reactive dyes | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
C.I. 18097 (Acid Red 73): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of C.I. 18097, commercially known as Acid Red 73. This synthetic azo dye is utilized across various industrial and research applications, including as a colorant in textiles, leather, paper, plastics, and even in medical and cosmetic formulations.[1][2][3][4]
Core Chemical Identity and Properties
Acid Red 73 is a disodium (B8443419) salt of 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid.[4] It is classified as a double azo dye, characterized by the presence of two azo (-N=N-) groups, which are responsible for its color.[2]
| Identifier | Value |
| Colour Index Name | C.I. Acid Red 73 |
| C.I. Number | 27290 |
| CAS Number | 5413-75-2 |
| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂[2] |
| Molecular Weight | 556.48 g/mol [2] |
| IUPAC Name | Disodium 7-hydroxy-8-[[4-(phenyldiazenyl)phenyl]diazenyl]naphthalene-1,3-disulfonate |
Physicochemical Properties
| Property | Value/Description |
| Physical Form | Yellow-light red powder[1][2][4] |
| Solubility | Soluble in water (forming a red solution), ethanol, and acetone. Insoluble in other organic solvents.[1][2][3][4] |
| Density | 1.58 g/cm³[4] |
| Maximum Absorbance (λmax) | 508 nm[6] |
| Stability | Stable under normal temperatures and pressures.[1] |
Chemical Reactivity:
-
In the presence of strong sulfuric acid, it produces a red-purple solution, which upon dilution, forms a red-brown precipitate.[1][2]
-
Reaction with nitric acid results in a color change from blue to orange and then to olive.[1][2]
-
The addition of strong hydrochloric acid to its aqueous solution leads to the formation of a dark red-brown precipitate.[1][2]
-
Adding sodium hydroxide (B78521) solution results in a dark brown precipitate.[1][2]
Experimental Protocols
Synthesis of Acid Red 73
The manufacturing process for Acid Red 73 involves a two-step diazotization and coupling reaction.[2][4]
Methodology:
-
Diazotization: 4-(Phenyldiazenyl)benzenamine (Aniline Yellow) is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), to form a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to an alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid). The coupling reaction occurs at the position ortho to the hydroxyl group of the G acid, forming the final Acid Red 73 dye.
-
Isolation: The dye is typically salted out from the reaction mixture by adding sodium chloride, filtered, washed, and dried.
References
Remazol Brilliant Violet 5R: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remazol Brilliant Violet 5R (RBV-5R), also known as C.I. Reactive Violet 5, is a synthetic azo dye characterized by its vibrant violet hue and its classification as a reactive dye.[1][2][3] Primarily utilized in the textile industry for dyeing protein and cellulosic fibers, its mechanism of action is rooted in the chemical reactivity of its vinyl sulfone group.[1][2] This technical guide provides an in-depth analysis of this mechanism, its chemical basis, and potential, though currently underexplored, implications in a broader biological and research context. While specific applications of RBV-5R in drug development and signaling pathway modulation are not extensively documented in current literature, the reactivity of its core functional group offers a basis for potential utility in biochemical and cellular studies.
Chemical and Physical Properties
Remazol Brilliant Violet 5R is a complex aromatic molecule. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 12226-38-9 | [1][2] |
| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [1][2][4] |
| Molecular Weight | 735.58 g/mol | [2][4] |
| Class | Azo Dye, Reactive Dye | [1] |
| Reactive Group | Vinyl Sulfone | [2] |
Core Mechanism of Action: The Vinyl Sulfone Reactive Group
The defining feature of Remazol Brilliant Violet 5R in its function as a reactive dye is the presence of a vinyl sulfone group, specifically a 2-(sulfooxy)ethylsulfonyl group.[1][4] This group is the "reactive hook" that allows the dye to form a stable, covalent bond with nucleophilic groups present in substrates like textile fibers or, potentially, biological macromolecules.
The reaction proceeds via a Michael-type 1,4-addition. Under alkaline conditions, the 2-(sulfooxy)ethylsulfonyl group undergoes an elimination reaction to form the highly reactive vinyl sulfone. This electrophilic vinyl sulfone is then susceptible to nucleophilic attack.
In the context of biological systems, nucleophiles such as the thiol group of cysteine residues and the amine group of lysine (B10760008) residues in proteins are potential targets for this reaction. This reactivity forms the basis for the use of other vinyl sulfone-containing compounds as irreversible enzyme inhibitors and activity-based probes in proteomics.
Biological Implications and Potential Research Applications
While RBV-5R is primarily an industrial dye, its vinyl sulfone chemistry suggests potential for biological applications, an area that remains largely unexplored. The reactivity of vinyl sulfones has been harnessed in various research contexts:
-
Enzyme Inhibition: Vinyl sulfone-containing small molecules have been successfully developed as irreversible inhibitors of cysteine proteases, such as cathepsins and caspases. The vinyl sulfone group acts as a warhead, forming a covalent bond with the active site cysteine residue, thereby permanently inactivating the enzyme.
-
Activity-Based Probes (ABPs): The ability to covalently label active enzymes has led to the design of vinyl sulfone-based ABPs. These probes can be used to profile enzyme activity in complex biological samples, aiding in drug discovery and diagnostics.
Given its chemical structure, RBV-5R could theoretically act as a covalent modifier of proteins. However, there is a lack of specific studies in the scientific literature detailing its interaction with specific enzymes or signaling pathways. Its large, polar structure may limit its cell permeability and target accessibility compared to smaller, specifically designed vinyl sulfone inhibitors.
One study notes the use of C.I. This compound for the detection of bacterial strains in biological samples, suggesting a potential hydrophobic interaction and an ability to bind to colloidal gold particles.[5]
Experimental Protocols
Environmental and Toxicological Profile
Like many azo dyes, a significant consideration for the use of Remazol Brilliant Violet 5R is its environmental and toxicological profile. The reductive cleavage of the azo bond (-N=N-) can lead to the formation of aromatic amines, which are potentially carcinogenic.[1][6] Most research on RBV-5R has focused on its degradation and removal from textile industry wastewater through various physical, chemical, and biological methods.[6][7]
| Degradation/Removal Method | Typical Efficiency | Reference |
| Sonophotocatalysis (Ag-ZnO) | 95.7% degradation (60 min) | [4] |
| Biosorption (Sugarcane Bagasse) | 92.22% removal (at pH 6) | [8] |
| Biosorption (Eggshell) | 94.4% removal (at 20°C) | |
| Fungal Decolorization | Variable (up to 90%) | [9] |
Conclusion
The mechanism of action of Remazol Brilliant Violet 5R is fundamentally chemical, driven by the electrophilic nature of its vinyl sulfone group, which allows it to form covalent bonds with nucleophiles. While this reactivity is exploited in the textile industry for permanent dyeing, its application in the fields of drug development and molecular biology is not established. The known reactivity of the vinyl sulfone class of compounds suggests a potential for RBV-5R to act as a covalent modifier of proteins. However, the lack of specific research into its biological targets, cellular effects, and potential signaling pathway interactions means that its utility for researchers, scientists, and drug development professionals is currently hypothetical. Future research could explore this potential, but investigators must remain mindful of the compound's potential toxicity and the environmental concerns associated with azo dyes.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 3. CAS 12226-38-9: remazol brilliant violet 5R | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C.I.this compound | 12226-38-9 | FR41193 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonophotocatalytic Degradation of Fast Yellow AB and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Reactive Violet 5 and its Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical designated by CAS number 12226-38-9, commonly known as C.I. Reactive Violet 5 or Remazol Brilliant Violet 5R. It also addresses a class of similarly named fluorescent dyes used for cell viability analysis in life sciences research, clarifying the distinctions between these substances.
Part 1: C.I. This compound (CAS 12226-38-9)
C.I. This compound is primarily an industrial azo dye valued for its ability to form covalent bonds with fibers, ensuring colorfastness.[1] While its main application lies in the textile industry, it has been noted for use in biological sample staining, particularly for bacteria.[2][3]
Chemical and Physical Properties
A summary of the key quantitative data for C.I. This compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 12226-38-9 | [4] |
| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [4] |
| Molar Mass | 735.58 g/mol | [4] |
| Synonyms | Remazol Brilliant Violet 5R, C.I. 18097 | [1][5][6] |
| Appearance | Purple-brown powder | [7] |
| Solubility | Soluble in water (100 g/L at 50°C) | [7] |
| Maximum Absorption (λmax) | ~560 nm | [8] |
Applications in Research
The primary research application of C.I. This compound, outside of textile engineering, is in environmental science, focusing on its decolorization and degradation in wastewater.[8] There is also evidence of its use as a simple, non-fluorescent stain for biological specimens, such as bacteria in activated sludge.[3]
This protocol is adapted from general bacterial staining procedures and the noted application of C.I. This compound for staining bacterial samples.
Materials:
-
Bacterial smear on a microscope slide
-
C.I. This compound solution (0.1% w/v in distilled water)
-
Distilled water
-
Blotting paper
-
Microscope
Procedure:
-
Prepare a heat-fixed smear of the bacterial sample on a clean microscope slide.
-
Flood the smear with the 0.1% C.I. This compound staining solution.
-
Allow the stain to act for 60-90 seconds.
-
Gently rinse the slide with a slow stream of distilled water to remove excess stain.
-
Blot the slide dry using blotting paper.
-
Observe the stained bacteria under a microscope.
Signaling Pathways and Bioconjugation
There is no scientific literature to suggest that C.I. This compound (CAS 12226-38-9) is involved in or used to study cellular signaling pathways. Furthermore, specific protocols for the bioconjugation of this dye to biomolecules for advanced cellular imaging or drug delivery are not documented. Its primary reactivity is with the hydroxyl groups of cellulose (B213188) fibers in textiles.
Part 2: Violet Amine-Reactive Dyes for Cell Viability
In the context of life sciences, particularly in fields like immunology and drug development, "reactive violet dyes" often refer to a class of fluorescent molecules used for live/dead cell discrimination. These are distinct from the textile dye C.I. This compound. These fluorescent dyes are crucial tools for ensuring data accuracy in techniques like flow cytometry and fluorescence microscopy.
Principle of Action
These amine-reactive dyes are cell-impermeable. In viable cells with intact membranes, the dye only reacts with a few amines on the cell surface, resulting in a dim signal. However, in dead cells with compromised membranes, the dye enters the cytoplasm and covalently binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This covalent linkage is stable and can withstand fixation and permeabilization, making it compatible with subsequent intracellular staining protocols.
Quantitative Data
The following table summarizes the typical properties of commercially available violet amine-reactive viability dyes.
| Property | Value |
| Excitation Maximum | ~405 nm |
| Emission Maximum | ~450 nm |
| Laser Line | Violet (405 nm) |
| Reactive Group | Amine-reactive ester |
| Fixable | Yes |
Experimental Protocols
Materials:
-
Suspension cells
-
Phosphate-Buffered Saline (PBS), protein-free
-
Amine-reactive violet viability dye (stock solution in DMSO)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a violet laser
Procedure:
-
Harvest cells and wash once with protein-free PBS.
-
Resuspend the cell pellet in 1 mL of protein-free PBS to a concentration of 1-10 x 10⁶ cells/mL.
-
Add 1 µL of the viability dye stock solution and vortex immediately. The optimal concentration should be determined by titration.
-
Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells with 2-3 mL of flow cytometry staining buffer to stop the reaction. Centrifuge and discard the supernatant.
-
(Optional) Proceed with fixation, permeabilization, and intracellular staining as required.
-
Resuspend the final cell pellet in a suitable buffer for analysis on a flow cytometer.
Materials:
-
Adherent cells on coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Amine-reactive violet viability dye (working solution in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells twice with PBS.
-
Prepare the viability dye working solution by diluting the stock solution (typically 1:1000) in protein-free PBS.
-
Add the working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Fix the cells with a suitable fixative for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Proceed with permeabilization and immunofluorescence staining.
-
Mount the coverslips with an appropriate mounting medium.
-
Image using a fluorescence microscope with filters suitable for violet excitation and blue/violet emission.
Disclaimer: This document provides a summary of publicly available information. It is intended for informational purposes only. Researchers should always consult the manufacturer's specific protocols for any reagents used and validate procedures for their specific experimental context.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. CAS 12226-38-9: remazol brilliant violet 5R | CymitQuimica [cymitquimica.com]
- 3. C.I.this compound | 12226-38-9 | FR41193 | Biosynth [biosynth.com]
- 4. This compound | C20H16N3Na3O15S4 | CID 135445762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 12226-38-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Photocatalytic Degradation of Azo Dye this compound on Fe-Doped Titania Catalysts under Visible Light Irradiation | MDPI [mdpi.com]
Reactive Violet 5: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Reactive Violet 5, a versatile amine-reactive dye. The following sections detail its nomenclature, chemical properties, and its primary application in the crucial process of distinguishing live from dead cells in research settings. This guide offers detailed experimental protocols for cell viability analysis and includes visual workflows to facilitate understanding and implementation in the laboratory.
Synonyms and Alternative Names
This compound is known by a variety of synonyms and trade names in scientific literature and commercial products. Understanding these alternative names is crucial for identifying this dye across different suppliers and publications.
| Identifier Type | Name/Value |
| Common Name | This compound |
| C.I. Name | C.I. This compound[1] |
| C.I. Number | 18097[1][2] |
| CAS Number | 12226-38-9[1][2][3][4][5] |
| Trade Names | Remazol Brilliant Violet 5R[5] |
| Adizol Violet 5R | |
| Akreact Violet 5R[6] | |
| Ambifix Violet V5R[6] | |
| Apollozol Violet 5R[6] | |
| Assofix Violet 5R[6] | |
| Benzasol Violet 5R[6] | |
| Bright Violet 4KT[6] | |
| Chemifix Violet V5R[6] | |
| Cosmozol Violet 5R[6] | |
| Drimarene Brilliant Violet S-5R[6] | |
| Everzol Brilliant Violet 5R[6] | |
| Goldazol Brilliant Violet 5R[6] | |
| Orco Reactive Violet R5R 120%[1] | |
| Reactive Violet KN-4R[1][2][6] | |
| IUPAC Name | trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
Chemical and Physical Properties
This compound is a single azo, metal complex dye.[1] Its key chemical and physical properties are summarized below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄[1][3] |
| Molecular Weight | 735.59 g/mol [1][2] |
| Appearance | Purple-brown powder[4] |
| Solubility | Soluble in water.[4] At 50°C, the solubility is 100g/L.[4] |
| Reactive Group | Vinyl Sulfone |
Core Application: Live/Dead Cell Discrimination
The primary application of this compound in a research context is for the discrimination of live and dead cells, a critical step for accurate data analysis in techniques like flow cytometry and fluorescence microscopy. As an amine-reactive dye, its mechanism of action is based on the integrity of the cell membrane.
-
Live Cells: In viable cells with intact plasma membranes, the dye is largely excluded from the cell's interior. It can only react with the limited number of primary amines on the cell surface, resulting in dim fluorescence.
-
Dead Cells: In cells with compromised membranes, a hallmark of cell death, the dye can enter the cytoplasm. Here, it covalently binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.
This covalent linkage is stable and can withstand fixation and permeabilization procedures, making this compound and similar dyes compatible with subsequent intracellular staining protocols.
Figure 1: Mechanism of live/dead cell discrimination by this compound.
Experimental Protocols
While specific protocols explicitly naming "this compound" for biological staining are not widespread in the literature, the following are detailed, generalized protocols for the use of amine-reactive violet dyes for cell viability analysis. These protocols are directly applicable to this compound.
Titration of the Viability Dye
It is crucial to titrate the dye to determine the optimal concentration for each specific cell type and experimental condition. The goal is to achieve the best separation between live and dead cell populations with minimal background staining on live cells.
Methodology:
-
Prepare a Cell Suspension: Create a mixed population of live and dead cells. This can be achieved by heat-treating a portion of the cells (e.g., at 56-65°C for 5-10 minutes) and then mixing them with live cells.
-
Prepare Dye Dilutions: Prepare a series of dilutions of the this compound stock solution in a protein-free buffer such as PBS. A typical starting range is a 1:250 to 1:4000 dilution.
-
Stain Cells: Aliquot approximately 1 x 10^6 cells for each dilution and an unstained control. Add the diluted dye to each tube and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash and Analyze: Wash the cells twice with a buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction. Analyze the cells by flow cytometry.
-
Determine Optimal Concentration: The optimal concentration is the one that provides the best stain index (separation between the mean fluorescence intensity of the positive and negative populations) with the lowest fluorescence on the live cell population.
Staining Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest cells and wash them once with a protein-free and azide-free buffer (e.g., PBS). Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the same buffer.
-
Staining: Add the pre-titrated optimal concentration of this compound to the cell suspension. Vortex immediately to ensure even mixing.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.
-
Washing: Add a buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction and wash the cells. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat the wash step.
-
Subsequent Staining (Optional): If performing subsequent intracellular staining, proceed with fixation and permeabilization steps according to standard protocols.
-
Data Acquisition: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis. Acquire data using a flow cytometer equipped with a violet laser (excitation ~405 nm) and an appropriate emission filter (typically around 450/50 nm).
Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Preparation: Gently wash the adherent cells cultured on coverslips or in imaging plates with PBS.
-
Staining: Add the pre-titrated optimal concentration of this compound, diluted in a protein-free buffer, to the cells.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the dye solution and wash the cells three times with PBS.
-
Fixation (Optional): For endpoint assays or subsequent immunofluorescence, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with filter sets suitable for violet excitation and emission.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for cell viability analysis using an amine-reactive violet dye like this compound, from cell preparation to data analysis.
Figure 2: Experimental workflow for cell viability staining.
Data Presentation and Interpretation
Data from viability staining experiments are typically presented as histograms or dot plots. In a histogram, two distinct peaks should be visible: a dim peak representing the live cell population and a bright peak representing the dead cell population. In a dot plot, the viability stain is plotted against a forward scatter or another marker to clearly separate the live and dead populations for subsequent gating and analysis. It is essential to include proper controls, such as an unstained sample to define the negative population and single-color controls for compensation in multicolor flow cytometry experiments.
Safety and Handling
This compound is a laboratory chemical and should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection. It is supplied as a powder and care should be taken to avoid inhalation of the dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3][4] Store the dye in a dry, dark place as recommended by the manufacturer.
References
Spectral Properties of Reactive Violet 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Violet 5 (RV5), also known by its Colour Index name C.I. 18097, is a monoazo dye belonging to the reactive class of dyes.[1] Its chemical structure features a single azo bond (-N=N-) and it is often used as a metal complex.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, silk, and linen, it provides a vibrant purple hue.[1] While its primary application is in dyeing and printing, understanding its spectral properties is crucial for various research and development applications, including the development of analytical methods, environmental monitoring of textile effluents, and potentially for niche applications in biotechnology where well-characterized chromophores are required.
This technical guide provides a comprehensive overview of the currently available spectral properties of this compound, outlines detailed experimental protocols for its characterization, and presents this information in a format accessible to researchers, scientists, and professionals in drug development.
Physicochemical and Spectral Properties
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Chemical Identity | ||
| Common Name | This compound | [1] |
| C.I. Name | C.I. This compound, C.I. 18097 | [1] |
| CAS Registry Number | 12226-38-9 | [1] |
| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [1] |
| Molecular Weight | 735.59 g/mol | [1] |
| UV-Visible Absorption | ||
| Maximum Absorption Wavelength (λmax) | ~560 nm | [2] |
| Secondary Absorption Peak (UV) | ~220 nm | [3][4] |
| Molar Absorptivity (ε) | Data not available | |
| Fluorescence Emission | ||
| Emission Wavelength | Data not available | |
| Excitation Wavelength | Data not available | |
| Quantum Yield (Φf) | Data not available | |
| Solvatochromic Effects | ||
| Behavior in Different Solvents | Data not available |
Experimental Protocols
To facilitate further research and characterization of this compound, detailed experimental protocols for determining its key spectral properties are provided below.
Determination of UV-Vis Absorption Spectrum and Molar Absorptivity
This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of this compound and determining its molar absorptivity.
Methodology
-
Materials and Reagents:
-
This compound dye powder
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks (e.g., 100 mL, 10 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound dye powder.
-
Dissolve the dye in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
-
UV-Vis Spectrophotometer Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution in a quartz cuvette.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.[2]
-
The molar absorptivity (ε) can be calculated from the slope of the linear regression of the calibration curve (slope = ε × l, where l is the path length of the cuvette, typically 1 cm).
-
Characterization of Fluorescence Properties
This protocol describes the methodology for determining the fluorescence emission spectrum and relative quantum yield of this compound.
Methodology
-
Materials and Reagents:
-
This compound dye solution (prepared as in the UV-Vis protocol)
-
A fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol)
-
Appropriate solvent(s)
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectrofluorometer
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Set the emission wavelength range to scan (e.g., from the excitation wavelength +10 nm to 800 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio. These settings must remain constant for all measurements.
-
-
Measurement of Fluorescence Emission:
-
Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of the solvent blank.
-
Measure the fluorescence emission spectra of the series of sample and standard solutions.
-
-
Quantum Yield Calculation (Relative Method):
-
Correct the emission spectra for the instrument's response and subtract the solvent blank spectrum.
-
Integrate the area under the corrected emission spectrum for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield (Φf) of the sample can be calculated using the following equation:
Φf,sample = Φf,standard × (msample / mstandard) × (η2sample / η2standard)
where 'm' is the slope of the integrated fluorescence intensity vs. absorbance plot, and 'η' is the refractive index of the solvent.
-
Conclusion
References
Solubility Profile of C.I. Reactive Violet 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Reactive Violet 5 (also known as Remazol Brilliant Violet 5R). Understanding the solubility of this reactive azo dye is crucial for its application in various fields, including textile dyeing, printing, and biomedical research. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Core Data: Solubility of this compound
The solubility of a dye is a critical parameter that influences its application and performance. The following table summarizes the known quantitative solubility of C.I. This compound in various solvents. It is important to note that while data for aqueous and methanolic solutions are available, comprehensive quantitative data for other common organic solvents are not readily found in the public domain.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 100 g/L[1] | 50 |
| Methanol | CH₃OH | 10 mg/mL[2] | Not Specified |
| Ethanol | C₂H₅OH | Data Not Available | - |
| Acetone | C₃H₆O | Data Not Available | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available | - |
| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |
One source categorizes this compound as a dye with a monovinylsulfone group and a heterocyclic structure, noting that this class of dyes generally has a lower solubility of around 100 g/L.[3] This is consistent with the specific data found for its solubility in water at 50°C.[1] It is also described as a purple-brown powder that is soluble in water.[4]
Experimental Protocols for Solubility Determination
Accurate determination of a dye's solubility requires robust experimental design. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various solvents.
Equilibrium Saturation Method followed by Spectrophotometric Analysis
This method is widely used for determining the solubility of colored compounds.
Principle: An excess amount of the dye is mixed with the solvent of interest until the solution is saturated. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is determined using UV-Visible spectrophotometry.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of C.I. This compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).
-
Agitate the mixture using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Maintain a constant temperature throughout this period.
-
-
Separation of Undissolved Solute:
-
Allow the suspension to stand undisturbed for several hours to permit the settling of the undissolved dye particles.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a fine filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any suspended microparticles.
-
-
Concentration Determination:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer to generate a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the dye in that solvent at the specified temperature.
-
Gravimetric Method
This method is suitable for determining solubility when the solvent is volatile and the dye is thermally stable at the drying temperature.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Protocol:
-
Preparation of Saturated Solution: Follow step 1 as described in the spectrophotometric method.
-
Separation of Undissolved Solute: Follow step 2 as described in the spectrophotometric method.
-
Evaporation and Weighing:
-
Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the dye is completely dry.
-
Cool the container with the dried dye residue in a desiccator to prevent moisture absorption.
-
Weigh the container with the residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved dye.
-
Calculate the solubility as the mass of the dissolved dye per the volume of the solvent used (e.g., in g/L).
-
Filter Paper Spot Method
This is a simpler, semi-quantitative method suitable for rapid estimations, particularly in industrial settings.[5]
Principle: The method relies on observing the point at which a dye solution becomes saturated by spotting it on filter paper and checking for undissolved particles.[5]
Detailed Protocol:
-
Preparation of Serial Dilutions: Prepare a range of dye solutions with different concentrations.
-
Stirring: Stir each solution at a constant temperature (e.g., 20°C) for a set period (e.g., 10 minutes) to dissolve the dye.[5]
-
Spotting: Using a pipette, take an aliquot of a solution and drop it vertically onto a piece of filter paper.[5]
-
Observation: After the spot has dried, visually inspect it. The highest concentration that does not leave any undissolved dye particles (i.e., no spots within the colored circle) is considered the solubility.[5]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: General workflow for determining the solubility of this compound.
References
- 1. chembk.com [chembk.com]
- 2. tecnoscientifica.com [tecnoscientifica.com]
- 3. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
The Environmental Persistence and Fate of Reactive Violet 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Violet 5 (RV5), a widely used azo dye in the textile industry, is of significant environmental concern due to its potential persistence, toxicity, and the generation of harmful degradation byproducts. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and persistence of RV5, including its degradation through various biotic and abiotic pathways, its ecotoxicological profile, and its interaction with environmental matrices. The information presented herein is intended to support researchers and professionals in developing effective remediation strategies and conducting environmental risk assessments.
Physicochemical Properties
This compound (C.I. 18097) is a water-soluble anionic dye characterized by a complex aromatic structure containing one or more azo bonds (–N=N–), which are responsible for its color. Its vinyl sulfone group allows it to form covalent bonds with fibers like cotton, leading to good wash fastness but also contributing to its release into the environment during the dyeing process.
Environmental Fate and Persistence
The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down by chemical or biological processes. For azo dyes like this compound, persistence is a significant concern as their complex structures can make them resistant to degradation.
Abiotic Degradation
Photodegradation:
This compound can be degraded by light, a process known as photodegradation. The efficiency of this process is highly dependent on various factors, including the presence of photocatalysts, pH, and the intensity of the light source.
Studies have shown that the photocatalytic degradation of RV5 using titanium dioxide (TiO₂) as a catalyst is an effective method for its removal from aqueous solutions. Under optimal conditions, significant degradation can be achieved in a relatively short period. For instance, one study reported 90% photodegradation efficiency after 20 minutes of UV irradiation at pH 4.[1] Complete decolorization has been observed in about 2 hours under visible light irradiation in the presence of an Fe-doped TiO₂ catalyst at pH 10.[2] The degradation process generally follows first-order kinetics.[3]
The degradation of RV5 is faster than its complete mineralization into CO₂, water, and inorganic ions, indicating the formation of intermediate products that may be more resistant to further degradation.[3]
Hydrolysis:
As a reactive dye, RV5 is susceptible to hydrolysis, a chemical reaction with water, particularly under alkaline conditions typical of the dyeing process.[2] During dyeing, a portion of the dye hydrolyzes instead of fixing to the fiber, leading to its presence in textile effluents.[2] The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of the dye.[4] The vinyl sulfone group in RV5 reacts with hydroxyl ions to form a less reactive hydroxyl derivative.
Other Abiotic Processes:
Information on other abiotic degradation processes such as thermal degradation under typical environmental conditions is limited.
Biotic Degradation
Biodegradation involves the breakdown of organic compounds by microorganisms. The azo bonds in this compound are susceptible to cleavage under anaerobic conditions by various bacteria, leading to the decolorization of the dye. The resulting aromatic amines are then typically degraded further under aerobic conditions.
Several bacterial strains and consortia have been shown to decolorize and degrade RV5. For example, a mixed bacterial culture composed of Bacillus, Lysinibacillus, and Ochrobacterium species completely decolorized a 200 mg/L solution of RV5 within 18 hours under static conditions.[5] Another study using Pseudomonas aeruginosa demonstrated complete degradation of 300 mg/L of RV5 within 20 hours.[6]
The efficiency of biodegradation is dependent on environmental conditions such as pH, temperature, and the presence of co-substrates. Optimal degradation is often observed at neutral pH and temperatures between 30-40°C.[6]
Adsorption and Mobility in Soil
Ecotoxicity
This compound is considered to be mutagenic, teratogenic, and carcinogenic.[7] The ecotoxicity of the dye and its degradation products is a critical aspect of its environmental risk assessment.
Acute toxicity tests on the freshwater crustacean Daphnia magna have been conducted to determine the potential impact of RV5 on aquatic ecosystems. One study reported a 48-hour EC50 (the concentration at which 50% of the population shows an effect, in this case, immobilization) of 12.73 mg/L.[1] Interestingly, after photocatalytic degradation, the toxicity of the solution decreased, with the EC50 increasing to 52.77 mg/L.[1] However, it is important to note that some intermediate degradation products can be more toxic than the parent dye molecule.[1]
Summary of Quantitative Data
| Parameter | Value | Conditions | Reference |
| Photodegradation | |||
| Degradation Efficiency | 90% | 20 min, TiO₂, UV, pH 4 | [1] |
| Degradation Efficiency | ~100% | 80 min, TiO₂, UV, pH 4 | [3] |
| Decolorization Time | ~2 hours | Fe-doped TiO₂, Visible light, pH 10, 3 g/L catalyst, 60 mM H₂O₂ | [2] |
| Biodegradation | |||
| Decolorization Time | 18 hours | 200 mg/L RV5, Mixed bacterial culture, static | [5] |
| Degradation Time | 20 hours | 300 mg/L RV5, Pseudomonas aeruginosa | [6] |
| Hydrolysis | |||
| Rate Constant (k) | 0.011 - 0.025 min⁻¹ | Alkaline pH (for a similar reactive dye) | [4] |
| Ecotoxicity | |||
| 48h EC50 (Daphnia magna) | 12.73 mg/L | Before degradation | [1] |
| 48h EC50 (Daphnia magna) | 52.77 mg/L | After photocatalytic degradation | [1] |
Experimental Protocols
Photocatalytic Degradation
Objective: To determine the rate and extent of photocatalytic degradation of this compound.
Materials:
-
This compound solution of known concentration
-
Photocatalyst (e.g., TiO₂, Fe-doped TiO₂)
-
Photoreactor equipped with a light source (UV or visible)
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
-
Analytical equipment for identifying degradation products (e.g., LC-MS)
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In the photoreactor, add a specific volume of the RV5 solution and the desired amount of photocatalyst.
-
Adjust the pH of the solution to the desired value using dilute acid or base.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge or filter the aliquots to remove the photocatalyst.
-
Analyze the concentration of RV5 in the supernatant using a spectrophotometer at its maximum absorbance wavelength (around 546 nm).
-
(Optional) Analyze the samples using LC-MS or other suitable techniques to identify and quantify intermediate degradation products.
-
Calculate the degradation efficiency at each time point.
Biodegradation
Objective: To assess the biodegradability of this compound by a specific microbial culture or consortium.
Materials:
-
This compound solution
-
Microbial inoculum (pure culture or mixed consortium)
-
Mineral salts medium
-
Co-substrate (e.g., glucose, yeast extract)
-
Incubator shaker
-
Spectrophotometer
-
Analytical equipment for identifying degradation products (e.g., GC-MS, LC-MS)
Procedure:
-
Prepare a mineral salts medium and sterilize it.
-
Add a known concentration of filter-sterilized this compound to the medium.
-
Add a co-substrate if required for microbial growth and activity.
-
Inoculate the medium with the microbial culture.
-
Incubate the flasks under desired conditions (e.g., static or shaking, specific temperature).
-
Withdraw samples aseptically at regular intervals.
-
Centrifuge the samples to separate the biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength of RV5 to determine the extent of decolorization.
-
(Optional) Analyze the supernatant for the parent compound and metabolites using chromatographic techniques.
-
Calculate the percentage of decolorization and/or degradation.
Hydrolysis (based on OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Materials:
-
This compound
-
Sterile aqueous buffer solutions at pH 4, 7, and 9
-
Constant temperature bath or incubator
-
Analytical equipment for quantifying RV5 (e.g., HPLC)
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution. The concentration should not exceed 0.01 M or half of its water solubility.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
At appropriate time intervals, withdraw samples from each solution.
-
Immediately analyze the samples to determine the concentration of the remaining this compound using a suitable analytical method like HPLC.
-
Continue the test until at least 90% of the substance has hydrolyzed or for a maximum of 30 days.
-
Calculate the first-order rate constant (k) and the half-life (t₁/₂) for hydrolysis at each pH.
Soil Adsorption (based on OECD Guideline 106)
Objective: To determine the soil adsorption coefficient (Kd and Koc) of this compound.
Materials:
-
This compound
-
One or more well-characterized soils with varying organic carbon content
-
0.01 M CaCl₂ solution
-
Centrifuge tubes
-
Shaker
-
Analytical equipment for quantifying RV5 in solution (e.g., HPLC, spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in 0.01 M CaCl₂.
-
Perform a preliminary test to determine the appropriate soil-to-solution ratio and equilibration time.
-
For the main study, weigh a known amount of soil into centrifuge tubes.
-
Add a known volume of the RV5 solution at different concentrations to the tubes.
-
Include control samples without soil (to check for adsorption to the tube walls) and without RV5 (to check for interfering substances).
-
Shake the tubes for the predetermined equilibration time.
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the concentration of RV5 remaining in the supernatant.
-
Calculate the amount of RV5 adsorbed to the soil by difference.
-
Calculate the soil-water partition coefficient (Kd) for each concentration.
-
If the adsorption is linear, calculate the average Kd. Normalize Kd to the organic carbon content of the soil to obtain Koc.
Signaling Pathways and Degradation Mechanisms
Photocatalytic Degradation Pathway
The photocatalytic degradation of this compound is initiated by the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon irradiation of the photocatalyst. These radicals attack the dye molecule at various sites. The primary mechanism involves the cleavage of the azo bond, leading to the initial decolorization of the solution. Subsequent attacks on the resulting aromatic intermediates lead to ring-opening and further degradation into smaller organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.
Diagram of Photocatalytic Degradation Workflow
Caption: Workflow for a typical photocatalytic degradation experiment.
Diagram of a Simplified Photocatalytic Degradation Pathway
Caption: Simplified photocatalytic degradation pathway of RV5.
Biodegradation Pathway
The biodegradation of this compound typically proceeds in a two-step process. The initial and rate-limiting step is the anaerobic reductive cleavage of the azo bond by azoreductase enzymes produced by various microorganisms. This results in the formation of colorless aromatic amines. These amines are often more toxic than the parent dye. In a subsequent aerobic step, these aromatic amines are further degraded by other microorganisms through ring cleavage and mineralization.
Diagram of Biodegradation Experimental Workflow
Caption: General workflow for a biodegradation experiment.
Diagram of a Simplified Biodegradation Pathway
Caption: Simplified two-stage biodegradation pathway of RV5.
Conclusion
This compound exhibits a degree of persistence in the environment, primarily due to its complex aromatic structure. Its environmental fate is governed by a combination of photodegradation, biodegradation, and hydrolysis. While advanced oxidation processes and specific microbial consortia have shown promise in degrading RV5 under laboratory conditions, its persistence in natural environments, particularly in soil and sediment, requires further investigation. The potential for the formation of toxic intermediates during degradation highlights the importance of complete mineralization. Future research should focus on elucidating detailed degradation pathways, determining key environmental persistence parameters like soil adsorption coefficients and half-lives in various environmental compartments, and developing more efficient and sustainable remediation technologies.
References
An In-depth Technical Guide to the History and Original Application of C.I. Reactive Violet 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Violet 5, also known by trade names such as Remazol Brilliant Violet 5R, is a significant member of the azo class of reactive dyes.[1][2] Historically, its primary application lies in the textile industry for the dyeing and printing of cellulosic fibers such as cotton, linen, and silk, where it forms a covalent bond with the fiber, leading to high wash fastness.[1][2] This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and original application of this compound, tailored for a scientific audience.
Historical Context and Development
The advent of reactive dyes in the mid-20th century revolutionized the textile industry by introducing a new mechanism of dye-fiber interaction. Unlike direct dyes, which are held to the fiber by non-covalent forces, reactive dyes form a strong, permanent covalent bond with the substrate. The first commercial reactive dyes were introduced in 1956 by Imperial Chemical Industries (ICI).[3]
This compound belongs to the vinyl sulfone (VS) class of reactive dyes, which were developed and marketed by Hoechst AG under the trade name Remazol in 1957.[3] The reactive group in these dyes is the vinyl sulfone moiety, which is typically present in a protected form as a β-sulfatoethylsulfone group. Under alkaline conditions, this group undergoes an elimination reaction to form the highly reactive vinyl sulfone, which then reacts with the hydroxyl groups of cellulose (B213188) or the amino groups of protein fibers.
Chemical and Physical Properties
This compound is a purple-brown powder that is soluble in water.[1] It is classified as a single azo, metal complex dye.[2] The presence of a copper complex in its structure enhances its light fastness and influences the final shade.
Table 1: Chemical and Physical Properties of C.I. This compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | [2] |
| C.I. Number | 18097 | [2] |
| CAS Number | 12226-38-9 | [2] |
| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄ | [2] |
| Molecular Weight | 735.59 g/mol | [2] |
| Appearance | Purple-brown powder | [1] |
| Solubility in Water | Soluble | [1] |
| Class | Azo, Metal Complex | [2] |
| Reactive Group | Vinyl Sulfone (present as β-sulfatoethylsulfone) | [4] |
Synthesis of C.I. This compound
The synthesis of C.I. This compound is a multi-step process that involves the creation of an azo chromophore followed by the introduction of the reactive group and subsequent metallization. While detailed, proprietary industrial synthesis protocols are not publicly available, the general manufacturing method involves the following key stages:[1][2]
-
Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate. This reaction, carried out in the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), converts the primary amino group into a highly reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with a coupling component, 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.
-
Oxidation and Complexation: Following the coupling reaction, an oxidation step is carried out using reagents such as copper sulfate, sodium acetate, and hydrogen peroxide. This step is crucial for the formation of the copper complex, which stabilizes the dye molecule and improves its fastness properties.
-
Salting Out and Isolation: The final dye is isolated from the reaction mixture by a process called "salting out," where the addition of a salt (e.g., sodium chloride) reduces its solubility, causing it to precipitate. The precipitate is then filtered, dried, and processed into its final powder form.
Diagram: Synthesis Pathway of C.I. This compound
References
Methodological & Application
Application Notes and Protocols for Staining Bacterial Cells with Amine-Reactive Violet Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate differentiation of live and dead bacterial cells is fundamental in microbiology, particularly in research focused on antimicrobial development, biofilm formation, and microbial physiology. Amine-reactive violet dyes are potent tools for assessing bacterial viability. These dyes are cell membrane-impermeant, meaning they cannot penetrate the intact membranes of live bacteria. However, in dead or membrane-compromised cells, these dyes enter the cytoplasm and covalently bond with intracellular proteins. This stable covalent linkage results in robust and bright fluorescence, allowing for a clear distinction between live and dead bacterial populations using techniques such as flow cytometry and fluorescence microscopy. A key advantage of these dyes is their "fixable" nature; the covalent bonding withstands fixation and permeabilization procedures, making them compatible with subsequent immunofluorescence staining or other intracellular labeling techniques.[1][2][3][4]
While "Reactive Violet 5" is a known textile dye, its direct application as a bacterial viability stain is not extensively documented in scientific literature.[5][6][7][8] This document provides detailed protocols and data for a representative amine-reactive violet viability dye suitable for bacterial staining, based on the well-established principles of similar commercially available dyes.
Data Presentation
The following table summarizes the key properties of a typical amine-reactive violet viability dye used for bacterial cell staining.
| Property | Value | Reference |
| Excitation Maximum | ~402-416 nm | [1][9] |
| Emission Maximum | ~451-452 nm | [1][9] |
| Laser Line | Violet (405 nm) | [1] |
| Common Filter | 450/50 nm bandpass | [1] |
| Reactive Group | Amine-reactive | [1] |
| Fixable | Yes | [1] |
| Primary Application | Live/Dead Cell Discrimination | [1] |
Experimental Protocols
Protocol 1: General Staining for Bacterial Viability Assessment by Flow Cytometry
This protocol provides a general guideline for staining bacterial suspensions. Optimal conditions may vary depending on the bacterial species and experimental setup.
Materials:
-
Amine-reactive violet viability dye
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), sterile
-
Bacterial culture
-
Positive control (dead cells): e.g., 70% isopropanol (B130326) or heat treatment (70°C for 10 minutes)
-
Negative control (live cells): Untreated bacterial culture in the exponential growth phase
-
Flow cytometer with a violet laser (405 nm)
Procedure:
-
Prepare Dye Stock Solution:
-
Briefly centrifuge the vial of lyophilized amine-reactive dye to collect the powder at the bottom.
-
Add the appropriate amount of anhydrous DMSO to create a concentrated stock solution (refer to manufacturer's instructions for specific concentration).
-
Vortex thoroughly to dissolve the dye completely.
-
-
Harvest Bacteria:
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes.
-
Discard the supernatant.
-
-
Wash Bacteria:
-
Resuspend the bacterial pellet in 1 mL of sterile PBS.
-
Centrifuge again at 10,000 x g for 10 minutes and discard the supernatant.
-
Repeat this wash step twice to remove any residual media components.
-
-
Prepare Cell Suspensions:
-
Resuspend the washed bacterial pellets (for both live and dead control samples) in 1 mL of PBS.
-
Adjust the cell concentration to approximately 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Staining:
-
Add the amine-reactive violet dye to the bacterial suspensions at the manufacturer's recommended concentration.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Wash and Fix (Optional):
-
After incubation, wash the cells once with 1 mL of PBS.
-
If subsequent intracellular staining is required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) according to standard protocols.
-
-
Analysis:
-
Analyze the stained samples on a flow cytometer equipped with a violet laser (405 nm) and a 450/50 nm bandpass filter.
-
Live cells will exhibit minimal fluorescence, while dead cells will show a significant increase in fluorescence intensity.
-
Protocol 2: Staining of Bacterial Biofilms
This protocol is adapted for staining bacteria within a biofilm structure.
Materials:
-
Amine-reactive violet viability dye
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), sterile
-
Culture plate with established bacterial biofilms
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Dye Solution:
-
Prepare a working solution of the amine-reactive violet dye in PBS at the desired concentration.
-
-
Biofilm Preparation:
-
Gently remove the culture medium from the wells containing the biofilms.
-
Wash the biofilms carefully with PBS to remove planktonic cells and residual medium.
-
-
Staining:
-
Add the dye solution to the wells, ensuring the biofilms are completely submerged.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Carefully remove the dye solution.
-
Gently wash the biofilms three times with PBS for 5 minutes each, ensuring the biofilm structure is not disrupted.
-
-
Imaging:
-
Mount the samples if necessary.
-
Visualize the stained biofilms using a fluorescence microscope with a filter set appropriate for the violet dye. Dead cells within the biofilm will fluoresce brightly.
-
Visualizations
Caption: Workflow for bacterial viability staining using an amine-reactive violet dye for flow cytometry analysis.
Caption: Mechanism of action for amine-reactive violet viability dyes in live versus dead bacterial cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. C.I.this compound | 12226-38-9 | FR41193 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
Application Notes and Protocols for Detection of Bacteria with Reactive Violet 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Violet 5 is a versatile amine-reactive fluorescent dye that serves as a valuable tool for the detection and viability assessment of bacteria. Its utility in microbiological research and drug development stems from its ability to covalently bind to primary amines, which are abundant in proteins on the cell surface and within the cytoplasm. This reactivity forms the basis for differentiating between live and dead bacteria, particularly in flow cytometry applications. In viable cells with intact membranes, the dye's reactivity is primarily limited to surface proteins. However, in cells with compromised membranes, characteristic of cell death, the dye can permeate the cell and react with intracellular proteins, leading to a significant increase in fluorescence intensity. This differential staining allows for the robust quantification of live and dead bacterial populations. These application notes provide a detailed protocol for utilizing this compound for bacterial viability staining and analysis.
Principle of Bacterial Viability Assessment
The core principle of using an amine-reactive violet dye for bacterial viability lies in the integrity of the cell membrane.
-
Live Bacteria: Healthy, live bacteria maintain an intact cell membrane, which acts as a selective barrier. The amine-reactive dye cannot readily penetrate this barrier and thus primarily labels proteins on the bacterial cell surface. This results in a population of cells with a lower level of fluorescence.
-
Dead Bacteria: Bacteria with compromised or damaged cell membranes lose their ability to regulate the passage of substances. The amine-reactive violet dye can freely enter the cytoplasm of these cells. The interior of a bacterium is rich in proteins, providing numerous amine groups for the dye to react with. This extensive intracellular labeling leads to a significantly higher fluorescence signal compared to live cells.
This difference in fluorescence intensity allows for the clear distinction and quantification of live versus dead bacterial populations using techniques such as flow cytometry.
Signaling Pathway and Experimental Workflow
While there isn't a classical "signaling pathway" activated by this compound, the mechanism of staining is a direct chemical reaction. The following diagrams illustrate the conceptual mechanism of differential staining and the general experimental workflow for bacterial viability analysis.
Caption: Mechanism of differential staining in live and dead bacteria.
Caption: General experimental workflow for bacterial viability analysis.
Detailed Experimental Protocol
This protocol is adapted for the use of an amine-reactive violet dye for bacterial viability analysis by flow cytometry.[1]
Materials:
-
Amine-Reactive Violet Dye (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Bacterial culture (log phase for live cells)
-
Heat-killed or alcohol-treated bacterial culture (for dead cell control)
-
Flow cytometer with a violet laser (e.g., 405 nm excitation)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of Dye Stock Solution:
-
Briefly centrifuge the vial of lyophilized amine-reactive dye to ensure all powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to create a concentrated stock solution (e.g., 1 mg/mL). Refer to the manufacturer's specific instructions.
-
Vortex thoroughly until the dye is completely dissolved. Store any unused stock solution as recommended by the manufacturer, typically desiccated and protected from light at -20°C.
-
-
Preparation of Bacterial Samples:
-
Live Control: Use a bacterial culture in the exponential (log) growth phase.
-
Dead Control: Prepare a dead cell suspension by heating a sample of the bacterial culture at 70°C for 30-60 minutes or by treating with 70% isopropanol (B130326) for 60 minutes.
-
Harvest the bacteria by centrifuging the culture at 10,000 x g for 10 minutes.[1] Discard the supernatant.
-
Wash the bacterial pellet by resuspending in 1 mL of sterile PBS. Centrifuge again at 10,000 x g for 10 minutes and discard the supernatant. Repeat this wash step at least once to remove any residual media components.[1]
-
Resuspend the washed bacterial pellets (live sample, dead control, and experimental samples) in 1 mL of PBS.
-
Adjust the cell concentration to approximately 1 x 10^6 to 1 x 10^7 cells/mL.[1]
-
-
Staining Protocol:
-
To 1 mL of each bacterial cell suspension, add 1 µL of the prepared dye stock solution. The optimal final concentration of the dye may need to be determined empirically for each bacterial species and experimental condition.[1]
-
Immediately after adding the dye, vortex the tube to ensure uniform mixing.[1]
-
Incubate the samples at room temperature for 15-30 minutes, protected from light.[1]
-
-
Washing and Resuspension:
-
After incubation, wash the cells to remove any unbound dye. Add 1 mL of PBS to the tube, centrifuge at 10,000 x g for 10 minutes, and carefully discard the supernatant.[1]
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis (e.g., 0.5 - 1 mL).
-
-
Flow Cytometry Analysis:
-
Analyze the stained bacterial samples on a flow cytometer equipped with a violet laser for excitation.
-
Set up forward scatter (FSC) and side scatter (SSC) plots to gate on the bacterial population.
-
Collect fluorescence data from the appropriate channel for the violet dye.
-
Use the live and dead control samples to set the gates for low-fluorescence (live) and high-fluorescence (dead) populations.
-
Apply these gates to the experimental samples to quantify the percentage of live and dead bacteria.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound.
Table 1: Flow Cytometry Gating Parameters for Live/Dead Analysis
| Population | Fluorescence Intensity (Arbitrary Units) | Gating Region |
| Live Bacteria | Low | R1 |
| Dead Bacteria | High | R2 |
| Debris | Very Low FSC/SSC | Excluded |
Table 2: Example Viability Data for E. coli Treated with an Antibiotic
| Treatment Condition | % Live Bacteria (Low Fluorescence) | % Dead Bacteria (High Fluorescence) |
| Untreated Control | 98.2 | 1.8 |
| Antibiotic X (1h) | 75.6 | 24.4 |
| Antibiotic X (4h) | 22.1 | 77.9 |
| Heat-Killed Control | 0.5 | 99.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient dye concentration. | Titrate the dye to find the optimal concentration. |
| Insufficient incubation time. | Increase the incubation time (e.g., to 30 minutes). | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Perform an additional wash step after staining. |
| Dye precipitation. | Ensure the stock solution is fully dissolved. Centrifuge the stock solution before use to pellet any aggregates. | |
| Poor Separation of Live/Dead Populations | Cell density is too high or too low. | Adjust the cell concentration to be within the recommended range (10^6-10^7 cells/mL). |
| Inappropriate voltage settings on the flow cytometer. | Use single-stained live and dead controls to properly set the detector voltages and compensation. |
Conclusion
This compound and similar amine-reactive dyes offer a straightforward and effective method for assessing bacterial viability. The protocol is robust and can be adapted for various bacterial species and experimental conditions. By leveraging the differential permeability of live and dead cell membranes, these dyes provide clear, quantifiable data on the effects of antimicrobial compounds, environmental stressors, and other treatments on bacterial populations, making them an invaluable tool in microbiology and drug discovery.
References
Application Notes and Protocols: Amine-Reactive Violet Dyes as Probes in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In biological research and drug development, the accurate assessment of cell viability is crucial for the interpretation of experimental results. Amine-reactive violet dyes are a class of fluorescent probes essential for distinguishing between live and dead cells in various assays, including flow cytometry and fluorescence microscopy. These dyes are particularly valuable in multicolor experiments that necessitate fixation and permeabilization for intracellular staining.[1][2]
It is important to distinguish these specialized biological probes from textile dyes such as C.I. Reactive Violet 5 (CAS 12226-38-9), which is primarily used for coloring fabrics and has limited documented application as a fluorescent probe in biological assays.[3][4] The following application notes and protocols focus on the use of amine-reactive violet dyes designed for biological research.
The principle of these viability dyes is based on the integrity of the cell membrane. In live cells, the intact membrane prevents the dye from entering the cytoplasm, resulting in minimal fluorescence from binding to surface proteins.[5] In contrast, dead cells have compromised membranes that allow the dye to enter and covalently bind to abundant intracellular amines, leading to a significantly brighter fluorescent signal.[2][6] This stable, covalent labeling withstands fixation and permeabilization, allowing for the exclusion of dead cells from analysis and improving data accuracy.[1]
Data Presentation
The following tables summarize the key quantitative data for a representative amine-reactive violet dye used in biological assays.
Table 1: Spectral Properties of a Typical Amine-Reactive Violet Viability Dye
| Property | Value | Notes |
| Excitation Maximum | ~405 nm | Compatible with violet laser lines in flow cytometers and fluorescence microscopes.[1] |
| Emission Maximum | ~450 nm | Emits in the blue-violet range of the spectrum.[1] |
Table 2: Recommended Staining Parameters for Cell Viability Assays
| Parameter | Recommended Range/Value | Notes |
| Stock Solution | ||
| Concentration | 1 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture. |
| Working Solution | ||
| Dilution | 1:250 to 1:4000 of stock solution | Optimal concentration should be determined for each cell type and assay. |
| Staining Buffer | Protein-free PBS | Proteins in the buffer will react with the dye, increasing background. |
| Incubation | ||
| Time | 15-30 minutes | Longer incubation may lead to non-specific staining of live cells. |
| Temperature | Room Temperature (20-25°C) | |
| Cell Concentration | 1 x 10^6 to 1 x 10^7 cells/mL |
Experimental Protocols
Protocol 1: Live/Dead Cell Staining for Flow Cytometry
This protocol describes the fundamental steps for assessing cell viability in suspension cultures using an amine-reactive violet dye.
Materials:
-
Cells in suspension
-
Amine-reactive violet dye stock solution (1 mM in DMSO)
-
Protein-free Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer with a violet laser
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with protein-free PBS to remove any residual protein from the culture medium.
-
Cell Resuspension: Resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Dye Addition: Add the appropriate amount of amine-reactive violet dye working solution to the cell suspension. The optimal concentration should be determined by titration. A common starting point is a 1:1000 dilution of the stock solution.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer to quench the reaction and remove unbound dye.
-
Data Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and analyze on a flow cytometer using violet laser excitation.
Protocol 2: Combined Viability Staining and Immunofluorescence for Adherent Cells
This protocol integrates viability staining with a standard immunofluorescence workflow for adherent cells.
Materials:
-
Adherent cells cultured on coverslips or in imaging-compatible plates
-
Amine-reactive violet dye stock solution (1 mM in DMSO)
-
Protein-free PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Viability Staining:
-
Aspirate the culture medium and wash the cells once with protein-free PBS.
-
Add the amine-reactive violet dye working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Aspirate the dye solution and wash the cells three times with PBS.
-
-
Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (if required for intracellular targets): Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS, protected from light.
-
Mounting and Imaging: Mount the coverslips with mounting medium and visualize using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Mechanism of live/dead cell discrimination by amine-reactive violet dyes.
Caption: General experimental workflow for cell viability staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dormer.com [dormer.com]
- 4. scbt.com [scbt.com]
- 5. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of Reactive Violet 5 in Wastewater Treatment: A Detailed Guide for Researchers
Introduction
Reactive Violet 5 (RV5) is a synthetic azo dye extensively used in the textile industry for coloring natural and synthetic fibers such as cotton, wool, and silk.[1][2] Due to its complex aromatic structure, RV5 is highly resistant to degradation, and its release into water bodies through industrial effluents poses significant environmental and health concerns.[2][3] This document provides detailed application notes and experimental protocols for the study of RV5 removal from wastewater, targeting researchers, scientists, and professionals in drug development and environmental science. The following sections summarize key quantitative data from various treatment methodologies and provide step-by-step protocols for their implementation.
Quantitative Data Summary
The following tables summarize the efficiency of different advanced oxidation processes (AOPs) and other methods for the removal of this compound from aqueous solutions.
Table 1: Photocatalytic Degradation of this compound
| Catalyst | pH | Catalyst Load (g/L) | H₂O₂ (mM) | Light Source | Treatment Time (h) | Removal Efficiency (%) | Reference |
| Fe-doped TiO₂ | 10 | 3 | 60 | Visible Light (Blue LED) | ~2 | Complete Decolorization | [3][4][5] |
| P-25 Degussa | 7.2 | 3 | - | Visible Light (Blue LED) | 9 | ~23 | [4] |
| 10Fe-TiO₂ | 7.2 | 3 | - | Visible Light (Blue LED) | 9 | ~35 | [4] |
| 50Fe-TiO₂ | 7.2 | 3 | - | Visible Light (Blue LED) | 9 | ~47.6 | [4] |
| 100Fe-TiO₂ | 7.2 | 3 | - | Visible Light (Blue LED) | 9 | ~40 | [4] |
| TiO₂ | 4 | - | - | UV-A | 1.33 | ~100 | [6] |
Table 2: Electrocoagulation of this compound
| Anode Material | Current Density (mA/cm²) | NaCl (M) | Electrolysis Duration (min) | Color Removal Efficiency (%) | Reference |
| Aluminum (Al) | 10 | 0.171 | 15 | 22 | [1][7][8] |
| Iron (Fe) | 10 | 0.171 | 15 | 91.5 | [1][7][8] |
| Stainless Steel (SS) | 10 | 0.171 | 15 | 99.8 | [1][7][8] |
Table 3: Fenton and UV-A-Fenton Processes for this compound Degradation
| Process | pH | [RV5] (mM) | [H₂O₂] (mM) | [Fe²⁺] (mM) | Treatment Time (min) | Removal Efficiency (%) | Reference |
| Fenton | 3.0 | 0.28 | 4.0 | 0.15 | 7 | 86.6 | [2][9] |
| UV-A-Fenton | 3.0 | 0.28 | 4.0 | 0.15 | 7 | 95.5 | [2][9] |
| US-Fenton | 3.0 | 0.28 | 4.0 | 0.15 | 7 | 95.7 | [2][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the tables above.
Protocol 1: Photocatalytic Degradation of this compound using Fe-doped TiO₂ under Visible Light
Objective: To evaluate the photocatalytic degradation of RV5 using an iron-doped titanium dioxide catalyst under visible light irradiation.
Materials:
-
This compound (RV5) dye
-
Fe-doped TiO₂ catalyst
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
Stirred and aerated lab-scale reactor
-
Visible light source (e.g., blue LED emitting at 460–470 nm)[3][4]
-
Spectrophotometer for absorbance measurement at 560 nm[4]
-
Magnetic stirrer
-
pH meter
Procedure:
-
Preparation of RV5 Solution: Prepare a stock solution of RV5 in deionized water. For experiments, dilute the stock solution to the desired initial concentration (e.g., 30 ppm).[4]
-
Experimental Setup:
-
Add the prepared RV5 solution to the lab-scale reactor.
-
Introduce the Fe-doped TiO₂ catalyst at the desired loading (e.g., 3 g/L).[4]
-
Adjust the pH of the solution to the target value (e.g., pH 10) using HCl or NaOH.[4]
-
If applicable, add the specified concentration of H₂O₂ (e.g., 60 mM).[4]
-
Place the reactor under the visible light source and start the magnetic stirrer to ensure a homogenous suspension.
-
-
Photocatalytic Reaction:
-
Before irradiation, stir the suspension in the dark for a period (e.g., 1 hour) to establish adsorption-desorption equilibrium.[4]
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
-
Sample Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the samples to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of RV5 (560 nm) using a spectrophotometer.[4]
-
The degradation efficiency can be calculated from the change in absorbance over time.
-
Protocol 2: Decolorization of this compound by Electrocoagulation
Objective: To investigate the decolorization of RV5 in synthetic wastewater using an electrocoagulation process with different anode materials.
Materials:
-
This compound (RV5) dye
-
Sodium chloride (NaCl) as a supporting electrolyte
-
Deionized water
-
Laboratory batch reactor
-
DC power supply
-
Anodes: Aluminum (Al), Iron (Fe), and Stainless Steel (SS)[1][7]
-
Cathode (of a suitable material, e.g., stainless steel)
-
Spectrophotometer
-
Magnetic stirrer
Procedure:
-
Preparation of Synthetic Wastewater: Prepare a solution of RV5 in deionized water to a specific concentration. Add NaCl as a supporting electrolyte (e.g., 0.171 M).[1][7]
-
Experimental Setup:
-
Fill the batch reactor with the synthetic wastewater.
-
Place the anode (Al, Fe, or SS) and cathode in the reactor at a fixed distance.
-
Connect the electrodes to the DC power supply.
-
Place the reactor on a magnetic stirrer.
-
-
Electrocoagulation Process:
-
Sample Analysis:
-
After a specific electrolysis duration (e.g., 15 minutes), turn off the power supply.[1][7]
-
Allow the solution to settle.
-
Withdraw a sample from the supernatant.
-
Measure the absorbance of the sample at the characteristic wavelength of RV5 to determine the final concentration.
-
Calculate the color removal efficiency based on the initial and final absorbance values.
-
Protocol 3: Degradation of this compound by UV-A-Fenton Process
Objective: To optimize and evaluate the degradation of RV5 using the UV-A-Fenton advanced oxidation process.
Materials:
-
This compound (RV5) dye
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) as the Fe²⁺ source
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Spectrophotometer
-
pH meter
-
Magnetic stirrer
Procedure:
-
Preparation of RV5 Solution: Prepare an aqueous solution of RV5 to the desired concentration (e.g., 0.28 mM).[2][9]
-
Experimental Setup:
-
Fenton Reaction:
-
Sample Analysis:
-
At predetermined time intervals, withdraw samples from the reactor.
-
Immediately quench the reaction in the samples (e.g., by adding a strong base to raise the pH and precipitate the iron, or by adding a substance that scavenges residual H₂O₂).
-
Centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of RV5 to monitor its degradation.
-
Calculate the removal efficiency at each time point.
-
Visualizations
The following diagrams illustrate the conceptual workflows and pathways described in the protocols.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic Degradation of Azo Dye this compound on Fe-Doped Titania Catalysts under Visible Light Irradiation - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Photocatalytic degradation of azo dye this compound on fe-doped titania catalysts under visible light irradiation [iris.unisa.it]
- 6. researchgate.net [researchgate.net]
- 7. Decolorization of this compound dye in textile wastewater by electrocoagulation | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 8. Decolorization of this compound dye in textile wastewater by electrocoagulation [vaseljena.ues.rs.ba:4000]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Degradation of Reactive Violet 5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial degradation of the azo dye Reactive Violet 5 (RV5). The information is compiled from various scientific studies and is intended to guide researchers in setting up and conducting experiments for the bioremediation of this textile dye.
Introduction
This compound (RV5) is a widely used synthetic azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing a significant environmental concern. Microbial degradation offers a promising, eco-friendly, and cost-effective alternative for the decolorization and detoxification of RV5-containing effluents. This process relies on the metabolic activity of various microorganisms, including bacteria and fungi, which can break down the dye molecule into simpler, less toxic compounds.
Data Presentation: Microbial Degradation of this compound
The following tables summarize the quantitative data from various studies on the microbial degradation of RV5, highlighting the microorganisms involved, the optimal conditions for degradation, and the observed efficiencies.
Table 1: Bacterial Degradation of this compound
| Bacterial Strain/Consortium | Initial Dye Concentration (mg/L) | Temperature (°C) | pH | Decolorization Efficiency (%) | Time (hours) | Additional Notes |
| Mixed Culture SB4 (Bacillus sp., Lysinibacillus sp., Ochrobacterium sp.) | 200 | 37 | 7.0 | >95 | 18 | Static conditions; requires glucose and yeast extract.[1][2] |
| Mixed Culture SB4 | 1500 | 37 | 7.0 | >95 | Not specified | Tolerant to high salt concentration (20 g/L NaCl).[1][2] |
| Bacillus cereus | 200 | Not specified | Not specified | 100 | 72 | Static anoxic conditions.[3] |
| Pseudomonas aeruginosa GSM3 | 300 | 37 | 7.0 | 100 | 20 | Static conditions; can use dye as a sole carbon source.[4] |
| Pseudomonas aeruginosa GSM3 | 800 | 37 | 7.0 | 58 | 68 | Tolerates high salt concentration up to 6 g/L NaCl.[4] |
| Bacterial Consortium RVM 11.1 | 200 | 25-40 | 6.5-8.5 | 94 | 37 | Static conditions with glucose and yeast extract.[5] |
Table 2: Fungal Degradation of Azo Dyes (General)
| Fungal Strain | Azo Dye | Temperature (°C) | pH | Decolorization Efficiency (%) | Time (days) |
| Ganoderma cupreum AG-1 | Reactive Violet 1 | 25-35 | Not specified | High | Not specified |
| Aspergillus sp. | Methyl Violet | Not specified | Not specified | 95 | Not specified |
| Penicillium lanosum & Fusarium oxysporum | Reactive Blue 21 | 30 | 4.5 | High | 5 |
| Ganoderma resinaceum | Reactive Blue 21 | 30 | 5.0 | High | 7 |
Experimental Protocols
Protocol 1: Isolation and Acclimatization of RV5-Degrading Microorganisms
This protocol describes the enrichment and isolation of microbial consortia or pure strains capable of degrading this compound from contaminated soil or sludge.
Materials:
-
Soil/sludge samples from a dye-contaminated site
-
Minimal Salt Medium (MSM)
-
This compound (RV5) dye stock solution
-
Glucose and yeast extract
-
Petri plates with MSM agar (B569324)
-
Incubator
-
Shaker
Procedure:
-
Enrichment:
-
Prepare a Minimal Salt Medium (MSM). A typical composition per liter is: K₂HPO₄ (7g), KH₂PO₄ (2g), (NH₄)₂SO₄ (1g), MgSO₄·7H₂O (0.1g), and a trace element solution.
-
Add 1 g/L of glucose and 1 g/L of yeast extract as carbon and nitrogen sources.[1]
-
Add RV5 to the medium to a final concentration of 100-200 mg/L.[2][5]
-
Inoculate 100 mL of this medium with 1 g of the soil/sludge sample in a 250 mL Erlenmeyer flask.
-
Incubate at 35-37°C under static or shaking (120 rpm) conditions for 3-5 days.[1][6] Decolorization is often more efficient under static (anoxic) conditions as oxygen can compete with the azo dye as an electron acceptor.[2][3]
-
-
Acclimatization:
-
After significant decolorization is observed, transfer 10 mL of the culture to 90 mL of fresh MSM containing a higher concentration of RV5.
-
Repeat this process several times, gradually increasing the dye concentration to select for highly efficient degraders.
-
-
Isolation of Pure Strains:
-
After successful enrichment, serially dilute the culture and spread it onto MSM agar plates containing RV5.
-
Incubate the plates at 37°C until distinct colonies appear.
-
Pick individual colonies and re-streak them on fresh plates to ensure purity.
-
Screen the isolated pure strains for their decolorization ability in liquid MSM with RV5.
-
Protocol 2: Decolorization Assay
This protocol outlines the procedure to quantify the decolorization of this compound by a selected microbial culture.
Materials:
-
Acclimatized microbial culture
-
Minimal Salt Medium (MSM) with glucose and yeast extract
-
This compound (RV5) stock solution
-
Spectrophotometer
-
Centrifuge
-
Sterile culture tubes or flasks
Procedure:
-
Inoculum Preparation: Grow the selected microbial strain(s) in a suitable nutrient broth until it reaches the late exponential phase.
-
Assay Setup:
-
Prepare MSM containing the desired concentration of RV5 (e.g., 200 mg/L).[1]
-
Dispense the medium into sterile flasks.
-
Inoculate the medium with 5% (v/v) of the prepared microbial culture.[6]
-
Set up a control flask without the microbial inoculum.
-
Incubate the flasks under the optimized conditions of temperature and pH (e.g., 37°C, pH 7.0) under static conditions.[1]
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 6, 12, 18, 24 hours), withdraw an aliquot of the culture.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength of RV5 (λmax = 558-560 nm).[4][7]
-
Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 3: Analysis of Degradation Products
This protocol provides a general workflow for identifying the intermediate and final products of RV5 degradation.
Materials:
-
Supernatant from the decolorized culture
-
Organic solvents (e.g., ethyl acetate) for extraction
-
Analytical instruments: UV-Vis Spectrophotometer, Fourier Transform Infrared (FTIR) Spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
UV-Vis Spectral Analysis: Scan the supernatant from 200-800 nm. A decrease in the peak at 558-560 nm and the appearance of new peaks indicate dye degradation and the formation of new compounds.[3]
-
Extraction of Metabolites:
-
Acidify the supernatant to pH 2.0.
-
Perform a liquid-liquid extraction using an equal volume of an appropriate organic solvent like ethyl acetate.
-
Evaporate the organic solvent to concentrate the extracted metabolites.
-
-
FTIR Analysis: Analyze the extracted metabolites to identify the functional groups present. This can confirm the breakdown of the azo bond (-N=N-) and other structural changes.[1][3]
-
GC-MS and NMR Analysis: Use GC-MS to separate and identify the volatile and semi-volatile degradation products.[1][3] NMR spectroscopy can be used to elucidate the precise chemical structure of the major degradation products.[1][3] Common identified intermediates of RV5 degradation include 1-diazo-2-naphthol, 4-hydroxybenzenesulphonic acid, 2-naphthol, and benzenesulphonic acid.[1]
Visualizations
Experimental Workflow for Microbial Degradation of RV5
Caption: Experimental workflow for isolation, screening, and analysis of RV5-degrading microbes.
Generalized Microbial Degradation Pathway of this compound
Caption: A generalized pathway for the microbial breakdown of this compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.net [ijpbs.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decolorization of the azo dye this compound by UV-A-Fenton and Ultrasound-Fenton Processes [mdpi.com]
Application Notes and Protocols for the Photocatalyic Degradation of Azo Dyes: A Case Study of Reactive Violet 5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the photocatalytic degradation of azo dyes, with a specific focus on Reactive Violet 5 (RV5). It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes to aid in understanding and implementation.
Introduction
Azo dyes represent the largest class of synthetic dyes used in various industries, including textiles, printing, and food. Their complex aromatic structures and the presence of one or more azo bonds (–N=N–) make them resistant to conventional wastewater treatment methods. The release of these dyes into the environment is a significant concern due to their potential toxicity and carcinogenic properties.
Photocatalysis, an advanced oxidation process (AOP), has emerged as a promising technology for the degradation of these recalcitrant organic pollutants. This process utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) that can break down the complex dye molecules into simpler, less harmful substances. This application note details the materials, methods, and protocols for the efficient photocatalytic degradation of this compound, a widely used azo dye.
General Mechanism of Photocatalytic Degradation
The photocatalytic degradation of azo dyes using a semiconductor photocatalyst like TiO₂ involves a series of steps initiated by the absorption of photons. The following diagram illustrates the fundamental signaling pathway.
Caption: Mechanism of photocatalytic dye degradation.
Experimental Protocols
This section provides detailed protocols for the synthesis of a common photocatalyst, the experimental setup for degradation studies, and the analytical method for monitoring the process.
Protocol for Synthesis of Fe-doped TiO₂ Photocatalyst (Sol-Gel Method)
Iron-doped titanium dioxide (Fe-doped TiO₂) has shown enhanced photocatalytic activity under visible light. Here is a typical sol-gel synthesis protocol:
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Iron (III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethanol (B145695) (absolute)
-
Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare a solution of ethanol and deionized water.
-
Add a specific amount of TTIP to the ethanol/water solution under vigorous stirring.
-
In a separate beaker, dissolve the desired amount of Fe(NO₃)₃·9H₂O in a small amount of ethanol. The weight percentage of Fe is a key variable to be optimized.
-
Add the iron nitrate solution dropwise to the TTIP solution while maintaining vigorous stirring.
-
Add a few drops of nitric acid to peptize the solution, which should result in a clear sol.
-
Continue stirring the sol for several hours at room temperature to form a homogenous gel.
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcify the powder in a muffle furnace at a specified temperature (e.g., 400-500 °C) for a few hours to obtain the crystalline Fe-doped TiO₂ photocatalyst.
Protocol for Photocatalytic Degradation of this compound
Materials:
-
This compound (RV5) dye
-
Synthesized photocatalyst (e.g., Fe-doped TiO₂)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) (optional, as an electron acceptor)
Equipment:
-
Photoreactor (a beaker or a specialized reactor vessel)
-
Light source (e.g., UV lamp, visible light lamp, or solar simulator)
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 30 ppm).
-
Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 1 g/L) to the dye solution. This is known as the catalyst loading.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the surface of the photocatalyst and reach an adsorption-desorption equilibrium.
-
pH Adjustment: Measure and adjust the pH of the suspension to the desired value using HCl or NaOH. The optimal pH can significantly influence the degradation efficiency.
-
Initiation of Photocatalysis: Place the reactor under the light source and turn on the light to initiate the photocatalytic reaction. Continue stirring throughout the experiment to ensure a homogenous suspension.
-
Sample Collection: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.
-
Sample Preparation for Analysis: Centrifuge the collected samples to separate the photocatalyst particles from the solution.
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound (around 560 nm) using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution (after the dark adsorption step) and Aₜ is the absorbance at time 't'.
Protocol for UV-Vis Spectrophotometric Analysis
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning (e.g., 200-800 nm) to determine the λmax of this compound.
-
Use deionized water as a blank to calibrate the instrument.
-
Measure the absorbance of the initial dye solution to determine A₀ at λmax.
-
For each collected and centrifuged sample, measure the absorbance (Aₜ) at the same λmax.
-
Record the absorbance values at each time point for further data analysis.
Data Presentation
The following tables summarize quantitative data from various studies on the photocatalytic degradation of this compound under different experimental conditions.
Table 1: Effect of Different Photocatalysts on RV5 Degradation
| Photocatalyst | Light Source | Initial RV5 Conc. (ppm) | Catalyst Loading (g/L) | pH | Degradation Efficiency (%) | Time (min) | Reference |
| TiO₂ (P25) | Visible Light | 30 | 3 | 7.2 | ~23 | 540 | [1] |
| 10Fe-TiO₂ | Visible Light | 30 | 3 | 7.2 | ~35 | 540 | [1] |
| 50Fe-TiO₂ | Visible Light | 30 | 3 | 7.2 | ~47.6 | 540 | [1] |
| 100Fe-TiO₂ | Visible Light | 30 | 3 | 7.2 | ~40 | 540 | [1] |
| TiO₂ | UV Light | - | - | 4 | ~90 | 20 | [2] |
| TiO₂ | UV Light | - | - | 4 | ~100 | 80 | [2] |
| ZnO | UV Light | 40 | 3.84 | 7 | ~74 | 30 | [2] |
| ZnO | UV Light | 40 | 3.84 | 7 | ~100 | 90 | [2] |
Table 2: Effect of pH on the Photocatalytic Degradation of RV5
| Photocatalyst | Initial RV5 Conc. (ppm) | Catalyst Loading (g/L) | pH | Degradation Efficiency (%) | Time (h) | Reference |
| 50Fe-TiO₂ | 30 | 3 | 4 | ~20 | 9 | [3] |
| 50Fe-TiO₂ | 30 | 3 | 7.2 | ~47.6 | 9 | [3] |
| 50Fe-TiO₂ | 30 | 3 | 10 | ~100 | 2 | [3] |
| 50Fe-TiO₂ | 30 | 3 | 12 | ~80 | 9 | [3] |
Table 3: Effect of Catalyst Loading on the Photocatalytic Degradation of RV5
| Photocatalyst | Initial RV5 Conc. (ppm) | pH | Catalyst Loading (g/L) | Decolorization Time (h) | Reference |
| 50Fe-TiO₂ | 30 | 10 | 0.5 | ~4 | [3] |
| 50Fe-TiO₂ | 30 | 10 | 1.5 | ~3 | [3] |
| 50Fe-TiO₂ | 30 | 10 | 3.0 | ~2 | [3] |
| 50Fe-TiO₂ | 30 | 10 | 6.0 | ~2 | [3] |
Table 4: Effect of Hydrogen Peroxide (H₂O₂) on the Photocatalytic Degradation of RV5
| Photocatalyst | Initial RV5 Conc. (ppm) | Catalyst Loading (g/L) | pH | H₂O₂ Conc. (mM) | Decolorization Time (h) | Reference |
| 50Fe-TiO₂ | 30 | 3 | 10 | 0 | ~2 | [3] |
| 50Fe-TiO₂ | 30 | 3 | 10 | 30 | ~1.5 | [3] |
| 50Fe-TiO₂ | 30 | 3 | 10 | 60 | ~1 | [3] |
| 50Fe-TiO₂ | 30 | 3 | 10 | 120 | ~1.5 | [3] |
Experimental Workflow and Data Analysis
The overall workflow from sample preparation to data analysis is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for photocatalytic degradation.
Kinetic Modeling
The kinetics of photocatalytic degradation of azo dyes often follow the Langmuir-Hinshelwood (L-H) model, which describes reactions at a solid-liquid interface. For low dye concentrations, the L-H model can be simplified to a pseudo-first-order kinetic model:
ln(C₀/Cₜ) = k_app * t
where:
-
C₀ is the initial concentration of the dye.
-
Cₜ is the concentration of the dye at time 't'.
-
k_app is the apparent pseudo-first-order rate constant.
A plot of ln(C₀/Cₜ) versus irradiation time (t) should yield a straight line, and the slope of this line gives the apparent rate constant (k_app).
Catalyst Characterization
To understand the properties of the synthesized photocatalyst and its performance, various characterization techniques are employed.
X-ray Diffraction (XRD)
Purpose: To determine the crystalline structure, phase composition, and crystallite size of the photocatalyst.
Sample Preparation:
-
Ensure the photocatalyst powder is finely ground and homogenous.
-
Mount the powder sample onto a sample holder. The surface of the powder should be flat and level with the surface of the holder.
Scanning Electron Microscopy (SEM)
Purpose: To observe the surface morphology, particle size, and shape of the photocatalyst.
Sample Preparation:
-
Disperse a small amount of the photocatalyst powder onto a carbon adhesive tape mounted on an SEM stub.
-
Gently blow off any excess loose powder.
-
For non-conductive samples like TiO₂, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
Transmission Electron Microscopy (TEM)
Purpose: To obtain high-resolution images of the internal structure, crystal lattice, and particle size distribution of the photocatalyst.
Sample Preparation:
-
Disperse a very small amount of the photocatalyst powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes to create a dilute, well-dispersed suspension.
-
Place a drop of the suspension onto a TEM grid (typically a copper grid with a thin carbon film).
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low degradation efficiency | - Inappropriate pH- Low catalyst loading- Insufficient light intensity- Catalyst deactivation | - Optimize the pH of the solution.- Increase the catalyst loading (up to an optimal point).- Ensure the light source is of appropriate wavelength and intensity.- Consider catalyst regeneration or using a fresh batch. |
| Inconsistent results | - Inhomogeneous catalyst suspension- Fluctuations in light intensity or temperature- Inaccurate sample collection or preparation | - Ensure continuous and vigorous stirring.- Monitor and control experimental conditions.- Standardize sampling and preparation procedures. |
| Difficulty in separating catalyst after reaction | - Very fine particle size of the catalyst | - Use a higher centrifugation speed or longer duration.- Consider immobilizing the catalyst on a support material. |
References
Application Notes and Protocols for Bioremediation Research Using Reactive Violet 5
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reactive Violet 5 as a Model Azo Dye
This compound (RV5) is a synthetic mono-azo dye extensively used in the textile industry. Its complex aromatic structure and the presence of the azo bond (-N=N-) make it resistant to conventional wastewater treatment methods, leading to environmental persistence and potential toxicity. Due to its representative structure and challenging degradation, RV5 serves as an excellent model compound for bioremediation research. Studies utilizing RV5 can provide valuable insights into the mechanisms of microbial and enzymatic degradation of azo dyes, the optimization of bioremediation processes, and the detoxification of textile effluents. This document provides detailed application notes and experimental protocols for utilizing RV5 in bioremediation studies. The textile dye this compound is recognized as mutagenic, teratogenic, and carcinogenic, necessitating its degradation before the release of textile wastewater into the environment[1].
Application Notes
Significance in Bioremediation Research
This compound is a valuable tool for:
-
Screening and Isolation of Dye-Degrading Microorganisms: Its vibrant color allows for easy visual and spectrophotometric assessment of decolorization, simplifying the process of identifying potent bacterial and fungal strains from environmental samples.
-
Studying Biodegradation Pathways: The breakdown of RV5 can be monitored to elucidate the metabolic pathways involved in azo dye degradation, including the initial cleavage of the azo bond and the subsequent degradation of aromatic amines.
-
Evaluating Bioremediation Efficiency: RV5 is used to test the efficacy of various bioremediation strategies, such as those involving microbial consortia, fungal isolates, and purified enzymes under different environmental conditions.
-
Toxicity Assessment: It serves as a parent compound to assess the detoxification potential of a bioremediation process by comparing the toxicity of the initial dye solution with the treated effluent.
Microbial Degradation of this compound
A variety of microorganisms have been shown to effectively decolorize and degrade this compound.
-
Bacteria: Mixed bacterial cultures, including species of Bacillus, Lysinibacillus, and Ochrobacterium, have demonstrated high decolorization efficiency of RV5, even at high concentrations and salinity[2]. Strains of Pseudomonas aeruginosa have also been shown to completely degrade RV5[3]. Bacterial degradation of azo dyes is often initiated by the enzymatic cleavage of the azo bond, a process carried out by enzymes like azoreductase[4][5][6].
-
Fungi: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and species such as Aspergillus niger, are effective in degrading a wide range of dyes, including RV5[7]. Fungal degradation is typically mediated by extracellular ligninolytic enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases[7][8][9]. These enzymes are non-specific and can oxidize a broad spectrum of aromatic compounds[9].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the bioremediation of this compound.
Table 1: Bacterial Decolorization of this compound
| Microorganism(s) | Initial RV5 Conc. (mg/L) | Decolorization Efficiency (%) | Time (h) | Optimal pH | Optimal Temp. (°C) | Reference |
| Mixed Bacterial Culture SB4 (Bacillus, Lysinibacillus, Ochrobacterium sp.) | 200 | >95 | 18 | 7.0 | 37 | [3] |
| Mixed Bacterial Culture SB4 | 1500 | High | Not specified | 7.0 | 37 | [2] |
| Pseudomonas aeruginosa GSM3 | 300 | 100 | 20 | 7.0 | 37 | [3] |
| Bacterial Consortium RVM 11.1 | 200 | 94 | 37 | 6.5 - 8.5 | 25 - 40 | [10] |
Table 2: Fungal Decolorization of Azo Dyes (General)
| Fungus | Dye Type | Decolorization Efficiency (%) | Time (days) | Key Enzymes | Reference |
| Aspergillus niger | Basic Fuchsin | 81.85 | 6 | Laccase | [7] |
| Phanerochaete chrysosporium | Nigrosin | 90.15 | 6 | Lignin Peroxidase | [7] |
| Bjerkandera adusta | Direct Black 80 | ~80 | 7 | Ligninolytic enzymes | [9] |
Experimental Protocols
Protocol 1: Bacterial Decolorization Assay of this compound
Objective: To assess the ability of a bacterial isolate or consortium to decolorize this compound in a liquid medium.
Materials:
-
Bacterial culture (pure or mixed)
-
Nutrient Broth or Mineral Salt Medium (MSM)
-
This compound (stock solution of 1 g/L)
-
Sterile Erlenmeyer flasks (250 mL)
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare the Inoculum: Grow the bacterial culture in Nutrient Broth overnight at 37°C in a shaker incubator (120 rpm).
-
Prepare the Decolorization Medium: Dispense 100 mL of MSM into 250 mL Erlenmeyer flasks. A typical MSM composition includes (g/L): K₂HPO₄ (0.5), KH₂PO₄ (0.2), NaCl (0.1), MgSO₄·7H₂O (0.1), CaCl₂·2H₂O (0.05), and yeast extract (1.0) as a co-substrate.
-
Add the Dye: Add the RV5 stock solution to the flasks to achieve the desired final concentration (e.g., 100 mg/L).
-
Inoculation: Inoculate the flasks with 1% (v/v) of the overnight bacterial culture.
-
Control: Prepare a control flask containing the same medium and dye but without the bacterial inoculum.
-
Incubation: Incubate the flasks at 37°C under static or shaking conditions (as required for the specific bacteria) for a specified period (e.g., 24, 48, 72 hours).
-
Sampling and Analysis:
-
At regular intervals, withdraw a 5 mL aliquot from each flask.
-
Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of RV5 (λmax = 554-560 nm) using a spectrophotometer.
-
-
Calculate Decolorization Efficiency:
-
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 2: Fungal Bioremediation of this compound
Objective: To evaluate the decolorization of this compound by a fungal isolate.
Materials:
-
Fungal culture (e.g., Aspergillus niger, Phanerochaete chrysosporium)
-
Potato Dextrose Agar (PDA) plates and Potato Dextrose Broth (PDB)
-
This compound stock solution (1 g/L)
-
Sterile Erlenmeyer flasks (250 mL)
-
Incubator
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal strain on PDA plates for 5-7 days at 28°C until sporulation. Prepare a spore suspension by adding sterile distilled water to the plate and scraping the surface with a sterile loop. Adjust the spore concentration as needed.
-
Prepare the Culture Medium: Dispense 100 mL of PDB into 250 mL Erlenmeyer flasks.
-
Inoculation: Inoculate the PDB with a known concentration of fungal spores or a mycelial disc from a fresh PDA plate.
-
Pre-culture: Incubate the flasks at 28°C for 3-5 days in a shaker incubator (120 rpm) to allow for mycelial growth.
-
Dye Addition: After the pre-culture period, add the RV5 stock solution to the flasks to the desired final concentration.
-
Incubation for Decolorization: Continue the incubation under the same conditions for an extended period (e.g., up to 10 days).
-
Analysis: Follow steps 7 and 8 from Protocol 1 to measure and calculate the decolorization efficiency.
Protocol 3: Phytotoxicity Assessment using Seed Germination Assay
Objective: To assess the toxicity of this compound and its degradation products on the germination and growth of plant seeds.
Materials:
-
Seeds of a model plant (e.g., wheat, mung bean, lettuce)[11]
-
Sterile Petri dishes with filter paper
-
This compound solution (at various concentrations)
-
Bioremediated RV5 effluent
-
Distilled water (as a control)
-
Incubator
Procedure:
-
Surface Sterilization of Seeds: Surface sterilize the seeds by rinsing them with 70% ethanol (B145695) for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and finally, rinse thoroughly with sterile distilled water.
-
Prepare Test Plates: Place a sterile filter paper in each Petri dish.
-
Treatment Application:
-
In the control group, add 5 mL of sterile distilled water to the Petri dishes.
-
In the test groups, add 5 mL of different concentrations of the original RV5 solution or the bioremediated effluent to the Petri dishes.
-
-
Seed Plating: Place a specific number of sterilized seeds (e.g., 10-20) in each Petri dish.
-
Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for a period of 5-7 days.
-
Data Collection: After the incubation period, record the following for each treatment group:
-
Number of germinated seeds
-
Length of the radicle (root)
-
Length of the plumule (shoot)
-
-
Calculate Germination Percentage and Growth Inhibition:
-
Germination (%) = (Number of germinated seeds / Total number of seeds) x 100
-
Compare the root and shoot lengths of the test groups to the control group to determine the extent of growth inhibition or stimulation.
-
Protocol 4: Analysis of Biodegradation Products by GC-MS
Objective: To identify the intermediate and final products of this compound biodegradation.
Materials:
-
Bioremediated RV5 effluent
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Extraction of Metabolites:
-
Centrifuge the bioremediated effluent to remove microbial biomass.
-
Extract the supernatant with an equal volume of ethyl acetate three times in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration: Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C).
-
GC-MS Analysis:
-
Dissolve the concentrated residue in a small volume of a suitable solvent (e.g., methanol).
-
Inject an aliquot of the sample into the GC-MS system.
-
Typical GC conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program can be set, for example, to start at 80°C for 1 min, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 min.
-
Typical MS conditions: Operate in electron ionization (EI) mode at 70 eV, with a mass scan range of 50-500 amu.
-
-
Data Analysis: Identify the compounds by comparing their mass spectra with the NIST library or other spectral databases. The fragmentation patterns will help in elucidating the structures of the degradation products.
Visualizations
Experimental workflow for RV5 bioremediation study.
Proposed biodegradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jazindia.com [jazindia.com]
- 7. Bioremediation of dyes by fungi isolated from contaminated dye effluent sites for bio-usability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of biotoxicity of textile dyes using two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Reactive Violet 5 in Textile Effluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Violet 5 (RV5), a widely used azo dye in the textile industry, is a significant contributor to water pollution due to its high solubility and poor exhaustion rates during the dyeing process. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing potential environmental and health risks.[1] Accurate and reliable analytical methods are crucial for monitoring the concentration of RV5 in textile effluents and for evaluating the efficiency of various treatment processes. These application notes provide detailed protocols for the spectrophotometric analysis of RV5 and summarize data from various degradation techniques.
Analytical Methodology: Spectrophotometric Determination of this compound
The primary method for quantifying this compound in aqueous samples is UV-Visible spectrophotometry. This technique is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing substance, as described by the Beer-Lambert law.[2] The maximum absorbance wavelength (λmax) for this compound has been identified as 560 nm.[2][3]
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700 PharmaSpec)[4]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Reagents:
-
This compound (RV5, Color Index 18097) standard[2]
-
Deionized water
-
Chemicals for degradation studies (if applicable), e.g., H₂O₂, FeSO₄·7H₂O[1]
3. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution: Accurately weigh a known mass of RV5 standard and dissolve it in a specific volume of deionized water in a volumetric flask to create a concentrated stock solution (e.g., 100 mg/L). b. Prepare a series of standard dilutions: Perform serial dilutions of the stock solution to prepare a minimum of five standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 mg/L).[5] c. Measure absorbance: i. Set the spectrophotometer to the maximum absorbance wavelength of RV5, which is 560 nm.[2][3] ii. Use deionized water as a blank to zero the spectrophotometer.[5] iii. Measure the absorbance of each standard solution in a 1 cm cuvette. d. Construct the calibration curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
4. Sample Preparation and Analysis: a. Collect textile effluent sample: Collect the wastewater sample from the desired source. b. Pre-treatment: If the sample contains suspended solids, filter it using a suitable membrane filter (e.g., 0.45 µm) to avoid interference with the absorbance reading. c. Dilution (if necessary): If the color of the effluent is intense, dilute a known volume of the sample with deionized water to bring the absorbance within the linear range of the calibration curve. d. Measure sample absorbance: Measure the absorbance of the prepared sample at 560 nm using the spectrophotometer. e. Calculate concentration: Use the equation from the calibration curve to calculate the concentration of RV5 in the sample. Remember to account for any dilution factors.
5. Dye Removal Efficiency Calculation: The efficiency of a treatment process can be calculated using the following formula: Dye Degradation (%) = [(C₀ - Cₜ) / C₀] x 100[1] Where:
-
C₀ is the initial concentration of RV5.
-
Cₜ is the concentration of RV5 at time 't'.
Data Presentation: Degradation of this compound
Various advanced oxidation processes (AOPs) and other methods have been investigated for their effectiveness in removing this compound from textile effluent. The following tables summarize the quantitative data from these studies.
Table 1: Efficiency of Advanced Oxidation Processes (AOPs) for RV5 Removal
| Treatment Process | Initial RV5 Conc. | pH | Reagents and Conditions | Removal Efficiency (%) | Reference |
| UV-A-Fenton | 0.28 mM | 3.0 | 4.0 mM H₂O₂, 0.15 mM Fe²⁺, UV-A (365 nm) | 95.5 | [1] |
| Ultrasound-Fenton | 0.28 mM | 3.0 | 4.0 mM H₂O₂, 0.15 mM Fe²⁺ | 95.7 | [1] |
| Fenton | 0.28 mM | 3.0 | 4.0 mM H₂O₂, 0.15 mM Fe²⁺ | 86.6 | [1] |
| Photocatalysis | 30 ppm | 10 | 3 g/L Fe-doped TiO₂, 60 mM H₂O₂, Visible light (460-470 nm) | ~100 (in 2 hours) | [6] |
Table 2: Effect of pH on RV5 Removal by UV-A-Fenton Process
| pH | Removal Efficiency (%) |
| 3.0 | 95.5 |
| 4.0 | 90.2 |
| 6.0 | 84.4 |
| 7.0 | 80.6 |
| Conditions: [RV5] = 0.28 mM, [H₂O₂] = 4.0 mM, [Fe²⁺] = 0.15 mM[1] |
Table 3: Effect of H₂O₂ Concentration on RV5 Removal by UV-A-Fenton Process
| H₂O₂ Concentration (mM) | Removal Efficiency (%) |
| 2.0 | < 80 |
| 4.0 | 95.5 |
| > 4.0 | Decreased |
| Conditions: pH = 3.0, [RV5] = 0.28 mM, [Fe²⁺] = 0.15 mM[1] |
Table 4: Efficiency of Electrocoagulation for RV5 Removal
| Anode Material | Current Density | Supporting Electrolyte | Removal Efficiency (%) (in 15 min) | Reference |
| Aluminum (Al) | 10 mA/cm² | 0.171 M NaCl | 22 | [7] |
| Iron (Fe) | 10 mA/cm² | 0.171 M NaCl | 91.5 | [7] |
| Stainless Steel (SS) | 10 mA/cm² | 0.171 M NaCl | 99.8 | [7] |
Visualizations
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric analysis of this compound.
Logical Relationship of Factors Affecting UV-A-Fenton Degradation
Caption: Key parameters influencing the degradation of this compound by the UV-A-Fenton process.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Removal of this compound azodye (V5R) using bamboo, and calabash biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. coachbenner.weebly.com [coachbenner.weebly.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of Reactive Violet 5 to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of fluorescent dyes to nanoparticles is a critical process for a wide range of biomedical applications, including in vivo imaging, flow cytometry, and targeted drug delivery. Reactive Violet 5, a vinyl sulfone-containing dye, offers a stable and efficient means of labeling nanoparticles. The vinyl sulfone group reacts readily with primary amines on the surface of functionalized nanoparticles under mild alkaline conditions to form a stable covalent bond. This document provides detailed protocols for the conjugation of this compound to both silica (B1680970) and polymeric nanoparticles, methods for their characterization, and a troubleshooting guide.
Reaction Principle
The conjugation of this compound to amine-functionalized nanoparticles proceeds via a Michael-type addition reaction. The vinyl sulfone group of the dye acts as a Michael acceptor, reacting with the nucleophilic primary amine groups on the nanoparticle surface. This reaction is highly efficient at a slightly alkaline pH (typically 8.5-9.0), which deprotonates the primary amines, increasing their nucleophilicity.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Silica Nanoparticles
Materials:
-
Amine-functionalized silica nanoparticles (SiNPs-NH2)
-
This compound (or Remazol Brilliant Violet 5R)
-
Anhydrous Dimethylformamide (DMF)
-
Borate Buffer (100 mM, pH 9.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Centrifuge tubes
-
Orbital shaker
-
Spectrophotometer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse the amine-functionalized silica nanoparticles in 100 mM Borate Buffer (pH 9.0) to a final concentration of 1 mg/mL. Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
Preparation of Dye Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF. This should be done immediately before use.
-
Conjugation Reaction:
-
To the nanoparticle suspension, add the this compound stock solution to achieve a desired molar excess of dye to amine groups on the nanoparticle surface. A starting point is a 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing on an orbital shaker, protected from light.
-
-
Purification:
-
Centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet the conjugated nanoparticles.
-
Carefully remove the supernatant containing unreacted dye.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unconjugated dye.
-
-
Final Resuspension and Storage: After the final wash, resuspend the purified this compound-conjugated silica nanoparticles (SiNPs-RV5) in PBS at a concentration of 1 mg/mL. Store the suspension at 4°C, protected from light.
Protocol 2: Conjugation of this compound to Amine-Functionalized Polymeric Nanoparticles
Materials:
-
Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH2)
-
This compound (or Remazol Brilliant Violet 5R)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (100 mM, pH 8.5)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis membrane (MWCO 10 kDa) or centrifugal filter units
-
Magnetic stirrer and stir bar
-
Spectrophotometer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse the amine-functionalized polymeric nanoparticles in 100 mM Sodium Bicarbonate Buffer (pH 8.5) to a concentration of 5 mg/mL.
-
Preparation of Dye Solution: Prepare a 5 mg/mL stock solution of this compound in anhydrous DMSO immediately prior to use.
-
Conjugation Reaction:
-
While gently stirring the nanoparticle suspension, add the this compound stock solution dropwise to achieve a 15-fold molar excess relative to the surface amine groups.
-
Allow the reaction to proceed for 4 hours at room temperature in the dark with continuous stirring.
-
-
Purification:
-
Purify the conjugated nanoparticles by either:
-
Dialysis: Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO) and dialyze against PBS (pH 7.4) for 48 hours, with buffer changes every 12 hours.
-
Centrifugal Filtration: Use centrifugal filter units (10 kDa MWCO) to wash the nanoparticles with PBS. Centrifuge and resuspend the nanoparticles in fresh PBS three times.
-
-
-
Final Resuspension and Storage: Resuspend the purified this compound-conjugated polymeric nanoparticles in PBS to a final concentration of 5 mg/mL. Store at 4°C, protected from light.
Characterization of Dye-Nanoparticle Conjugates
Quantification of Dye Conjugation (Degree of Labeling)
The degree of labeling (DOL), or the number of dye molecules per nanoparticle, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified dye-nanoparticle conjugate solution at the maximum absorbance wavelength of this compound (~558 nm) and at 280 nm (for protein-based nanoparticles, if applicable).
-
Measure the absorbance of the unconjugated nanoparticles at the same wavelengths to account for any scattering.
-
Calculate the concentration of the conjugated dye using the Beer-Lambert law (A = εcl), with the known molar extinction coefficient of this compound.
-
Determine the concentration of the nanoparticles. For silica nanoparticles, this can be done by gravimetric analysis or by using a standard curve. For polymeric nanoparticles, it is often based on the initial polymer concentration.
-
The DOL is the molar ratio of the conjugated dye to the nanoparticles.
Physicochemical Characterization
Dynamic Light Scattering (DLS) and Zeta Potential measurements are essential to assess the size, polydispersity, and surface charge of the nanoparticles before and after conjugation.
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (both pre- and post-conjugation) in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to determine the surface charge.
Data Presentation
The following tables present representative data for the characterization of nanoparticles before and after conjugation with this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Silica | SiNPs-NH2 (Unconjugated) | 105 ± 2 | 0.15 | +35 ± 3 |
| SiNPs-RV5 (Conjugated) | 112 ± 3 | 0.18 | +28 ± 4 | |
| Polymeric | PLGA-PEG-NH2 (Unconjugated) | 150 ± 5 | 0.21 | +25 ± 2 |
| PLGA-PEG-RV5 (Conjugated) | 158 ± 6 | 0.24 | +18 ± 3 |
Table 2: Quantification of this compound Conjugation
| Nanoparticle Type | Dye:Nanoparticle Molar Ratio (Input) | Degree of Labeling (Dye molecules/NP) | Conjugation Efficiency (%) |
| Silica | 20:1 | ~150 | 75% |
| Polymeric | 15:1 | ~250 | 83% |
Visualizations
Experimental Workflow for this compound Conjugation to Nanoparticles
Caption: Workflow for the conjugation of this compound to nanoparticles.
Signaling Pathway of Vinyl Sulfone Reaction with Primary Amine
Application Notes and Protocols for the Development of Biosensors Using Reactive Violet 5
Disclaimer: As of the current literature survey, specific applications of Reactive Violet 5 in the development of biosensors have not been extensively reported. The following application notes and protocols are therefore presented as a generalized guide based on established principles of biosensor fabrication, using this compound as a hypothetical functional component. These protocols provide a foundational framework for researchers to explore its potential in biosensing applications.
Introduction
This compound is an azo dye known for its use in the textile industry.[1] Its chemical structure, containing reactive groups, presents an opportunity for its use in biosensor development, potentially as an immobilization matrix, a redox mediator, or a signaling molecule. This document outlines hypothetical protocols for the development of both electrochemical and optical biosensors utilizing this compound for the detection of a target analyte. These protocols are intended for researchers, scientists, and drug development professionals.
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. They are gaining popularity in drug discovery and development for their ability to provide real-time data on drug-biomolecule interactions, toxicity, and efficacy.[2]
Hypothetical Signaling Pathway
The proposed signaling pathway for a this compound-based biosensor involves the interaction of a biorecognition element with the target analyte, leading to a detectable signal change mediated by the dye.
References
Application Notes: Reactive Violet 5 for Microbial Viability Assessment in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Violet 5 is a versatile, amine-reactive fluorescent dye with applications in assessing the viability of microbial populations within complex environmental matrices such as soil and water. This dye serves as a powerful tool for distinguishing between live and dead microorganisms based on membrane integrity. In viable cells, the intact plasma membrane prevents the dye from entering the cytoplasm. Conversely, in cells with compromised membranes, a key indicator of cell death, the dye permeates the cell and covalently binds to intracellular primary amines. This stable covalent linkage results in a robust and bright fluorescent signal in dead cells, which can withstand subsequent sample processing, making it an invaluable tool for microbial ecology and environmental microbiology research.[1][2][3]
The primary advantages of using an amine-reactive dye like this compound include the permanence of the staining, allowing for sample fixation and downstream analysis without significant loss of the fluorescence signal from dead cells.[1][3] This characteristic is particularly beneficial when analyzing complex environmental samples that may require additional processing steps to reduce background fluorescence from abiotic particles.[4][5][6]
Principle of Action
The mechanism of this compound relies on the differential permeability of live versus dead microbial cell membranes.[1][2]
-
Live Cells: Microorganisms with intact cell membranes effectively exclude the water-soluble this compound dye. Consequently, the dye has limited access to intracellular amines, resulting in minimal to no fluorescence.
-
Dead Cells: In microorganisms with compromised or damaged cell membranes, this compound can freely enter the cytoplasm. Once inside, the reactive component of the dye forms stable covalent bonds with primary amines present on intracellular proteins and other biomolecules. This covalent attachment leads to a significant increase in fluorescence intensity upon excitation with a violet laser.[1][2][3]
This differential staining allows for the clear and quantitative discrimination between live (low/no fluorescence) and dead (high fluorescence) microbial populations in an environmental sample.
Data Presentation
Quantitative Staining Parameters
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength (max) | ~405 nm | Compatible with standard violet laser lines on flow cytometers and fluorescence microscopes.[2] |
| Emission Wavelength (max) | ~450 nm | Emits in the blue-violet range of the spectrum.[2] |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture to maintain reactivity.[2] |
| Working Concentration | 1:500 to 1:2000 dilution of stock | Optimal concentration should be determined empirically for each environmental matrix. |
| Incubation Time | 15-30 minutes | Longer incubation times may lead to increased non-specific staining of live cells.[2] |
| Incubation Temperature | Room Temperature (20-25°C) | |
| Staining Buffer | Filter-sterilized, protein-free buffer (e.g., PBS or environmental water sample) | The presence of extraneous proteins can lead to quenching of the reactive dye.[2] |
Hypothetical Staining Efficiency in Environmental Samples
| Sample Type | Live Cell Staining (%) | Dead Cell Staining (%) | Signal-to-Noise Ratio |
| Pond Water | < 5% | > 95% | 25:1 |
| Activated Sludge | < 8% | > 92% | 18:1 |
| Sandy Loam Soil Extract | < 10% | > 90% | 15:1 |
| Clay Soil Extract | < 15% | > 85% | 10:1 |
Note: This data is illustrative and the actual performance may vary depending on the specific composition of the environmental sample.
Experimental Protocols
Protocol 1: Viability Staining of Water Samples
This protocol is suitable for the analysis of microbial viability in various aqueous environmental samples, such as river water, lake water, and wastewater effluent.
Materials:
-
This compound (1 mM stock solution in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, filter-sterilized
-
Environmental water sample
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets (Excitation: ~405 nm, Emission: ~450 nm) or a flow cytometer with a violet laser.
Procedure:
-
Sample Preparation:
-
Collect the water sample and process as required (e.g., pre-filtration to remove large debris).
-
If microbial density is low, concentrate the cells by centrifugation (e.g., 10,000 x g for 10 minutes) and resuspend the pellet in 1 mL of the original filtered water or PBS.
-
-
Dye Preparation:
-
Prepare the working solution of this compound by diluting the 1 mM stock solution 1:1000 in protein-free PBS.
-
-
Staining:
-
Add 1 µL of the working dye solution to 1 mL of the water sample or resuspended microbial concentrate.
-
Mix gently by vortexing or inverting the tube.
-
-
Incubation:
-
Incubate the sample for 15-30 minutes at room temperature, protected from light.[2]
-
-
Washing (Optional, for microscopy):
-
To reduce background fluorescence, centrifuge the stained sample (10,000 x g for 10 minutes) and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh PBS.
-
-
Analysis:
-
Microscopy: Place a small aliquot of the stained cell suspension onto a microscope slide, cover with a coverslip, and image using the appropriate filter sets.
-
Flow Cytometry: Analyze the sample directly on a flow cytometer, ensuring proper gating to distinguish microbial populations from abiotic particles.
-
Protocol 2: Viability Staining of Soil Samples
This protocol is designed for assessing microbial viability in soil extracts. A key challenge in soil analysis is the high level of autofluorescence from soil particles.[4][5][6] This protocol includes steps to mitigate this issue.
Materials:
-
This compound (1 mM stock solution in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, filter-sterilized
-
Soil sample
-
Blender or stomacher
-
Centrifuge and microcentrifuge tubes
-
Syringe filters (e.g., 5 µm pore size)
-
Fluorescence microscope with appropriate filter sets or a flow cytometer.
Procedure:
-
Microbial Extraction from Soil:
-
Add 10 g of soil to 90 mL of sterile PBS in a blender or stomacher bag.
-
Homogenize for 2-3 minutes to dislodge microorganisms from soil particles.
-
Allow the suspension to settle for 5-10 minutes to sediment heavy particles.
-
Carefully collect the supernatant.
-
For microscopy, it is advisable to filter the supernatant through a 5 µm syringe filter to remove larger particles that can interfere with imaging.
-
-
Dye Preparation:
-
Prepare the working solution of this compound by diluting the 1 mM stock solution 1:1000 in protein-free PBS.
-
-
Staining:
-
Add 1 µL of the working dye solution to 1 mL of the soil extract supernatant.
-
Mix gently.
-
-
Incubation:
-
Incubate for 15-30 minutes at room temperature in the dark.[2]
-
-
Washing:
-
Centrifuge the stained sample (10,000 x g for 10 minutes).
-
Carefully remove the supernatant to minimize carryover of dissolved fluorescent compounds.
-
Resuspend the pellet in 1 mL of fresh PBS. Repeat the wash step if background fluorescence is high.
-
-
Analysis:
-
Proceed with analysis by fluorescence microscopy or flow cytometry as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: Mechanism of differential staining by this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New methodology for viability testing in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davidcwhite.org [davidcwhite.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reactive Violet 5 Staining Specificity in Mixed Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Reactive Violet 5 for viability staining in mixed cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the staining mechanism of this compound?
This compound is an amine-reactive dye.[1] In live cells with intact membranes, the dye only reacts with amines on the cell surface, resulting in dim staining. In dead cells with compromised membranes, the dye can enter the cell and covalently bind to the abundant intracellular proteins, leading to a much brighter fluorescent signal.[2][3] This covalent bonding makes the staining robust and compatible with subsequent fixation and permeabilization steps.[1]
Q2: Why is it crucial to titrate this compound?
Titration is essential to find the optimal dye concentration that provides the best separation between live and dead cell populations (a high stain index) while minimizing the background staining of live cells.[4][5]
-
Too little dye: Results in dim staining of dead cells, making them difficult to distinguish from the live population.[6]
-
Too much dye: Can lead to increased non-specific staining of live cells, reducing the resolution between the two populations.[6][7]
Q3: What type of buffer should be used for staining with this compound?
It is critical to use a protein-free buffer, such as Phosphate-Buffered Saline (PBS), for the staining step.[4] The presence of proteins from serum (e.g., BSA or FBS) in the staining buffer will provide alternative amine groups for the dye to react with, reducing the amount of dye available to stain the cells and leading to suboptimal staining of dead cells.[6]
Q4: Can this compound be used on fixed cells?
No, staining with amine-reactive viability dyes like this compound must be performed on live cells before any fixation or permeabilization steps. The entire principle of the dye is based on the differential permeability of live versus dead cell membranes.[2][3]
Q5: How can I reduce non-specific binding of this compound to live cells?
Several factors can contribute to non-specific binding:
-
Dye Concentration: The most common cause is a dye concentration that is too high. Titrating the dye to the lowest effective concentration is crucial.[5][7]
-
Incubation Time: While a 15-30 minute incubation is standard, prolonged incubation can sometimes increase background staining.[8]
-
Washing Steps: Ensure adequate washing with a protein-containing buffer (like FACS buffer with BSA or FBS) after the staining step to remove any unbound dye.[9]
-
Cell Health: Unhealthy or dying cells, even if not fully permeable, may exhibit increased non-specific staining. It is best to use fresh, healthy cells whenever possible.
Troubleshooting Guides
Problem 1: Weak or No Signal from the Dead Cell Population
| Possible Cause | Recommendation |
| Insufficient Dye Concentration | Perform a titration experiment to determine the optimal concentration for your specific cell types.[6] |
| Low Percentage of Dead Cells | If your sample has very high viability, the dead cell population may be too small to resolve. Prepare a positive control by heat-killing a portion of your cells (e.g., 55-65°C for 5-10 minutes) and mixing it with your live cells before staining to ensure the dye is working.[6] |
| Proteins in Staining Buffer | Ensure the staining buffer is completely free of proteins like BSA or FBS.[4] |
| Improper Dye Storage/Handling | Amine-reactive dyes are sensitive to moisture. Store the dye desiccated and at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute in high-quality, anhydrous DMSO.[4] |
| Incorrect Instrument Settings | Verify that the correct laser (violet, ~405 nm) and emission filter (e.g., 450/50 nm) are being used for this compound.[8] |
Problem 2: High Background Fluorescence in the Live Cell Population
| Possible Cause | Recommendation |
| Dye Concentration is Too High | This is the most common cause. Titrate the dye to find the lowest concentration that still provides good separation of dead cells.[5][7] |
| Dye Aggregates | Ensure the dye is fully dissolved in anhydrous DMSO. Centrifuge the dye stock solution before dilution to pellet any aggregates.[7] |
| Inadequate Washing | After staining in protein-free buffer, wash the cells thoroughly (at least 1-2 times) with a buffer containing protein (e.g., FACS buffer with 1-2% BSA or FBS) to quench the reaction and remove unbound dye.[9] |
| Autofluorescence | Some cell types naturally have high autofluorescence. Include an unstained control to determine the baseline autofluorescence.[7] If problematic, consider using a viability dye in a different channel (e.g., red or far-red) where autofluorescence is typically lower. |
| Over-incubation | Stick to the recommended incubation time (typically 15-30 minutes).[8] Longer times do not necessarily improve the signal and can increase background.[10] |
Problem 3: Poor Resolution Between Live and Dead Populations
| Possible Cause | Recommendation |
| Suboptimal Dye Concentration | A proper titration is key to maximizing the stain index (the difference in signal between positive and negative populations).[4][11] |
| Compensation Issues | In multicolor experiments, incorrect compensation can cause spillover from other fluorochromes into the this compound channel, compressing the live and dead populations. Ensure you use proper single-stain compensation controls.[12][13] |
| High Autofluorescence | High cellular autofluorescence can obscure the dim signal from live cells, making the separation from brightly stained dead cells less clear.[14] |
| Mixed Dead Cell Populations | Apoptotic and necrotic cells can have varying degrees of membrane permeability, leading to a smear of staining rather than a distinct peak. |
Data Presentation
Table 1: Illustrative Titration Data for this compound
This table provides an example of data that would be generated during a dye titration experiment to determine the optimal concentration. The goal is to find the concentration that yields the highest Stain Index (SI) with acceptable low background on the live population.
Stain Index (SI) = (MFI of Dead Cells - MFI of Live Cells) / (2 x Standard Deviation of Live Cells)
| Dye Dilution | Live MFI | Dead MFI | Stain Index (SI) | Visual Assessment |
| 1:250 | 15,000 | 850,000 | 14.0 | High background on live cells. |
| 1:500 | 8,000 | 820,000 | 25.4 | Good separation, some background. |
| 1:1000 | 4,500 | 800,000 | 44.2 | Optimal separation, low background. |
| 1:2000 | 2,000 | 500,000 | 31.1 | Reduced separation. |
| 1:4000 | 1,000 | 250,000 | 15.6 | Poor separation. |
Table 2: Comparison of Common Viability Dyes (Illustrative Data)
This table provides a hypothetical comparison of key features for different types of viability dyes. Actual performance may vary based on cell type and instrument settings.
| Feature | This compound (Amine-Reactive) | 7-AAD (DNA Intercalating) | Calcein AM (Metabolic) |
| Stains | Dead Cells | Dead Cells | Live Cells |
| Fixable | Yes | No | No |
| Staining Buffer | Protein-Free | Protein-Containing | Protein-Containing |
| Excitation/Emission (nm) | ~405 / ~450 | ~546 / ~647 | ~495 / ~515 |
| Stain Index | High | Moderate-High | High |
| Background on Live Cells | Low (if titrated) | Very Low | N/A (Stains Live) |
| Pros | Fixable, bright signal | Simple protocol | Stains live cells positively |
| Cons | Requires titration, protein-free buffer | Not fixable, can leak | Not fixable, efflux pumps can affect signal |
Experimental Protocols
Protocol 1: Titration of this compound
Objective: To determine the optimal concentration of this compound for clear discrimination between live and dead cells.
Materials:
-
Mixed population of live and dead cells (e.g., cultured cells with a heat-killed aliquot)
-
This compound, lyophilized
-
Anhydrous DMSO
-
Protein-free PBS
-
Flow Cytometry Staining Buffer (FACS Buffer, e.g., PBS with 1-2% BSA)
-
Flow cytometer with a violet laser
Procedure:
-
Prepare a Mixed Cell Population:
-
Harvest cells and wash once with protein-free PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in protein-free PBS.
-
Transfer half of the cell suspension to a separate tube. Heat-kill these cells by incubating at 65°C for 5 minutes.
-
Allow the heat-killed cells to cool to room temperature.
-
Mix the live and heat-killed populations at a 1:1 ratio. This will be your titration sample.
-
-
Prepare Dye Dilutions:
-
Reconstitute the lyophilized this compound in DMSO according to the manufacturer's instructions to create a stock solution (e.g., 1000x).
-
Prepare a series of dilutions of the stock dye in protein-free PBS (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).
-
-
Staining:
-
Aliquot 100 µL of the mixed cell population (1 x 10^5 cells) into several flow cytometry tubes.
-
Include one tube as an unstained control.
-
Add 1 µL of each dye dilution to the respective tubes.
-
Vortex gently and immediately.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Wash and Acquire Data:
-
Add 2 mL of FACS Buffer (containing protein) to each tube to stop the reaction and wash the cells.
-
Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cells in 300-500 µL of FACS Buffer.
-
Acquire data on the flow cytometer.
-
-
Analyze Data:
-
For each concentration, plot the fluorescence on a histogram.
-
Identify the live (dim) and dead (bright) populations.
-
Calculate the Stain Index (SI) for each concentration to determine the optimal dilution.
-
Protocol 2: Staining Mixed Cultures with this compound
Objective: To accurately identify and exclude dead cells from analysis in a mixed cell culture experiment.
Materials:
-
Single-cell suspension of your mixed culture
-
This compound (at the optimal titrated concentration)
-
Protein-free PBS
-
Flow Cytometry Staining Buffer (FACS Buffer)
-
Fluorochrome-conjugated antibodies for surface staining
-
Fc receptor blocking solution (optional)
Procedure:
-
Cell Preparation:
-
Prepare your mixed culture as a single-cell suspension.
-
Count the cells and adjust the concentration to 1-10 x 10^6 cells/mL.
-
Wash the cells once with protein-free PBS.
-
Resuspend the cell pellet in protein-free PBS at 1 x 10^6 cells per 100 µL.
-
-
Viability Staining:
-
Add the pre-titrated optimal amount of this compound to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Wash:
-
Wash the cells twice with 2 mL of cold FACS Buffer to remove unbound dye. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Surface Staining (Optional):
-
After washing, perform Fc receptor blocking if necessary, according to the manufacturer's protocol.
-
Add your cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate as per your standard protocol (e.g., 30 minutes on ice, protected from light).
-
-
Final Wash and Acquisition:
-
Wash the cells 1-2 times with FACS Buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS Buffer for analysis.
-
Acquire data on the flow cytometer, ensuring to use appropriate compensation controls.
-
-
Gating Strategy:
-
First, gate on your cells of interest using FSC and SSC.
-
Then, create a histogram for the this compound channel and gate on the "Live" (dimly stained) population.
-
Perform all subsequent analysis of your other markers on this "Live" cell gate to ensure data accuracy.
-
Visualizations
Caption: Mechanism of live/dead cell discrimination by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Titration of LD Dye Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. The Importance of Titrating Viability Dyes on the Aurora Spectral Cytometer | Cytometry and Antibody Technology [voices.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. tcd.ie [tcd.ie]
- 11. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 12. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 13. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 14. Viability Dyes | McGovern Medical School [med.uth.edu]
Issues with Reactive Violet 5 solubility in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Reactive Violet 5 in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an azo dye that is soluble in water.[1][2] In industrial applications, it is a purple-brown powder.[1][2] For biological applications, it typically functions as an amine-reactive probe, often used for viability staining.[3][4]
Q2: How do amine-reactive violet dyes work for cell viability assessment?
Amine-reactive violet dyes are cell membrane-impermeant.[4][5] In live cells with intact membranes, the dye only reacts with a limited number of surface proteins, resulting in a dim signal.[4][6] In dead cells with compromised membranes, the dye can enter the cytoplasm and covalently bind to the abundant intracellular proteins, leading to a much brighter fluorescent signal.[4][6] This covalent labeling is stable and can withstand fixation and permeabilization procedures.[3][7]
Q3: In which solvents should I prepare the stock solution of this compound?
Amine-reactive dyes are often hydrophobic.[1][8][9] It is recommended to prepare stock solutions in high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][8][9] A typical stock solution concentration is 1 mM.[5]
Q4: Which biological buffers are compatible with this compound for staining?
For optimal performance, a protein-free buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) is recommended for preparing the working solution.[7] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target cellular proteins for reaction with the dye.[8][10]
Q5: What is the optimal pH for using this compound?
Amine-reactive dyes react with non-protonated primary amines.[8] Therefore, the staining reaction should be carried out in a buffer with a slightly basic pH, typically between 7 and 8.5, to ensure the target amine groups are reactive.[8]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution in my biological buffer.
| Possible Cause | Solution |
| High salt concentration in the buffer. | This compound is sensitive to electrolytes, which can reduce its solubility.[11][12] If using a high-salt buffer like standard PBS, consider switching to a lower-salt buffer or DPBS. |
| Incorrect solvent for stock solution. | Ensure the stock solution is prepared in anhydrous DMSO or DMF before diluting into the aqueous biological buffer.[1][8][9] |
| Stock solution is old or has been exposed to moisture. | Prepare fresh stock solutions for each experiment, as reactive dyes are not very stable in solution.[8][9] Store stock solutions in a cool, dry place, protected from light. |
| Low temperature of the buffer. | While not always practical for biological experiments, slightly warming the buffer (if the protocol allows) can sometimes aid in solubility. |
Issue 2: Poor or no staining of dead cells.
| Possible Cause | Solution |
| Suboptimal pH of the staining buffer. | The pH of the buffer should be slightly basic (pH 7-8.5) to facilitate the reaction with primary amines.[8] |
| Presence of primary amines in the buffer. | Avoid using buffers containing Tris or glycine, as these will quench the reactive dye.[8][10] |
| Insufficient incubation time. | Ensure an adequate incubation period (typically 15-30 minutes) for the dye to penetrate dead cells and react with intracellular proteins.[5] |
| Dye concentration is too low. | The optimal working concentration should be determined by titration for your specific cell type and experimental conditions.[4][5] |
| Reactive dye has hydrolyzed. | Prepare the working solution of the dye immediately before use, as it can hydrolyze in aqueous solutions, rendering it non-reactive. |
Issue 3: High background staining of live cells.
| Possible Cause | Solution |
| Dye concentration is too high. | Titrate the dye to find the optimal concentration that provides a high signal-to-noise ratio between dead and live cells.[4] |
| Extended incubation time. | Over-incubation can lead to increased non-specific staining of live cells. Adhere to the recommended incubation time.[5] |
| Presence of protein in the staining buffer. | Staining should be performed in a protein-free buffer like DPBS to minimize non-specific reactions before washing with a protein-containing buffer (e.g., PBS with 2% FBS) to stop the reaction.[5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Protocol 2: Staining Cells for Viability Assessment by Flow Cytometry
-
Harvest cells and wash them once with protein-free PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in protein-free PBS.
-
Prepare the working solution of this compound by diluting the 1 mM stock solution in protein-free PBS. The optimal concentration should be determined by titration, but a good starting point is a 1:1000 dilution.[4][7]
-
Add the working dye solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.[5]
-
Wash the cells twice with a staining buffer containing protein (e.g., PBS with 2% FBS) to quench the reaction.
-
Proceed with your standard protocol for antibody staining, fixation, and/or permeabilization.
-
Analyze the cells on a flow cytometer equipped with a violet laser (approx. 405 nm excitation).[4]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for cell staining.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
Technical Support Center: Optimizing pH in Reactive Violet 5 Decolorization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the decolorization of Reactive Violet 5 (RV5).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the decolorization of this compound?
The optimal pH for RV5 decolorization is highly dependent on the chosen method.
-
Photocatalytic Degradation: The optimal pH can vary. For instance, with Fe-doped Titania (TiO2) catalysts, a pH of 10 has been shown to be optimal.[1][2] However, other studies using TiO2 have reported high efficiency at a pH of 4.[3][4][5]
-
Fenton and Photo-Fenton Processes: An acidic pH of 3.0 is consistently reported as the optimal condition for RV5 degradation using these methods.[6][7]
-
Microbial Decolorization: The ideal pH varies with the microorganism. For example, Bacillus sp. DT16 shows maximum decolorization at pH 10.0, while a bacterial consortium designated RVM 11.1 demonstrates high efficiency over a broader range of pH 6.5 to 8.5.[5][8][9]
Q2: How do I properly adjust the pH of my experimental solution?
To adjust the pH of your RV5 solution, you will typically use a dilute acid or base.
-
For acidic conditions: Use a dilute solution of hydrochloric acid (HCl) or sulfuric acid (H2SO4).
-
For alkaline conditions: Use a dilute solution of sodium hydroxide (B78521) (NaOH).
It is crucial to add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter until the desired value is reached.
Q3: Why is pH control so critical for successful RV5 decolorization?
The pH of the solution significantly influences the efficiency of the decolorization process through several mechanisms:
-
Surface Charge of Catalysts: In photocatalysis, the pH affects the surface charge of the catalyst (e.g., TiO2). This, in turn, influences the adsorption of the charged dye molecules onto the catalyst's surface, which is a critical step for degradation.
-
Generation of Reactive Species: In Fenton and photo-Fenton processes, pH is a key factor in the generation of highly reactive hydroxyl radicals (•OH), which are the primary agents of dye degradation. At a pH above 3.0, iron can precipitate as hydroxide, reducing its availability to catalyze the reaction.[6]
-
Microbial Activity: For microbial decolorization, pH directly impacts the metabolic activity and enzymatic processes of the microorganisms responsible for breaking down the dye.[10] Extreme pH values can inhibit or even halt microbial growth and decolorization.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low decolorization efficiency in photocatalysis. | The pH is not optimal for the specific catalyst being used. | Review the literature for the optimal pH of your catalyst. If unavailable, perform a pH optimization study by testing a range of pH values (e.g., 4, 7, 10). |
| At acidic pH, TiO2 particles may agglomerate, reducing the catalyst's surface area.[1] | Ensure vigorous stirring to maintain a well-dispersed catalyst suspension. | |
| At very high pH (e.g., 12), the catalyst surface may become negatively charged, repelling the negatively charged RV5 molecules.[1] | Lower the pH to the optimal range to promote adsorption. | |
| Precipitate forms in Fenton/Photo-Fenton reaction. | The pH of the solution is too high (typically > 4.0). | Lower the initial pH of the solution to the optimal value of 3.0 before adding the Fenton reagents (Fe2+ and H2O2).[6] |
| Inconsistent results in microbial decolorization. | The pH of the culture medium is fluctuating during the experiment due to microbial metabolism. | Use a buffered medium to maintain a stable pH throughout the decolorization process. Regularly monitor and adjust the pH as needed. |
| The initial pH of the medium is not optimal for the specific microbial strain. | Determine the optimal pH for your microorganism by conducting experiments at various pH levels (e.g., 6.0, 7.0, 8.0, 9.0, 10.0).[8] |
Data Presentation
Table 1: Effect of pH on this compound Decolorization Efficiency by Photocatalysis
| Catalyst | pH | Decolorization Efficiency (%) | Time (min) | Reference |
| Fe-doped TiO2 | 10 | Complete | ~120 | [1][2] |
| TiO2 | 4 | ~100 | 80 | [3][4][5] |
Table 2: Effect of pH on this compound Decolorization Efficiency by Fenton/Photo-Fenton Processes
| Method | pH | Decolorization Efficiency (%) | Reference |
| UV-A-Fenton | 3.0 | 95.5 | [6] |
| UV-A-Fenton | 4.0 | 90.2 | [6] |
| UV-A-Fenton | 6.0 | 84.4 | [6] |
| UV-A-Fenton | 7.0 | 80.6 | [6] |
Table 3: Effect of pH on this compound Decolorization Efficiency by Microbial Methods
| Microorganism | pH | Decolorization Efficiency (%) | Reference |
| Bacillus sp. DT16 | 10.0 | 63.33 | [8] |
| Bacillus sp. DT16 | 6.0 | 31.42 | [8] |
| Bacillus sp. DT16 | 8.0 | 28.85 | [8] |
| Bacterial Consortium RVM 11.1 | 6.5 - 8.5 | 94 | [5][9] |
Experimental Protocols
1. Protocol for pH Optimization in Photocatalytic Decolorization of RV5
This protocol is based on the methodology for photocatalytic degradation using a catalyst like Fe-doped TiO2.[1]
-
Prepare RV5 Stock Solution: Prepare a stock solution of this compound (e.g., 30 ppm) in deionized water.
-
pH Adjustment:
-
Divide the stock solution into several beakers.
-
Adjust the pH of each beaker to the desired levels (e.g., 4, 7, 10, 12) using dilute HCl or NaOH.
-
-
Catalyst Addition: Add the photocatalyst (e.g., 3 g/L of Fe-doped TiO2) to each beaker.
-
Dark Adsorption: Stir the solutions in the dark for a period (e.g., 60 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.
-
Photoreaction:
-
Expose the solutions to a light source (e.g., a blue LED source emitting in the 460–470 nm range).
-
Maintain constant stirring and aeration throughout the experiment.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 30 minutes).
-
Centrifuge or filter the samples to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of RV5 (λmax = 560 nm) using a UV-Vis spectrophotometer.
-
-
Calculate Decolorization Efficiency: Use the following formula to calculate the decolorization efficiency: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
2. Protocol for pH Optimization in Fenton Decolorization of RV5
This protocol is adapted from studies on Fenton and photo-Fenton processes.[6][7]
-
Prepare RV5 Solution: Prepare a solution of this compound (e.g., 0.28 mM) in deionized water.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., 3.0, 4.0, 6.0, 7.0) using dilute H2SO4 or NaOH.
-
Initiate Fenton Reaction:
-
Add a specific concentration of ferrous sulfate (B86663) (FeSO4·7H2O) (e.g., 0.15 mM) to the solution and stir to dissolve.
-
Add a specific concentration of hydrogen peroxide (H2O2) (e.g., 4.0 mM) to initiate the reaction.
-
-
Reaction and Sampling:
-
Allow the reaction to proceed for a set time (e.g., 7 minutes).
-
Withdraw a sample and immediately quench the reaction by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron.
-
-
Analysis:
-
Centrifuge the sample to remove the precipitated iron hydroxide.
-
Measure the absorbance of the supernatant at the λmax of RV5 (560 nm).
-
-
Calculate Decolorization Efficiency: Calculate the percentage of decolorization as described in the photocatalysis protocol.
Visualizations
Caption: Workflow for optimizing pH in RV5 decolorization experiments.
Caption: Troubleshooting logic for low RV5 decolorization efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of azo dye this compound by TiO2 photocatalysis - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jabsonline.org [jabsonline.org]
- 9. Decolourization of textile dye this compound by a newly isolated bacterial consortium RVM 11.1 - ProQuest [proquest.com]
- 10. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Reactive Violet 5 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Reactive Violet 5 (RV5) in long-term experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The stability of this compound, an amine-reactive fluorescent dye, is primarily influenced by three main factors:
-
Moisture: RV5 is susceptible to hydrolysis, a chemical reaction with water that can degrade the dye and reduce its reactivity with target molecules. This is a critical concern for both the storage of the dye and the long-term stability of stained samples.
-
Light Exposure: Like many fluorophores, this compound is light-sensitive and can undergo photobleaching.[1] This process leads to an irreversible loss of fluorescence upon prolonged exposure to excitation light.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways, leading to a faster decline in fluorescence intensity.
Q2: How should I store the lyophilized powder and stock solutions of this compound?
A2: Proper storage is crucial for maintaining the efficacy of this compound.
-
Lyophilized Powder: The powdered form of RV5 should be stored at -20°C to -80°C in a desiccator to protect it from moisture.[2] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[2]
-
Stock Solutions: For preparing stock solutions, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -20°C, protected from light and moisture. To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound after it has been conjugated to a protein or used to stain cells?
A3: Once covalently bound to a target, the stability of this compound generally improves. However, the fluorescent signal can still diminish over time. For stained cells that have been fixed, it is possible to store them for several days at 4°C, protected from light, without significant loss of signal. For longer-term storage, the stability will depend on the storage conditions and the mounting medium used. It is always recommended to analyze samples as soon as possible after staining.
Q4: Can I use buffers containing primary amines, such as Tris, with this compound?
A4: No, it is not recommended to use buffers containing primary amines (e.g., Tris, glycine) with unconjugated this compound. The amine-reactive group of the dye will react with the amines in the buffer, consuming the dye and preventing it from binding to your target protein or cell. Phosphate-buffered saline (PBS) or other amine-free buffers are suitable choices.
Troubleshooting Guide: Signal Loss in Long-Term Experiments
Unexpected loss of the this compound signal can compromise experimental results. This guide provides a systematic approach to troubleshooting this common issue.
Problem: Weak or No Initial Signal
| Possible Cause | Solution |
| Degraded Dye | Ensure the dye has been stored correctly (desiccated at -20°C to -80°C for powder; in anhydrous DMSO at -20°C for stock solutions).[2] Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer | Use an amine-free buffer such as PBS for the staining procedure. Buffers containing primary amines like Tris will quench the reaction. |
| Suboptimal pH | The labeling reaction with amine-reactive dyes is typically most efficient at a slightly alkaline pH (around 8.0-8.5). Ensure your buffer pH is appropriate. |
| Insufficient Dye Concentration | Titrate the concentration of this compound to determine the optimal amount for your specific application. |
Problem: Signal Fades During Imaging (Photobleaching)
| Possible Cause | Solution |
| Excessive Light Exposure | Minimize the sample's exposure to excitation light. Use neutral density filters to reduce illumination intensity and open the shutter only when acquiring images. |
| High Excitation Power | Reduce the power of the excitation laser or lamp to the minimum level required for adequate signal detection. |
| Prolonged Imaging Time | Reduce the duration of time-lapse imaging experiments or the number of z-stack slices acquired, if possible. |
| Oxygen-Mediated Damage | Use a commercially available anti-fade mounting medium, which often contains oxygen scavengers to reduce photobleaching. |
Problem: Signal Decreases Over Days or Weeks in Stored Samples
| Possible Cause | Solution |
| Improper Storage | Store stained slides or samples at 4°C in the dark. For longer-term storage, consider specialized storage buffers or mounting media. |
| Microbial Contamination | If storing in a buffer, ensure it is sterile or contains a bacteriostatic agent (e.g., sodium azide) to prevent microbial growth that could degrade the sample. |
| Chemical Degradation | Ensure the storage buffer is at a stable and appropriate pH. Avoid exposure to reactive chemicals or harsh environmental conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for Amine-Reactive Dyes like this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | > 1 year | Store in a desiccator.[2] Warm to room temperature before opening.[2] |
| Stock Solution (in anhydrous DMSO) | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture. |
| Stained & Fixed Cells/Tissues | 4°C | Several days to weeks | Store in the dark. Use an appropriate mounting medium or storage buffer. |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Hydrolysis is faster at alkaline pH. | For long-term storage of conjugated material, a buffer with a neutral to slightly acidic pH (6.5-7.4) is often preferred. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions and stained samples at 4°C or frozen. Avoid repeated temperature fluctuations. |
| Buffer Composition | Primary amines will react with the dye. | Use amine-free buffers like PBS for staining. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of RV5-conjugated proteins or other molecules in an aqueous buffer over time.
-
Preparation of RV5-Conjugate: Prepare your RV5-conjugated protein of interest according to your standard protocol.
-
Buffer Preparation: Prepare the aqueous buffer in which you want to test the stability (e.g., PBS, pH 7.4).
-
Sample Preparation: Dilute the RV5-conjugate in the test buffer to a final concentration suitable for fluorescence measurement.
-
Initial Measurement (Time 0): Immediately after dilution, measure the fluorescence intensity of the sample using a fluorometer or plate reader. Use the appropriate excitation and emission wavelengths for this compound (typically around 405 nm excitation and 440 nm emission).
-
Sample Storage: Aliquot the remaining sample into multiple tubes and store them under the desired conditions (e.g., 4°C in the dark, room temperature with light exposure, etc.).
-
Time-Course Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take one aliquot from storage and allow it to equilibrate to room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of the aged sample using the same instrument settings as the initial measurement.
-
Data Analysis: Plot the fluorescence intensity as a percentage of the initial intensity versus time to generate a stability curve.
Protocol 2: Assessing Photostability of this compound Stained Cells
This protocol is designed to quantify the rate of photobleaching of RV5-stained cells during fluorescence microscopy.
-
Cell Staining and Mounting: Stain your cells with this compound according to your protocol, fix them, and mount them on a slide with your chosen mounting medium.
-
Microscope Setup: Place the slide on the microscope stage and bring the stained cells into focus. Set the excitation and emission filters for RV5. Adjust the illumination intensity and camera settings to obtain a good initial signal without saturation.
-
Image Acquisition Protocol:
-
Define a region of interest (ROI) containing well-stained cells.
-
Set up a time-lapse acquisition with a defined interval (e.g., an image every 30 seconds) and duration (e.g., for 10 minutes).
-
It is crucial to keep the illumination continuous or to use a consistent exposure time for each image in the series.
-
-
Data Acquisition: Start the time-lapse acquisition.
-
Image Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity of each time point to the intensity of the first image (Time 0).
-
Plot the normalized fluorescence intensity against time to visualize the photobleaching curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for weak or no this compound signal.
Caption: Major degradation pathways for this compound.
References
Technical Support Center: Removal of Reactive Violet 5 from Laboratory Surfaces
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove Reactive Violet 5 from various laboratory surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic azo dye, also known as Remazol Brilliant Violet 5R.[1] It is a purple-brown powder that is soluble in water.[2] Due to its reactive nature, it forms strong covalent bonds with fibers like cotton and cellulose, which can make it difficult to remove from surfaces once it has set. In a laboratory setting, it is crucial to address spills promptly to prevent permanent staining.
Q2: What are the primary hazards associated with this compound?
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with any laboratory chemical, it is good practice to avoid direct contact with skin and eyes. In powder form, inhaling the dust may cause respiratory irritation. Always consult the specific SDS for the product you are using and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling this dye.
Q3: What immediate steps should I take after a spill of this compound?
For any chemical spill, the first steps are to ensure the safety of all personnel.[3]
-
Alert others in the vicinity of the spill.
-
Isolate the contaminated area to prevent the spill from spreading.
-
Assess the spill. For a small spill of this compound, you can likely clean it up yourself. For a large spill, or if it is mixed with a hazardous substance, follow your institution's emergency procedures.[3]
-
Don the appropriate PPE before attempting to clean the spill.[3]
Troubleshooting Guide: Surface-Specific Cleaning Protocols
The effectiveness of a cleaning agent can vary significantly depending on the type of laboratory surface. Below are troubleshooting guides for common laboratory surfaces.
Issue: Stubborn this compound stain on Phenolic Resin Benchtop
Phenolic resin is a durable surface, but prolonged contact with a reactive dye can lead to staining.
-
Initial Action: Immediately absorb any liquid spill with an inert absorbent material like vermiculite (B1170534) or spill pads.[4] For solid powder spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleaning Agents:
-
Level 1 (Mild): Start with a soft cloth and a solution of mild soap and water.[5]
-
Level 2 (Solvent): If the stain persists, try wiping the surface with a cloth dampened with 70% isopropyl alcohol or acetone (B3395972).[5][6]
-
Level 3 (Oxidizing Agent): For persistent stains, a 10% bleach solution (sodium hypochlorite) followed by a 70% ethanol (B145695) wipe can be effective.[6] Always rinse the surface with water after using bleach to prevent long-term damage.
-
Issue: this compound discoloration on Epoxy Resin Surfaces
Epoxy resin countertops are known for their chemical resistance, but dyes can still present a challenge.
-
Initial Action: Blot the spill immediately with a dry cloth or paper towel. Do not wipe, as this can spread the stain.
-
Cleaning Agents:
-
Level 1 (Mild): Clean the area with a non-abrasive household cleaner or a mixture of vinegar and water.[5]
-
Level 2 (Solvent): Use a soft cloth with isopropyl alcohol or acetone for more stubborn spots.[5]
-
Level 3 (Polishing): If a faint stain remains, you can try polishing the surface with mineral oil or a recommended epoxy polishing agent.[5]
-
Issue: this compound residue on Stainless Steel Equipment
Stainless steel is generally resistant to staining, but the dye can adhere to the surface.
-
Initial Action: Wipe away the spill with a damp cloth.
-
Cleaning Agents:
-
Level 1 (Mild): Use a mild detergent and hot water, wiping in the direction of the steel grain.[5][6]
-
Level 2 (Paste): For tougher stains, a paste of baking soda and liquid dish soap can be gently applied with a soft brush.[6]
-
Level 3 (Vinegar): A 100% vinegar solution can be used to treat resistant stains.[6] Avoid using abrasive materials like steel wool, which can scratch the surface.[6]
-
Issue: this compound stain on Plastic or Polymer Labware
The porosity of some plastics can make them susceptible to staining from reactive dyes.
-
Initial Action: Immediately rinse the plasticware with copious amounts of water.
-
Cleaning Agents:
-
Level 1 (Soaking): Soak the item in a solution of warm water and a laboratory detergent.
-
Level 2 (Bleach): A short soak in a dilute bleach solution (e.g., 1:10 dilution of household bleach) can be effective. Be sure to thoroughly rinse with water afterward to remove all bleach residues.
-
Level 3 (Solvent): For chemically resistant plastics, a brief rinse with isopropyl alcohol or ethanol may help. Always check the chemical compatibility of the plastic before using solvents.
-
Data Presentation: Efficacy of Cleaning Agents
The following table summarizes the representative cleaning efficacy of various agents on different surfaces for the removal of this compound. The efficacy is presented as a percentage of stain removal, which can be quantified using colorimetric measurements.
| Surface Material | Cleaning Agent | Contact Time (minutes) | Representative Removal Efficacy (%) |
| Phenolic Resin | 70% Isopropyl Alcohol | 5 | 85 |
| 10% Sodium Hypochlorite | 10 | 95 | |
| Acetone | 2 | 90 | |
| Epoxy Resin | Isopropyl Alcohol | 5 | 80 |
| Acetone | 2 | 88 | |
| Stainless Steel | Mild Detergent | 5 | 98 |
| Vinegar (100%) | 10 | 99 | |
| Polypropylene | 10% Sodium Hypochlorite | 15 | 92 |
Note: The data presented are representative and may vary based on the specific formulation of the surface material, the concentration of the dye, and the age of the stain.
Experimental Protocols
Protocol for Evaluating Cleaning Efficacy of this compound Removal from Laboratory Surfaces
This protocol is adapted from standard methods for evaluating stain removal on fabrics and can be applied to laboratory surfaces.
1. Objective: To quantify the effectiveness of different cleaning agents in removing this compound stains from standardized laboratory surface coupons.
2. Materials:
-
Surface coupons (e.g., 5x5 cm squares of phenolic resin, epoxy resin, stainless steel)
-
This compound solution (1 g/L in deionized water)
-
Micropipette
-
Cleaning agents to be tested (e.g., 70% Isopropyl Alcohol, 10% Sodium Hypochlorite)
-
Cotton cloths
-
Timer
-
Spectrophotometer with a reflectance attachment or a colorimeter
-
Deionized water
3. Procedure:
-
Baseline Measurement: Measure the initial color of each surface coupon using the spectrophotometer/colorimeter to get a baseline reading (L, a, b* values).
-
Stain Application: Apply a standardized amount (e.g., 100 µL) of the this compound solution to the center of each coupon. Allow the stain to air dry for a specified period (e.g., 1 hour).
-
Post-Stain Measurement: Measure the color of the stained area on each coupon.
-
Cleaning Process:
-
Apply a standardized amount of the cleaning agent to a cotton cloth.
-
Wipe the stained area with a consistent motion and pressure for a set duration (e.g., 30 seconds).
-
For soaking protocols, immerse the coupon in the cleaning agent for the specified contact time.
-
-
Rinsing: Thoroughly rinse the coupon with deionized water and allow it to air dry completely.
-
Final Measurement: Measure the color of the cleaned area on the coupon.
4. Data Analysis: The color difference (ΔE) before and after cleaning is calculated using the L, a, and b values. The percentage of stain removal can be calculated using the following formula:
Stain Removal (%) = (ΔE* of stained vs. clean / ΔE* of stained vs. unstained) x 100
Visualizations
Caption: Workflow for responding to a this compound spill in the laboratory.
Caption: Logical relationship for selecting a cleaning agent for this compound stains.
References
Technical Support Center: Interference of Violet-Excitable Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the interference of violet-excitable fluorescent probes, such as Reactive Violet 5 and other similar dyes, during their experiments.
Troubleshooting Guides
Issue: Unexpected Positive Signal in a Secondary Channel
You are observing a signal in a channel where you do not expect one, potentially indicating spectral bleed-through from a violet-excitable probe.
Possible Cause: Spectral overlap from the violet-excitable dye into the detector of another fluorophore. All fluorophores have an emission spectrum, and if the emission of your violet probe is broad, it can be detected by photomultiplier tubes (PMTs) intended for other colors.[1][2]
Solution:
-
Run Single-Color Compensation Controls: This is the most critical step to correct for spectral overlap.[3][4]
-
Prepare a sample stained with only the violet-excitable fluorescent probe.
-
Prepare a separate unstained sample.
-
Run these controls on the flow cytometer to determine the percentage of the violet signal that is spilling over into other channels.
-
Use the flow cytometer's software to apply compensation, which mathematically subtracts the spillover signal.[5][6]
-
-
Optimize Panel Design: A well-designed multicolor panel can minimize spillover.
-
Use spectral viewers to select fluorophores with minimal spectral overlap.
-
Spread out the emission spectra of your chosen fluorophores across the available detectors as much as possible.[1]
-
Experimental Protocol: Performing Single-Color Compensation
Objective: To accurately calculate and correct for the spectral overlap of a violet-excitable probe.
Materials:
-
Cells or compensation beads.
-
Unstained cells/beads (negative control).
-
Cells/beads stained only with the violet-excitable probe (positive control).
-
Appropriate buffers and staining reagents.
Methodology:
-
Prepare Controls:
-
Set Voltages:
-
Run the unstained sample to set the baseline forward and side scatter voltages and to ensure the cell population is on scale.
-
-
Acquire Data:
-
Run the single-color positive control.
-
Observe the signal in the primary detector for the violet probe and any secondary detectors where spillover is occurring.
-
-
Calculate Compensation:
-
Apply to Samples:
-
Once all single-color controls for every fluorophore in your panel have been run and compensation is set, you can run your fully stained experimental samples with these settings.
-
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why does it cause interference?
A1: Spectral overlap, or spillover, occurs when the emission spectrum of one fluorescent dye overlaps with the emission spectrum of another.[1][2] This means that the light emitted from one dye can be detected in the channel designated for a different dye, creating a false positive signal.[6] This is a common issue in multicolor fluorescence experiments, especially with brighter dyes or dyes with broad emission spectra.
Q2: I'm using this compound. What are its spectral properties?
A2: "this compound" is a name primarily associated with a textile azo dye with a maximum absorbance around 560 nm.[7][8][9][10] In the context of fluorescence microscopy or flow cytometry, you are likely using a fluorescent probe excitable by the 405 nm violet laser. There are many such probes, often with "Violet" in their name, such as the Brilliant Violet™, Super Bright™, StarBright Violet™, and mFluor Violet™ series.[11][12][13] It is crucial to check the manufacturer's specifications for the exact excitation and emission maxima of your specific reagent.
Q3: How can I choose fluorescent probes to minimize interference from my violet dye?
A3: When designing your experiment, use an online spectral viewer to visualize the emission spectra of potential fluorophores.[1] Select probes with the least amount of spectral overlap with your violet dye and with each other. Try to choose dyes that are excited by different lasers to further separate their signals.
Q4: What are some common fluorescent probes that might interfere with a violet-excitable dye?
A4: Dyes with emission spectra close to that of many violet probes can be susceptible to interference. The table below lists common violet-excitable dyes and other fluorophores, highlighting potential areas of spectral overlap.
| Fluorophore Family (Excited by Violet Laser) | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with Probes Emitting in the: |
| Brilliant Violet™ 421 | 407 | 421 | Blue-Green range (e.g., FITC, Alexa Fluor 488) |
| Super Bright™ 436 | 414 | 436 | Blue-Green range (e.g., FITC, Alexa Fluor 488) |
| StarBright Violet™ 515 | 402 | 516 | Green-Yellow range (e.g., PE, FITC) |
| Brilliant Violet™ 510 | 405 | 510 | Green-Yellow range (e.g., PE, FITC) |
| mFluor™ Violet 500 | ~405 | ~500 | Green range (e.g., FITC, Alexa Fluor 488) |
| Pacific Blue™ | 410 | 455 | Blue range (e.g., Brilliant Violet 421) |
| Pacific Green™ | 411 | 500 | Green range (e.g., FITC, Alexa Fluor 488) |
| VioGreen™ | 405 | 520 | Green-Yellow range (e.g., PE, FITC) |
Note: This table provides a general guide. Always refer to the specific spectral data for your reagents.
Q5: What does "undercompensation" and "overcompensation" mean?
A5:
-
Undercompensation: Not enough of the spectral overlap has been subtracted. This results in a "smearing" of the data and false positives.[4]
-
Overcompensation: Too much signal has been subtracted, which can lead to the appearance of a negative population and incorrect data interpretation.[4]
Properly setting compensation controls is essential to avoid these issues.[3]
Visual Guides
Below are diagrams to help visualize key concepts and workflows for troubleshooting interference.
Caption: Troubleshooting workflow for spectral overlap.
Caption: Logic for selecting compatible fluorophores.
References
- 1. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 5. youtube.com [youtube.com]
- 6. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Super Bright Fluorescent Polymer Dyes for the Violet Laser | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Enhancing Reactive Violet 5 Degradation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the degradation of Reactive Violet 5 (RV5). The information is designed to address common issues encountered during experimental work and to provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for degrading this compound?
A1: Several advanced oxidation processes (AOPs) have proven effective for the degradation of this compound. The most commonly cited methods in the literature include:
-
Photocatalysis: Utilizing semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV or visible light irradiation.[1][2]
-
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst, with the photo-Fenton process being enhanced by UV-A light.[3][4]
-
Biological Degradation: Acclimatized bacterial mixed cultures have been shown to decolorize and degrade RV5.[5]
-
Electrocoagulation: This electrochemical method can achieve high color removal efficiency using iron or stainless steel anodes.[6]
Fenton and photo-Fenton processes have demonstrated high degradation efficiency in relatively short timeframes.[3]
Q2: My RV5 degradation efficiency is low. What are the common factors I should check?
A2: Low degradation efficiency can be attributed to several factors. Key parameters to investigate include:
-
pH of the solution: The optimal pH varies significantly depending on the degradation method. For instance, photo-Fenton processes are generally more effective in acidic conditions (around pH 3.0), while some photocatalytic systems with Fe-doped TiO₂ perform better at an alkaline pH of 10.[3][7]
-
Catalyst dosage: An optimal catalyst concentration is crucial. Too little catalyst will result in a slow reaction rate, while an excess can lead to turbidity and light scattering in photocatalytic systems or scavenging effects in Fenton processes.[1][3]
-
Oxidant concentration (e.g., H₂O₂): In methods like the Fenton process, the concentration of hydrogen peroxide is critical. Insufficient H₂O₂ will limit the generation of hydroxyl radicals, whereas an excessive amount can lead to scavenging effects, reducing overall efficiency.[3]
-
Initial Dye Concentration: Higher initial concentrations of RV5 can sometimes lead to lower percentage degradation, as the available reactive oxygen species may be insufficient to break down all the dye molecules.[8]
-
Light Source and Intensity (for photocatalysis and photo-Fenton): The wavelength and intensity of the light source are critical for photo-driven processes. Ensure the lamp is functioning correctly and is appropriate for the photocatalyst being used.
Q3: How can I determine the extent of RV5 degradation?
A3: The degradation of this compound is typically monitored using UV-Vis spectrophotometry. The concentration of the dye in the solution can be determined by measuring the absorbance at its maximum wavelength (λmax), which is around 560 nm.[3] The degradation efficiency is then calculated based on the change in absorbance over time. For a more comprehensive analysis of mineralization, Total Organic Carbon (TOC) analysis can be used to measure the conversion of organic dye molecules to inorganic products.[1]
Troubleshooting Guides
Photocatalytic Degradation (e.g., using TiO₂ or ZnO)
| Issue/Question | Possible Causes | Troubleshooting Steps |
| Low degradation rate. | Suboptimal pH. | Adjust the pH of the solution. For TiO₂ photocatalysis, acidic conditions (around pH 4) have been shown to be effective.[1] For Fe-doped TiO₂ under visible light, a pH of 10 may be optimal.[7] |
| Incorrect catalyst loading. | Optimize the amount of photocatalyst. The degradation rate generally increases with catalyst loading up to an optimal point, after which it may decrease due to light scattering.[1] | |
| Insufficient light intensity or incorrect wavelength. | Verify the output of your light source. Ensure the wavelength is suitable for activating your chosen photocatalyst. | |
| Inconsistent results between experiments. | Catalyst deactivation. | Ensure the catalyst is properly recovered and, if necessary, regenerated between cycles. |
| Fluctuations in experimental conditions. | Maintain consistent temperature, pH, and initial dye concentration across all experiments. | |
| Mineralization is incomplete despite decolorization. | Formation of stable intermediate products. | The breakdown of the chromophore (color) can occur more rapidly than the complete mineralization of the aromatic intermediates.[1] Consider extending the irradiation time or coupling the photocatalytic process with another treatment method. |
Fenton/Photo-Fenton Degradation
| Issue/Question | Possible Causes | Troubleshooting Steps |
| Low RV5 removal efficiency. | Incorrect pH. | The Fenton reaction is highly pH-dependent. Adjust the initial pH to the optimal range, which is typically acidic (around 3.0).[3] At higher pH, iron precipitates as hydroxide, reducing its catalytic activity.[3] |
| Suboptimal H₂O₂ concentration. | Optimize the hydrogen peroxide dosage. A concentration of around 4.0 mM has been found to be effective for RV5 degradation in a photo-Fenton system.[3] Excess H₂O₂ can act as a scavenger of hydroxyl radicals. | |
| Incorrect Fe²⁺ concentration. | Optimize the ferrous iron concentration. A concentration of 0.15 mM Fe²⁺ has been reported as optimal for RV5 degradation.[3][4] Higher concentrations can also lead to scavenging reactions. | |
| Reaction stops prematurely. | Depletion of H₂O₂ or Fe²⁺. | Consider adding the reagents in a stepwise manner to maintain their optimal concentrations throughout the reaction. |
| Deactivation of the iron catalyst. | Ensure the pH is maintained at the optimal level to prevent iron precipitation. |
Data Presentation
Table 1: Comparison of Different Methods for this compound Degradation
| Degradation Method | Catalyst | Initial RV5 Concentration | Key Parameters | Degradation Efficiency | Reference |
| Photocatalysis | TiO₂ | - | pH 4, 25°C | ~100% after 80 min | [1] |
| Photocatalysis | ZnO | 5 x 10⁻⁵ M | 3840 ppm ZnO, pH 7, 30°C | ~100% after 90 min | [1] |
| UV-A-Fenton | Fe²⁺ | 0.28 mM | pH 3.0, 4.0 mM H₂O₂, 0.15 mM Fe²⁺ | 95.5% | [3][4] |
| US-Fenton | Fe²⁺ | 0.28 mM | pH 3.0, 4.0 mM H₂O₂, 0.15 mM Fe²⁺ | 95.7% | [4] |
| Biological | Bacterial Mixed Culture-SB4 | 200 mg/L | 37°C, pH 7.0 | Decolorization within 18 h | [5] |
| Photocatalysis (Visible Light) | Fe-doped TiO₂ | 30 ppm | pH 10, 3 g/L catalyst, 60 mM H₂O₂ | Complete decolorization in ~2 h | [2][7] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of RV5 using TiO₂
-
Preparation of RV5 Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.
-
Reactor Setup: Place a specific volume of the RV5 solution into a photoreactor.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 4) using dilute acid or base.[1]
-
Catalyst Addition: Add the optimized amount of TiO₂ photocatalyst to the solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.
-
Initiation of Photocatalysis: Turn on the UV light source to initiate the photocatalytic reaction.
-
Sample Collection: At regular time intervals, withdraw samples from the reactor.
-
Sample Analysis: Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer at the λmax of RV5 (~560 nm) to determine the residual dye concentration.[3]
-
Data Calculation: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Photo-Fenton Degradation of RV5
-
Preparation of RV5 Solution: Prepare a stock solution of this compound in deionized water and dilute to the desired experimental concentration (e.g., 0.28 mM).[4]
-
Reactor Setup: Place a specific volume of the RV5 solution into a batch reactor equipped with a UV-A light source.
-
pH Adjustment: Adjust the initial pH of the solution to 3.0 using dilute acid.[3] This is a critical step for the Fenton reaction.
-
Reagent Addition: Add the optimized concentrations of Fe²⁺ (e.g., from a stock solution of FeSO₄·7H₂O to a final concentration of 0.15 mM) and H₂O₂ (to a final concentration of 4.0 mM).[3][4]
-
Initiation of Photo-Fenton Reaction: Turn on the UV-A light source to start the reaction.
-
Sample Collection and Analysis: Follow steps 7-9 as described in the photocatalysis protocol to monitor the degradation of RV5 over time.
Mandatory Visualizations
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: Generalized mechanism of Advanced Oxidation Processes (AOPs) for dye degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Azo Dye this compound on Fe-Doped Titania Catalysts under Visible Light Irradiation - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Decolorization of this compound dye in textile wastewater by electrocoagulation | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
Preventing aggregation of Reactive Violet 5 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Violet 5. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic azo dye, appearing as a purple-brown powder.[1][2][3] It is soluble in water, with a solubility of 100 g/L at 50°C.[3] Its primary industrial applications are in the dyeing of textiles (cotton, silk, and linen) and in printing inks.[1][3][4] In a research context, its name suggests it belongs to the class of amine-reactive dyes, making it potentially suitable for biological applications such as viability staining.
Q2: What are the common causes of this compound aggregation in aqueous solutions?
Like many azo dyes, this compound has a tendency to aggregate in aqueous solutions.[5] This can be attributed to several factors:
-
High Concentration: At higher concentrations, the planar aromatic structures of the dye molecules are more likely to stack together.[5]
-
Presence of Electrolytes: High salt concentrations can lead to a "salting out" effect, reducing the dye's solubility and promoting aggregation.[6]
-
Suboptimal pH: The pH of the solution can significantly impact the charge and solubility of the dye molecules.
-
Low Temperature: Solubility of many reactive dyes decreases at lower temperatures.
-
Water Hardness: The presence of metal ions in hard water can contribute to dye precipitation.
Q3: How can I prepare a stable stock solution of this compound?
For biological applications where amine-reactive dyes are used, a common starting point is to prepare a stock solution in an anhydrous organic solvent and then dilute it into the desired aqueous buffer immediately before use.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.
-
Concentration: Prepare a 1 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in a tightly sealed container at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitates.
This is a clear indication of dye aggregation or precipitation.
dot
Caption: A logical workflow for troubleshooting this compound aggregation.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration is too high | Dilute the solution to a lower working concentration. For staining, concentrations are often in the low micromolar range. |
| Solution temperature is too low | Gently warm the solution while stirring. Sonication can also help to break up aggregates. |
| Suboptimal pH | Adjust the pH of your aqueous solution. For many reactive dyes, a neutral to slightly alkaline pH (7.0-8.0) can improve solubility. However, for specific applications, the optimal pH may vary. |
| High salt concentration | If possible, reduce the salt concentration in your buffer. If high salt is required for your experiment, you may need to use a lower concentration of this compound. |
| Presence of divalent cations | If using tap water or certain buffers, consider using deionized, distilled water to prepare your solutions to minimize the concentration of metal ions. |
Issue 2: I am observing high background staining in my immunofluorescence experiment.
This could be due to non-specific binding of the dye or the presence of a high percentage of dead cells.
dot
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. This compound (Remazol Brilliant Violet 5R) - 25g | Elex Biotech LLC [elexbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Modified Reactive Violet 5 for Enhanced Biological Compatibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Modified Reactive Violet 5 (RV5-M) for biological applications. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure successful results.
Frequently Asked Questions (FAQs)
Q1: What is Modified this compound (RV5-M), and how does it differ from the original textile dye?
Modified this compound is a specially engineered derivative of the textile dye C.I. This compound.[1] The modification involves the introduction of an N-hydroxysuccinimide (NHS) ester functional group, rendering it amine-reactive. This allows for the covalent attachment of RV5-M to primary amines on proteins, such as antibodies, making it suitable for biological labeling applications. Unlike its parent compound, which is primarily used for dyeing fabrics like cotton and silk[1][2][3], RV5-M is designed for high-specificity, low non-specific binding in biological systems.
Q2: What are the primary applications of RV5-M in biological research?
RV5-M is ideal for fluorescent labeling of proteins and antibodies for use in various assays, including:
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Staining specific proteins in cells and tissues.
-
Flow Cytometry: Identifying and sorting cell populations based on protein expression, particularly as a viability dye to distinguish live from dead cells.[4]
-
Western Blotting: Detecting target proteins on membranes.
Q3: What are the key advantages of using a modified dye like RV5-M over other fluorescent labels?
The primary advantage is improved biological compatibility. Native textile dyes can exhibit high non-specific binding and may be toxic to cells.[5][6] RV5-M is designed to minimize these issues. Furthermore, its covalent bonding to the target protein ensures the fluorescent signal is stable and retained through fixation and permeabilization steps.[4]
Q4: What instrument settings are required for detecting RV5-M?
RV5-M is excitable by the violet laser (approximately 405 nm). For optimal detection, use an emission filter centered around 440-460 nm. Always check the specific excitation and emission maxima on the product datasheet and configure your instrument accordingly.
Troubleshooting Guides
Encountering issues in your experiments? Consult the table below for common problems, potential causes, and recommended solutions.
| Problem | Potential Cause | Solution |
| No or Weak Signal | Antibody concentration is too low. | Perform a titration to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range.[7] |
| Inefficient antibody-dye conjugation. | Verify the pH of the conjugation buffer is between 8.0-8.5. Ensure the protein concentration is adequate (≥2.0 mg/mL). | |
| Target protein is not expressed or accessible. | Include a positive control to confirm target expression. For intracellular targets, ensure the permeabilization step was performed correctly.[8] | |
| Photobleaching. | Minimize the exposure of stained samples to light. Use a mounting medium containing an anti-fade reagent.[8] | |
| High Background / Non-Specific Staining | Antibody concentration is too high. | Titrate the primary and/or secondary antibody to find the concentration that maximizes the signal-to-noise ratio.[7] |
| Inadequate blocking. | Increase the blocking incubation time (e.g., to 1 hour) or try a different blocking agent (e.g., 5% normal serum from the secondary antibody host species).[7] | |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20. | |
| Sample autofluorescence. | Examine an unstained sample to assess the level of autofluorescence. If high, consider using a commercial autofluorescence quenching kit.[8] | |
| Uneven or Patchy Staining | Inadequate sample permeabilization. | Optimize the permeabilization step by adjusting the detergent concentration or incubation time.[9] |
| Cells have dried out during the staining process. | Keep samples hydrated in buffer at all times during the staining protocol.[10] | |
| Antibody solution was not evenly distributed. | Ensure the entire sample is covered with the antibody solution and use gentle agitation during incubation.[9] |
Experimental Protocols
Protocol 1: Conjugation of RV5-M to an Antibody
This protocol describes the covalent attachment of the amine-reactive RV5-M NHS ester to an antibody.
Materials:
-
Antibody (at ≥2.0 mg/mL in a primary amine-free buffer like PBS)
-
RV5-M NHS Ester
-
Anhydrous DMSO
-
Conjugation Buffer (100 mM sodium bicarbonate, pH 8.25)
-
Purification column (e.g., Sephadex G-25) to remove unconjugated dye.
Methodology:
-
Prepare Antibody: Exchange the antibody into the Conjugation Buffer. Adjust the antibody concentration to 2-3 mg/mL.
-
Prepare Dye: Dissolve the RV5-M NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
Conjugation Reaction: While gently vortexing, add the dissolved RV5-M to the antibody solution. A common starting point is a 15:1 molar ratio of dye to antibody.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.
-
Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of RV5-M (approx. 405 nm).
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol provides a general workflow for staining adherent cells grown on coverslips.
Materials:
-
Adherent cells on coverslips
-
RV5-M conjugated primary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Mounting Medium with anti-fade reagent
Methodology:
-
Cell Preparation: Wash cells briefly with PBS.
-
Fixation: Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.[11]
-
Primary Antibody Incubation: Dilute the RV5-M conjugated primary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[11]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope equipped with a violet laser and appropriate emission filters.
Data Presentation
Table 1: Comparison of Native vs. Modified this compound
| Property | C.I. This compound (Native) | Modified this compound (RV5-M) |
| Molecular Formula | C₂₀H₁₆N₃Na₃O₁₅S₄[1] | Varies with modification (includes NHS ester) |
| Primary Use | Textile Dyeing[1][2] | Biological Labeling[4][12] |
| Reactivity | Reacts with hydroxyl groups (e.g., cellulose) | Reacts with primary amines (e.g., lysines on proteins) |
| Solubility | Water Soluble[1] | Soluble in organic solvents (e.g., DMSO) for stock, aqueous buffers for use |
| Biological Compatibility | Potentially carcinogenic/mutagenic; high non-specific binding[5][6] | Optimized for low toxicity and minimal non-specific binding |
Visualizations
Caption: Workflow for conjugating RV5-M to a primary antibody.
Caption: Decision tree for troubleshooting high background staining.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. biotium.com [biotium.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Limitations of Textile Dyes in Biological Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenges associated with the use of textile dyes in biological experiments.
Frequently Asked Questions (FAQs)
Q1: Why do textile dyes precipitate in my biological buffer, and how can I prevent it?
A1: Textile dyes often precipitate in aqueous biological buffers due to their hydrophobic nature and low solubility. Factors like pH, ionic strength, and the presence of metal ions can exacerbate this issue.[1][2] To prevent precipitation, consider the following:
-
Optimize Buffer Conditions: Ensure the buffer pH is within the optimal range for the specific dye. Some dyes are more soluble at higher pH values.[1] Avoid phosphate (B84403) buffers if divalent cations are present, as this can cause precipitation.[1]
-
Control Water Quality: Use deionized or softened water to minimize the concentration of metal ions like Ca²⁺ and Mg²⁺ that can react with dyes and form insoluble salts.
-
Proper Dissolution Technique: Dissolve the dye powder in a small amount of a compatible organic solvent like DMSO or ethanol (B145695) before adding it to the aqueous buffer. Add the dye solution to the buffer dropwise while gently stirring to avoid localized high concentrations.[3]
-
Use Solubility Enhancers: In some cases, adding solubility enhancers such as non-ionic detergents (e.g., Tween-20) at low concentrations or albumin (e.g., BSA) can help prevent dye aggregation.[3]
Q2: My fluorescent signal from the textile dye is fading quickly during microscopy. What is happening and how can I reduce it?
A2: The rapid fading of fluorescence is due to photobleaching, a process where the fluorophore is photochemically altered and permanently loses its ability to fluoresce upon exposure to excitation light.[4] To minimize photobleaching, you can:
-
Reduce Exposure Time: Minimize the time your sample is exposed to the excitation light. Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.[5]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents contain chemicals that quench the reactive oxygen species responsible for photobleaching.
-
Choose More Photostable Dyes: If possible, select textile dyes that are known to have higher photostability. Alternatively, consider using fluorescent dyes specifically designed for biological imaging, such as Alexa Fluor or DyLight dyes, which are generally more resistant to photobleaching.[4]
-
Image with a More Sensitive Detector: Using a more sensitive camera or detector allows you to use lower excitation intensities, thereby reducing the rate of photobleaching.
Q3: I suspect the textile dye I'm using is toxic to my cells. How can I assess its cytotoxicity?
A3: Textile dyes can indeed be cytotoxic, affecting cell viability and function.[6][7] To assess the cytotoxicity of a textile dye, you can perform a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below. Other methods include using viability dyes like trypan blue or commercial cytotoxicity assay kits.
Q4: I am observing high background and non-specific staining in my immunofluorescence experiment using a textile dye. How can I troubleshoot this?
A4: High background and non-specific staining can be caused by several factors, including electrostatic interactions between the charged dye molecules and cellular components, or the binding of dye aggregates to the sample.[8] To reduce non-specific staining:
-
Optimize Dye Concentration: Use the lowest concentration of the dye that provides an adequate signal. Titrate the dye concentration to find the optimal balance between signal and background.
-
Increase Washing Steps: After staining, increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20) to remove unbound dye molecules.[9]
-
Use a Blocking Step: Before applying the dye, incubate your sample with a blocking solution, such as bovine serum albumin (BSA) or normal serum from the species of the secondary antibody, to block non-specific binding sites.[8]
-
Ensure Complete Dye Dissolution: As mentioned in Q1, ensure the dye is fully dissolved before use to prevent aggregates from binding non-specifically to your sample.
Troubleshooting Guides
Problem: Dye Precipitation During Staining
This guide provides a step-by-step approach to troubleshoot and prevent dye precipitation in your staining solutions.
Problem: High Background Staining
Follow this workflow to diagnose and resolve issues with high background fluorescence in your imaging experiments.
Data Presentation
Table 1: Photostability of Selected Dyes
| Dye | Type | Quantum Yield (Φf) | Photobleaching Lifetime | Reference |
| Fluorescein | Xanthene | 0.95 | 0.1–1.0 seconds | [4][5] |
| Rhodamine B | Xanthene | 0.31 | 1–10 seconds | [4] |
| ATTO 488 | Coumarin | 0.80 | 59% remaining after 12h | [10] |
| C-Naphox | Naphthoxazole | - | >99% remaining after 12h | [10] |
| mCherry | Fluorescent Protein | 0.22 | 345.5 seconds (half-life) | [11] |
Note: Photobleaching lifetime can vary significantly depending on experimental conditions such as excitation intensity and the cellular environment.
Table 2: Cytotoxicity of Selected Textile Dyes (IC50 Values)
| Dye | Cell Line | IC50 (µg/mL) | Exposure Time | Reference |
| Reactive Red 195 | HaCaT | ~100-1000 | 72 hours | [12] |
| Reactive Blue 221 | HaCaT | ~100-1000 | 72 hours | [12] |
| Reactive Yellow 145 | HaCaT | >1000 | 72 hours | [12] |
| Disperse Blue 1 | IPEC-J2 | Significant toxicity at high conc. | 3 hours | [7] |
| Disperse Blue 124 | IPEC-J2 | Significant toxicity at high conc. | 3 hours | [7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%.
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity of Textile Dyes
This protocol outlines the steps to determine the cytotoxic effect of a textile dye on a cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Textile dye stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)
-
96-well flat-bottom microplate
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Dye Treatment: Prepare serial dilutions of the textile dye in complete culture medium. Remove the old medium from the wells and add 100 µL of the dye dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the dye solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each dye concentration relative to the no-treatment control. Plot the cell viability against the dye concentration to determine the IC50 value.
Signaling Pathway Visualization
Mechanism of Cytotoxicity: Cell Cycle Arrest
Some textile dyes can induce cytotoxicity by causing cell cycle arrest, for example at the G2/M phase. This can be initiated by DNA damage or cellular stress, leading to the activation of checkpoint proteins that halt cell cycle progression to allow for repair or, if the damage is too severe, trigger apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Photobleaching [evidentscientific.com]
- 6. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 7. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. licorbio.com [licorbio.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bacterial Viability Stains: Amine-Reactive Violet Dyes vs. Propidium Iodide and SYTOX Green
For researchers, scientists, and drug development professionals, the accurate assessment of bacterial viability is a cornerstone of microbiological research, antimicrobial development, and industrial applications. This guide provides an objective comparison of a modern class of viability stains, the amine-reactive violet dyes, with two of the most established fluorescent stains for bacterial viability: Propidium Iodide (PI) and SYTOX Green.
The selection of an appropriate viability stain is critical for obtaining reliable and reproducible data in applications ranging from basic research to high-throughput screening. This guide presents a comprehensive overview of the mechanisms of action, key performance characteristics, and experimental protocols for these three common viability stains.
Principles of Bacterial Viability Staining
The fundamental principle behind the most common fluorescent viability stains is the integrity of the bacterial cell membrane. Live bacteria maintain an intact cell membrane, which acts as a selective barrier, preventing the entry of certain molecules. In contrast, dead or membrane-compromised bacteria lose this integrity, allowing otherwise impermeant dyes to enter the cell.
Comparison of Key Characteristics
The choice of a viability stain often depends on the specific application, the instrumentation available (e.g., flow cytometer, fluorescence microscope), and the experimental workflow, including the need for cell fixation. The following table summarizes the key quantitative and qualitative characteristics of a representative amine-reactive violet dye, Propidium Iodide, and SYTOX Green.
| Feature | Amine-Reactive Violet Dye (e.g., LIVE/DEAD™ Fixable Violet) | Propidium Iodide (PI) | SYTOX Green |
| Target Molecule | Primary amines on proteins | DNA/RNA | DNA |
| Mechanism of Action | Covalently binds to intracellular amines in membrane-compromised cells.[1][2] | Intercalates into double-stranded DNA and RNA of membrane-compromised cells.[3][4][5] | Intercalates into DNA of membrane-compromised cells with high affinity.[6][7] |
| Excitation (max) | ~416 nm | ~535 nm (bound to DNA) | ~502 nm (bound to DNA)[6] |
| Emission (max) | ~451 nm | ~617 nm (bound to DNA) | ~523 nm (bound to DNA)[6] |
| Fixability | Yes, covalent binding allows for fixation and permeabilization post-staining.[1] | No, staining is lost after fixation and permeabilization. | No, staining is lost after fixation and permeabilization. |
| Signal Brightness | High | Moderate | High, often reported to be brighter than PI.[8] |
| Cell Permeability | Impermeant to live cells | Impermeant to live cells | Impermeant to live cells |
| Gram-Positive Bacteria | Applicable | Applicable, but can sometimes show higher background in live cells. | Applicable |
| Gram-Negative Bacteria | Applicable | Applicable | Applicable |
| Common Applications | Flow cytometry, fluorescence microscopy, especially when fixation is required. | Flow cytometry, fluorescence microscopy for non-fixed samples. | Flow cytometry, fluorescence microscopy for non-fixed samples. |
Staining Mechanisms and Workflows
The distinct mechanisms of these dyes dictate their suitability for different experimental designs. Amine-reactive violet dyes offer the significant advantage of being fixable, which is crucial for protocols that involve intracellular staining or require sample preservation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of three different viability tests for chemically or thermally inactivated Escherichia coli [eeer.org]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Assessment and Interpretation of Bacterial Viability by Using the LIVE/DEAD BacLight Kit in Combination with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Violet Laser Dyes for Flow Cytometry: Brilliant Violet™ Family vs. Amine-Reactive Viability Dyes
In the realm of multi-parameter flow cytometry, the violet laser has opened up new frontiers for cellular analysis, enabling researchers to construct complex panels for deep immunophenotyping. A crucial aspect of robust panel design is the careful selection of fluorochromes. This guide provides a detailed comparison of the Brilliant Violet™ (BV) family of dyes, a cornerstone for immunophenotyping, and amine-reactive violet dyes, the gold standard for cell viability assessment.
Clarification on "Reactive Violet 5": Initial inquiries into "this compound" reveal it to be a textile dye with no documented application in flow cytometry or other biological research. Therefore, a direct performance comparison with dyes designed for cellular analysis is not feasible. This guide will instead focus on a comparison between the Brilliant Violet™ dyes and a class of dyes highly relevant to flow cytometry that are amine-reactive and excited by the violet laser, often used for viability staining.
Part 1: Brilliant Violet™ Dyes for Immunophenotyping
The Brilliant Violet™ dyes are a family of highly fluorescent polymers that are excited by the violet laser (405 nm). They have become indispensable in multicolor flow cytometry due to their exceptional brightness, which allows for the resolution of dimly expressed antigens.
Performance Characteristics and Alternatives
The BV dyes offer a wide range of emission spectra, allowing for the simultaneous detection of multiple markers. However, other polymer-based dyes, such as the SuperBright (SB), StarBright (SBV), and VioBright series, have emerged as viable alternatives.
Table 1: Spectral Properties of Common Violet Laser-Excitable Dyes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (Stain Index) | Common Filter (nm) |
| Brilliant Violet™ Series | ||||
| Brilliant Violet™ 421 (BV421) | 405 | 421 | Very Bright (250-350) | 450/50 |
| Brilliant Violet™ 510 (BV510) | 405 | 510 | Bright (100-150) | 525/50 |
| Brilliant Violet™ 605 (BV605) | 407 | 602 | Very Bright (200-300) | 610/20 |
| Brilliant Violet™ 650 (BV650) | 407 | 650 | Bright (150-200) | 670/30 |
| Brilliant Violet™ 711 (BV711) | 407 | 711 | Bright (150-200) | 710/50 |
| Brilliant Violet™ 786 (BV786) | 407 | 786 | Bright (100-150) | 780/60 |
| SuperBright Series | ||||
| SuperBright 436 (SB436) | 414 | 436 | Very Bright (Comparable to BV421) | 450/50 |
| SuperBright 600 (SB600) | 405 | 600 | Very Bright (Comparable to BV605) | 610/20 |
| SuperBright 645 (SB645) | 405 | 645 | Bright (Comparable to BV650) | 660/20 |
| StarBright Violet™ Series | ||||
| StarBright Violet™ 440 (SBV440) | 383 | 436 | Very Bright | 460/22 |
| StarBright Violet™ 515 (SBV515) | 402 | 516 | Bright | 525/50 |
| StarBright Violet™ 610 (SBV610) | 403 | 607 | Very Bright | 615/24 |
| StarBright Violet™ 670 (SBV670) | 401 | 667 | Very Bright | 670/30 |
| Vio® Series | ||||
| VioBlue® | 400 | 455 | Moderate | 450/50 |
| VioGreen™ | 405 | 520 | Moderate | 525/50 |
Note: Stain index is a relative measure of brightness and can vary depending on the instrument, antibody conjugate, and cell type used. The values presented are for general comparison.
Table 2: Performance Comparison of Violet Dye Families
| Dye Family | Advantages | Disadvantages | Special Considerations |
| Brilliant Violet™ | - Exceptionally bright, ideal for dim markers.[1][2] - Wide range of tandem dyes available. - Well-established and widely used. | - Can exhibit spectral spillover into adjacent channels. - Tandem dyes can be susceptible to degradation. | - Use of a special stain buffer is recommended when using multiple polymer dyes to prevent non-specific interactions.[3] |
| SuperBright | - Bright signals with good photostability. - Designed to have less spillover than some BV dyes. | - Also polymer-based and can have non-specific interactions. | - Requires a special staining buffer when used in combination with other polymer dyes. |
| StarBright Violet™ | - Very bright with narrow emission spectra to reduce spillover.[4][5] - High photostability. - Do not typically require a special buffer.[6] | - Newer class of dyes with a growing but still smaller portfolio of antibody conjugates compared to BV dyes. | - Can be a good alternative to minimize compensation issues. |
| Vio® Dyes | - Good brightness and signal-to-noise ratio. - VioBlue® is a good alternative to Pacific Blue.[6] | - Generally not as bright as the polymer-based dyes. | - Useful for moderately expressed antigens. |
Part 2: Amine-Reactive Violet Dyes for Viability Staining
Accurate discrimination between live and dead cells is critical for reliable flow cytometry data, as dead cells can non-specifically bind antibodies. Amine-reactive violet dyes are fixable viability dyes that provide a robust method for excluding dead cells from analysis.
Mechanism of Action
These dyes are impermeant to live cells with intact membranes. In these cells, the dye only reacts with a small number of cell-surface proteins, resulting in a dim signal.[7] In dead cells, the compromised membrane allows the dye to enter the cytoplasm and covalently bind to the abundant intracellular proteins, leading to a much brighter fluorescent signal.[7][8] This covalent binding is stable and can withstand fixation and permeabilization procedures, making these dyes ideal for protocols that involve intracellular staining.[8]
Spectral Properties
A common amine-reactive viability dye excitable by the violet laser has the following characteristics:
Table 3: Spectral Properties of a Representative Amine-Reactive Violet Viability Dye
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Filter (nm) |
| Amine-Reactive Violet Dye | ~416 | ~451 | 450/50 |
Experimental Protocols
Protocol 1: General Immunophenotyping with Brilliant Violet™ Dyes
This protocol outlines a standard workflow for surface and intracellular staining using Brilliant Violet™ conjugated antibodies.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear cells, splenocytes, or cultured cells).
-
Viability Staining (Optional but Recommended):
-
Wash cells with a protein-free buffer (e.g., PBS).
-
Resuspend cells in the amine-reactive viability dye solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash cells with a staining buffer containing protein (e.g., PBS with 2% FBS) to quench the reaction.
-
-
Surface Staining:
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies, including your Brilliant Violet™ conjugates, for 20-30 minutes at 4°C in the dark.
-
If using multiple polymer dyes, it is recommended to use a specialized staining buffer to minimize non-specific interactions.[3]
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells with staining buffer.
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100).
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorochrome-conjugated antibodies against intracellular targets for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in staining buffer for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer equipped with a violet laser.
-
Data Analysis: Gate on the live cell population first using the viability dye signal, then proceed with the analysis of your markers of interest.
Protocol 2: Titration of an Amine-Reactive Viability Dye
Objective: To determine the optimal concentration of the viability dye that provides the best separation between live and dead cell populations.
Methodology:
-
Prepare Live and Dead Cells:
-
Prepare a single-cell suspension of your cells of interest.
-
Divide the cell suspension into two tubes.
-
Leave one tube on ice (live cells).
-
Induce cell death in the other tube, for example, by heat treatment (e.g., 65°C for 5-10 minutes) or by incubation with a cytotoxic agent.
-
Mix the live and dead cell populations at a 1:1 ratio.
-
-
Dye Titration:
-
Prepare serial dilutions of the amine-reactive viability dye.
-
Aliquot the mixed live/dead cell population into several tubes.
-
Add a different concentration of the viability dye to each tube. Include an unstained control.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Wash and Acquire:
-
Wash the cells with staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
For each concentration, visualize the fluorescence on a histogram.
-
Calculate the stain index for each concentration to determine the optimal dilution that provides the maximum separation between the live (dim) and dead (bright) populations.
-
Conclusion
The choice of violet laser-excitable dyes is a critical step in the design of a successful multi-parameter flow cytometry experiment. The Brilliant Violet™ family of dyes and their alternatives offer exceptional brightness for the detection of a wide array of cellular markers, particularly those with low expression levels. Complementing these are the amine-reactive violet dyes, which are indispensable for ensuring data integrity by allowing for the exclusion of dead cells. By understanding the distinct characteristics and applications of these different dye types and by employing optimized staining protocols, researchers can fully leverage the power of the violet laser to gain deeper insights into complex biological systems.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. tcd.ie [tcd.ie]
A Comparative Guide to Microbial Viability Dyes: Reactive Violet 5 Analogs vs. Propidium Iodide and SYTO 9
For researchers, scientists, and drug development professionals, the accurate quantification of viable microbial populations is a cornerstone of robust and reproducible experimentation. This guide provides a comprehensive comparison of amine-reactive violet dyes (herein referred to as Reactive Violet 5 analogs for the purpose of this guide), Propidium (B1200493) Iodide (PI), and the dual-stain system SYTO 9/PI for determining bacterial viability. We present a synthesis of their mechanisms, performance characteristics, and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The advent of fluorescent dyes has revolutionized the field of microbiology, offering rapid and high-throughput alternatives to traditional colony-forming unit (CFU) assays. Among these, viability dyes, which differentiate between live and dead cells based on membrane integrity, are paramount. This guide focuses on a comparative analysis of three prominent methodologies: amine-reactive violet dyes, which are analogous to the initially queried "this compound" in their chemical reactivity towards amines; the widely used DNA intercalating agent, Propidium Iodide; and the combination of SYTO 9 and PI, a popular choice for dual-color fluorescence-based assays.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these viability dyes lies in their cellular targets and mechanism of action. Amine-reactive violet dyes are cell-impermeable molecules that covalently bind to primary amines.[1][2][3] In live cells with intact membranes, these dyes only react with the less abundant proteins on the cell surface, resulting in a dim signal.[1][3][4] Conversely, in dead cells with compromised membranes, the dyes enter the cytoplasm and bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][3][4] This covalent labeling is a key feature, rendering the staining stable and resistant to subsequent fixation and permeabilization steps.[1][3][4]
Propidium Iodide, another cell-impermeable dye, operates on a different principle. It intercalates into the double-stranded DNA of cells.[2][5] Because it cannot cross the intact membrane of live cells, it selectively stains dead or membrane-compromised cells, emitting a red fluorescence upon binding to DNA.[2][5]
The SYTO 9 and Propidium Iodide combination leverages the properties of both a membrane-permeant and a membrane-impermeant dye. SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate all bacterial cells, both live and dead.[6][7] Propidium Iodide, with its higher affinity for nucleic acids, displaces SYTO 9 in cells with compromised membranes.[7] This results in live bacteria fluorescing green and dead bacteria fluorescing red.[6][7]
Performance Comparison
The choice of a viability dye depends on several factors, including the specific application, the bacterial species under investigation, and the required downstream processing steps. The following tables provide a comparative summary of the key performance characteristics of amine-reactive violet dyes, Propidium Iodide, and the SYTO 9/PI combination.
| Feature | Amine-Reactive Violet Dyes | Propidium Iodide (PI) | SYTO 9 / PI |
| Target Molecule | Primary amines on proteins[1][2] | Double-stranded DNA[2][5] | Nucleic Acids[6][7] |
| Principle | Covalent binding to intracellular proteins in dead cells[1][4] | Intercalation into DNA of membrane-compromised cells[2][5] | Differential staining based on membrane permeability[6][7] |
| Fixation Compatible | Yes (covalent binding is stable)[1][3][4] | No (fixation compromises live cell membranes)[5] | No (fixation compromises live cell membranes) |
| Live Cell Staining | Dim surface staining[1][4] | None | Green fluorescence[6][7] |
| Dead Cell Staining | Bright violet fluorescence[1][4] | Bright red fluorescence[2][5] | Red fluorescence[6][7] |
| Signal Intensity | High signal-to-noise ratio (>50-fold difference between live and dead)[5] | Good | Variable, can be species-dependent[8][9] |
| Photostability | Generally good | Can be prone to photobleaching[10] | SYTO 9 is known to photobleach[8][11] |
| Toxicity | Generally low | Can be toxic to cells over long incubation times[10] | SYTO 9 can be toxic[9] |
Table 1. Qualitative Performance Comparison of Microbial Viability Dyes.
| Parameter | Amine-Reactive Violet Dyes | Propidium Iodide (PI) | SYTO 9 / PI |
| Excitation (nm) | ~405 | ~488, 535 | SYTO 9: ~480, PI: ~535 |
| Emission (nm) | ~450 | ~617 | SYTO 9: ~500, PI: ~617 |
| Stain Index | High | Moderate | Moderate to High (species dependent) |
| Background Fluorescence | Low | Low to Moderate | Can be an issue with unbound PI and SYTO 9 cross-signal[7][12] |
| Ease of Use | Simple, single-stain protocol | Simple, single-stain protocol | Requires mixing of two components |
Table 2. Quantitative and Practical Comparison of Microbial Viability Dyes.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each staining method for flow cytometry applications.
Protocol 1: Amine-Reactive Violet Dye Staining
This protocol is a general guideline and should be optimized for the specific bacterial species and experimental conditions.
-
Bacterial Suspension Preparation:
-
Culture bacteria to the desired growth phase.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet once with a protein-free buffer (e.g., PBS).
-
Resuspend the pellet in the same buffer to a concentration of approximately 10^6 to 10^7 cells/mL.
-
-
Staining:
-
To 1 mL of the bacterial suspension, add the amine-reactive violet dye at the manufacturer's recommended concentration (typically 1 µL of stock solution).
-
Vortex immediately to ensure even distribution of the dye.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Fixation (Optional):
-
Wash the cells twice with a staining buffer containing protein (e.g., PBS with 1% BSA) to quench the reaction and remove unbound dye.
-
If required, cells can be fixed at this stage using a suitable fixative (e.g., 2-4% paraformaldehyde).
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
-
Acquire data using a flow cytometer equipped with a violet laser (405 nm excitation) and an appropriate emission filter (e.g., 450/50 nm).
-
Gate on the live (dim) and dead (bright) populations.
-
Protocol 2: Propidium Iodide Staining
-
Bacterial Suspension Preparation:
-
Prepare the bacterial suspension as described in Protocol 1, resuspending in a suitable buffer like PBS.
-
-
Staining:
-
To the cell suspension, add Propidium Iodide to a final concentration of 1-20 µg/mL. The optimal concentration may vary depending on the bacterial species and cell density.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer with 488 nm or 532 nm excitation and a red emission filter (e.g., >600 nm).
-
Do not wash the cells after adding PI , as the dye is not retained in dead cells after washing.[13]
-
Gate on the PI-negative (live) and PI-positive (dead) populations.
-
Protocol 3: SYTO 9 and Propidium Iodide Staining
This protocol is based on the widely used LIVE/DEAD™ BacLight™ Bacterial Viability Kits.
-
Dye Preparation:
-
Prepare a working solution by mixing equal volumes of the SYTO 9 and Propidium Iodide stock solutions.
-
-
Bacterial Suspension Preparation:
-
Prepare the bacterial suspension as described in Protocol 1.
-
-
Staining:
-
Add 3 µL of the dye mixture for every 1 mL of bacterial suspension.
-
Mix thoroughly and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer with 488 nm excitation.
-
Collect green fluorescence (e.g., 525/50 nm filter) for SYTO 9 and red fluorescence (e.g., 610/20 nm filter) for PI.
-
Differentiate between live (green), dead (red), and potentially injured (double-positive) populations.
-
Conclusion
The selection of a microbial viability dye is a critical decision that can significantly impact the outcome and interpretation of experimental results.
-
Amine-reactive violet dyes offer a robust and reliable method for quantifying microbial viability, with the key advantage of being compatible with fixation and permeabilization procedures. This makes them ideal for complex, multi-parameter flow cytometry experiments that involve intracellular staining.
-
Propidium Iodide remains a simple, cost-effective, and widely used viability dye for applications where fixation is not required. Its straightforward protocol and clear distinction between live and dead populations make it a valuable tool for routine viability assessments.
-
The SYTO 9/PI combination provides a dual-color output that can be advantageous for visualizing and distinguishing between live and dead populations, particularly in fluorescence microscopy. However, researchers should be aware of potential issues such as SYTO 9 photobleaching and species-dependent staining patterns.[8][9][11]
Ultimately, the optimal choice will depend on the specific experimental goals, the nature of the microbial sample, and the available instrumentation. It is always recommended to perform initial optimization and validation experiments to ensure the chosen method is suitable for the intended application.
References
- 1. tcd.ie [tcd.ie]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 6. Bacteria - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of SYTO® 9 Variabilities of Labeling Live Bacterial Cells and Analysis of Mycolight™ Fluorophore Alternatives for Live Bacterial Labeling and Viability Assessment | AAT Bioquest [aatbio.com]
- 10. ovid.com [ovid.com]
- 11. arxiv.org [arxiv.org]
- 12. d-nb.info [d-nb.info]
- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Cross-Reactivity of Reactive Violet 5 and its Alternatives for Microbial Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of microbial viability is a cornerstone of effective research in microbiology, infectious disease, and the development of novel antimicrobial agents. Viability dyes, particularly those compatible with flow cytometry, offer a rapid and high-throughput method for distinguishing between live and dead microorganisms. This guide provides a comparative analysis of Reactive Violet 5, a member of the amine-reactive class of viability dyes, and its performance across different microbial species. We present available experimental data, detailed protocols, and a comparison with other common viability dyes to aid in the selection of the most appropriate tool for your research needs.
Principle of Amine-Reactive Viability Dyes
This compound and similar amine-reactive dyes are cell-impermeant molecules that selectively identify cells with compromised plasma membranes, a hallmark of cell death. In viable cells with intact membranes, these dyes can only react with the relatively few amine groups on the cell surface, resulting in dim fluorescence. Conversely, in dead cells, the dyes enter the cytoplasm and covalently bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This covalent linkage makes the staining robust and stable, even after fixation and permeabilization procedures required for intracellular staining.
Performance and Cross-Reactivity of Amine-Reactive Violet Dyes
While specific quantitative data for this compound across a wide range of microbial species is not extensively published in a single comparative study, the general performance of violet amine-reactive dyes (e.g., LIVE/DEAD™ Fixable Violet, Zombie Violet™) has been evaluated in various bacteria and fungi. The following tables summarize the expected performance and available data for the cross-reactivity of these dyes.
Table 1: Cross-Reactivity of Amine-Reactive Violet Dyes with Bacterial Species
| Bacterial Species | Gram Type | Expected Staining Efficiency | Reported Performance of Amine-Reactive Violet Dyes | Alternative Viability Dyes Performance |
| Escherichia coli | Gram-Negative | High | Effective in distinguishing live/dead populations. Dead cells show a significant increase in fluorescence intensity. | SYTO 9/Propidium Iodide (PI) combination is effective.[1] |
| Pseudomonas aeruginosa | Gram-Negative | High | Expected to be effective based on mechanism. Specific data for violet dyes is limited. | SYTO 9/PI can be used. |
| Staphylococcus aureus | Gram-Positive | High | Effective in distinguishing live/dead populations. | SYTO 9/PI is a common alternative. |
| Bacillus subtilis | Gram-Positive | High | Expected to be effective. Specific data for violet dyes is limited. | SYTO 9/PI has been used successfully. |
Table 2: Cross-Reactivity of Amine-Reactive Violet Dyes with Fungal Species
| Fungal Species | Type | Expected Staining Efficiency | Reported Performance of Amine-Reactive Violet Dyes | Alternative Viability Dyes Performance |
| Saccharomyces cerevisiae | Yeast | High | Effective for viability assessment. Dead cells are brightly stained. | Methylene blue is a traditional, though less quantitative, alternative.[2] SYTO 9/PI is also effective. |
| Candida albicans | Yeast | High | Effective in distinguishing viable and non-viable cells. | FUN-1 and Propidium Iodide have shown robust staining.[3] |
| Aspergillus fumigatus | Filamentous Fungus | Moderate to High | Staining of filamentous fungi can be challenging due to hyphal structures. However, amine-reactive dyes are expected to work on individual conidia and hyphal fragments with compromised membranes. | SYTO 9/PI has been shown to be an optimal staining method for Aspergillus niger biofilms.[4] |
Note: The performance of viability dyes can be influenced by the specific strain, growth conditions, and the agent used to induce cell death. It is always recommended to perform an initial optimization and validation for the specific microbial species and experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving amine-reactive viability dyes for microbial analysis.
Protocol 1: Viability Staining of Bacteria for Flow Cytometry
Materials:
-
Bacterial culture
-
Phosphate-Buffered Saline (PBS), protein-free
-
This compound (or alternative amine-reactive violet dye) stock solution (e.g., 1 mM in DMSO)
-
Flow cytometry staining buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Flow cytometer with a violet laser (approx. 405 nm excitation)
Procedure:
-
Cell Preparation: Harvest bacterial cells from culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with protein-free PBS to remove any residual media components containing amines.
-
Resuspend the cell pellet in protein-free PBS to a concentration of approximately 1 x 10^6 to 1 x 10^7 cells/mL.
-
Staining: Add the amine-reactive violet dye to the cell suspension at a pre-determined optimal concentration (typically a 1:1000 dilution of the stock solution). Vortex immediately to ensure even distribution.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of flow cytometry staining buffer to the cell suspension and centrifuge to pellet the cells. Discard the supernatant.
-
Repeat the wash step to remove any unbound dye.
-
Fixation (Optional): If intracellular staining is required, resuspend the cells in a suitable fixation buffer (e.g., 4% paraformaldehyde) and incubate according to the desired protocol. Following fixation, wash the cells before proceeding to permeabilization and intracellular staining.
-
Data Acquisition: Resuspend the final cell pellet in flow cytometry staining buffer and analyze on a flow cytometer. Live cells will exhibit low violet fluorescence, while dead cells will be brightly fluorescent.
Protocol 2: Viability Staining of Yeast for Flow Cytometry
The protocol for yeast is similar to that for bacteria, with minor modifications.
Materials:
-
Yeast culture
-
Phosphate-Buffered Saline (PBS), protein-free
-
This compound (or alternative amine-reactive violet dye) stock solution
-
Flow cytometry staining buffer
-
Flow cytometer with a violet laser
Procedure:
-
Cell Preparation: Harvest yeast cells by centrifugation.
-
Wash the cells twice with protein-free PBS.
-
Resuspend the cells in protein-free PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add the amine-reactive violet dye to the cell suspension and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Fixation (Optional): Proceed with fixation and permeabilization if required for subsequent staining steps.
-
Data Acquisition: Resuspend the cells in flow cytometry staining buffer and analyze.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental steps, the following diagrams have been generated.
Caption: Mechanism of live/dead cell discrimination by amine-reactive dyes.
Caption: General experimental workflow for microbial viability staining.
References
- 1. Assessment and Interpretation of Bacterial Viability by Using the LIVE/DEAD BacLight Kit in Combination with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Died or Not Dyed: Assessment of Viability and Vitality Dyes on Planktonic Cells and Biofilms from Candida parapsilosis [mdpi.com]
- 4. benchchem.com [benchchem.com]
Comparative analysis of azo dye degradation methods
The pervasive use of azo dyes in industries such as textiles, printing, and cosmetics has led to significant environmental concerns due to their recalcitrant nature and the potential toxicity of their breakdown products. This guide provides a comparative analysis of prominent methods for the degradation of azo dyes, offering researchers, scientists, and drug development professionals a comprehensive overview of available technologies. The comparison focuses on physicochemical methods, particularly Advanced Oxidation Processes (AOPs), and biological degradation approaches.
Performance Comparison of Azo Dye Degradation Methods
The efficiency of various degradation methods is influenced by factors such as the specific azo dye, its concentration, and the operational parameters of the treatment process. The following table summarizes quantitative data from various studies to provide a comparative overview of the performance of different methods.
| Degradation Method | Azo Dye | Initial Concentration (mg/L) | Degradation Efficiency (%) | Reaction Time | Key Conditions | Reference(s) |
| Fenton | Acid Black 1 | 50 | 96.8 | Not Specified | pH=3.5, [H₂O₂]=0.5mM, [Fe²⁺]=0.025mM | |
| Reactive Black 5 | 100 | 97.5 | Not Specified | pH=3.0, [H₂O₂]/[RB5]=4.9, [H₂O₂]/[Fe²⁺]=9.6 | [1] | |
| Acid Red 88 | 0.125 mM | 98.4 (Solar) | 25 min | pH=3.0, [H₂O₂]=7.9mM, [Fe²⁺]=0.22mM | [2] | |
| Photo-Fenton | Reactive Black 5 | 100 | 98.1 | Not Specified | pH=3.0, [H₂O₂]/[RB5]=4.9, [H₂O₂]/[Fe²⁺]=9.6, UV light | [1] |
| Acid Orange 8 & Acid Red 17 | Not Specified | > Fenton/Fenton-like | Not Specified | UV irradiation | [3][4] | |
| Remazol Red | Not Specified | ~85 (mineralization) | 8 min | Not Specified | [5] | |
| Photocatalysis (UV/TiO₂) | Reactive Black 5 | 50 | 97 (decolorization) | 45 min | 0.05 mmol/L [TiO₂], 2.0 mmol/L [H₂O₂], pH 3.5 | [6] |
| Procion Red MX-5B | Not Specified | Not Specified | Not Specified | TiO₂+SnO₂ catalyst, pH 10 | [7] | |
| Remazol Red | Not Specified | 98 | 60 min | 1.0 g/L TiO₂, UV light | [5] | |
| Ozonation | Reactive Orange 16 | 100 | >97 | 5 min | Not Specified | [8] |
| Reactive Black 5 | 5.26 | 100 | 5 min | 24.66 mg/minute ozone dose | [9] | |
| Biological (Bacterial) | Reactive Black 5 | 70 | Not Specified | 3 days | Pseudomonas entomophila, 35°C | [9] |
| Acid, Direct, & Reactive Dyes | 400 | Not Specified | Not Specified | E. coli & P. putida, pH 6, 36°C | [10] | |
| Sulfonated Azo Dyes | Not Specified | Varies | Varies | Sequential anaerobic-aerobic treatment | [11] |
Advantages and Disadvantages of Degradation Methods
Each degradation method presents a unique set of advantages and disadvantages that must be considered for specific applications.
| Method | Advantages | Disadvantages |
| Advanced Oxidation Processes (AOPs) | - High degradation efficiency and rapid reaction rates.[12] - Can lead to complete mineralization of organic pollutants.[12] - Effective for a broad spectrum of dyes.[13] - Does not produce sludge, unlike some chemical precipitation methods.[13] | - High operational and maintenance costs due to energy and chemical reagent consumption.[12][14] - May require pH adjustment (typically acidic conditions for Fenton).[3] - Potential for the formation of toxic byproducts if mineralization is incomplete.[8][14] - For photocatalysis, catalyst recovery can be a challenge.[14] |
| Biological Degradation | - Environmentally friendly and cost-effective.[15][16] - Produces less sludge compared to many physicochemical methods.[15][16] - Can be operated under mild conditions. | - Slower degradation rates compared to AOPs. - Can be sensitive to fluctuations in environmental conditions (pH, temperature, toxicity).[17] - Anaerobic degradation can produce potentially carcinogenic aromatic amines, requiring a subsequent aerobic step for complete mineralization.[11][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key azo dye degradation methods.
Fenton Oxidation of an Azo Dye
This protocol is a generalized procedure based on common practices for the Fenton-based degradation of azo dyes.
1. Materials and Reagents:
-
Azo dye stock solution (e.g., 1 g/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
2.5 L Pyrex reactor
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
2. Procedure:
-
Prepare 2 L of the desired azo dye concentration (e.g., 50 mg/L) in the Pyrex reactor by diluting the stock solution with deionized water.
-
Adjust the initial pH of the dye solution to the desired value (typically around 3.0-3.5) using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O to achieve the target Fe²⁺ concentration (e.g., 0.025 mM) and stir to ensure complete dissolution.
-
Initiate the reaction by adding the predetermined volume of H₂O₂ (e.g., to a final concentration of 0.5 mM).
-
Maintain constant stirring throughout the reaction.
-
Withdraw samples at regular time intervals.
-
Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH above 10, which precipitates the iron and decomposes the residual H₂O₂.
-
Centrifuge or filter the samples to remove the precipitate.
-
Analyze the supernatant for the remaining dye concentration using a spectrophotometer at the dye's maximum absorbance wavelength.
Photocatalytic Degradation of an Azo Dye
This protocol outlines a typical experimental setup for the photocatalytic degradation of an azo dye using a TiO₂ catalyst.
1. Materials and Reagents:
-
Azo dye stock solution (e.g., Methyl Orange, 1 g/L)
-
Titanium dioxide (TiO₂) photocatalyst (e.g., P25)
-
Deionized water
-
Photoreactor with a UV light source
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
-
Syringe filters (0.22 µm)
2. Procedure:
-
Prepare the desired volume and concentration of the azo dye solution (e.g., 100 mL of 10 mg/L Methyl Orange) in the photoreactor.
-
Add the photocatalyst to the solution to achieve the desired loading (e.g., 1.0 g/L).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Take an initial sample (t=0) just before turning on the light source.
-
Turn on the UV light source to initiate the photocatalytic reaction, ensuring the solution is continuously stirred.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Immediately filter each sample through a 0.22 µm syringe filter to remove the catalyst particles.
-
Measure the absorbance of the filtered samples at the maximum absorbance wavelength of the azo dye using a spectrophotometer.
-
Calculate the degradation efficiency at each time point.
Bacterial Degradation of an Azo Dye (Sequential Anaerobic-Aerobic)
This protocol describes a general procedure for the biodegradation of azo dyes using a mixed bacterial culture in a sequential anaerobic-aerobic system.
1. Materials and Reagents:
-
Azo dye solution
-
Mixed bacterial culture (isolated from a relevant environment like textile effluent sludge)
-
Nutrient medium (e.g., nutrient broth or a defined mineral salt medium)
-
Glucose (as a co-substrate for the anaerobic phase)
-
Anaerobic and aerobic bioreactors
-
Shaker incubator
-
Spectrophotometer
2. Procedure:
-
Acclimatization: Gradually acclimate the mixed bacterial culture to the azo dye by progressively increasing the dye concentration in the growth medium over several transfers.
-
Anaerobic Stage:
-
Inoculate the anaerobic bioreactor containing the nutrient medium, the azo dye at the desired concentration, and a co-substrate like glucose.[11]
-
Ensure anaerobic conditions by purging with an inert gas (e.g., nitrogen) and sealing the reactor.
-
Incubate under appropriate temperature and agitation conditions.
-
Monitor the decolorization of the dye over time by taking samples, centrifuging to remove bacterial cells, and measuring the absorbance of the supernatant.[11]
-
-
Aerobic Stage:
-
Transfer the decolorized effluent from the anaerobic stage to the aerobic bioreactor.
-
Ensure aerobic conditions by providing continuous aeration.
-
Inoculate with the same or a different (aerobic) bacterial consortium.
-
Incubate with agitation.
-
Monitor the degradation of the aromatic amines (formed during the anaerobic stage) using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[18]
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows of different degradation methods can aid in understanding their fundamental principles.
Mechanism of Fenton and Photo-Fenton Degradation
Caption: Mechanism of azo dye degradation by the Fenton and Photo-Fenton processes.
Mechanism of Photocatalytic Degradation
Caption: General mechanism of photocatalytic degradation of azo dyes.
Workflow for Sequential Anaerobic-Aerobic Biological Degradation
Caption: Workflow of sequential anaerobic-aerobic biological degradation of azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Comparison of azo dye degradation efficiency using UV/single semiconductor and UV/coupled semiconductor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neptjournal.com [neptjournal.com]
- 11. Biodegradation of azo dyes in a sequential anaerobic-aerobic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pros and Cons of the Advanced Oxidation Process - Genesis Water Technologies [genesiswatertech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioremediation of azo dye: A review on strategies, toxicity assessment, mechanisms, bottlenecks and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advantages And Disadvantages Of Azo Dyes - 795 Words | Bartleby [bartleby.com]
- 17. researchgate.net [researchgate.net]
- 18. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact: A Comparative Guide to the Cytotoxicity of Reactive Violet 5 and its Byproducts
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of industrial chemicals is paramount. This guide provides a comprehensive comparison of the cytotoxicity of the textile azo dye, Reactive Violet 5 (RV5), and its degradation byproducts. We delve into the experimental data, detailed methodologies, and the underlying cellular mechanisms of toxicity, offering a crucial resource for risk assessment and the development of safer alternatives.
This compound, a widely used colorant in the textile industry, has come under scrutiny due to its potential adverse effects on human health and the environment. Like many azo dyes, RV5 can be broken down into smaller molecules, or byproducts, through various degradation processes. These byproducts, often aromatic amines, can exhibit their own distinct toxicological properties, sometimes even exceeding the toxicity of the parent dye.[1][2] This guide synthesizes available data to present a clear comparison of the cytotoxic effects of RV5 and its derivatives.
Comparative Cytotoxicity: Unmasking the Cellular Threat
The degradation of azo dyes can lead to the formation of aromatic amines, a class of compounds known for their potential carcinogenicity and genotoxicity.[5] The cytotoxicity of these byproducts is a significant concern, as they can be more readily absorbed by the body than the larger parent dye molecules.[5] Studies on other reactive dyes have shown that their degradation products can indeed be more toxic than the original dye.
To provide a framework for comparison, the following table summarizes hypothetical IC50 values for RV5 and its potential byproducts based on typical toxicity profiles of similar compounds. It is crucial to note that these are representative values and actual experimental data for RV5 is needed for a definitive assessment.
| Compound | Cell Line | IC50 (µg/mL) - 48hr Exposure (Hypothetical) |
| This compound | HepG2 | > 200 |
| HaCaT | > 200 | |
| Degradation Byproduct A (Aromatic Amine) | HepG2 | 50 - 100 |
| HaCaT | 75 - 150 | |
| Degradation Byproduct B (Hydroxylated Aromatic Amine) | HepG2 | 25 - 75 |
| HaCaT | 40 - 100 |
Delving into the Mechanisms: How this compound and its Byproducts Induce Cell Death
The cytotoxicity of azo dyes and their byproducts is often mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Key events in dye-induced apoptosis include:
-
Mitochondrial Dysfunction: A critical early event in apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This can be triggered by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation: The release of these factors initiates a cascade of enzyme activation, primarily involving a family of proteases called caspases. Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in determining the cell's fate. An increase in the Bax/Bcl-2 ratio promotes apoptosis.
The following diagram illustrates a plausible signaling pathway for RV5-induced cytotoxicity, based on known mechanisms for other azo dyes.
Experimental Protocols: A Guide to Assessing Cytotoxicity
To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the cellular effects of this compound and its byproducts.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma (HepG2) and human keratinocyte (HaCaT) cell lines are commonly used models for assessing liver and skin toxicity, respectively.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of RV5 or its byproducts for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Comet Assay for Genotoxicity
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Expose cells to RV5 or its byproducts for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA-containing nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to an electric field, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Conclusion
The available evidence suggests that this compound and its degradation byproducts, particularly aromatic amines, pose a cytotoxic and potentially genotoxic risk. While specific quantitative data for RV5 remains to be fully elucidated, the information on analogous azo dyes provides a strong basis for concern. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to conduct their own assessments and contribute to a more comprehensive understanding of the toxicological profile of this widely used industrial chemical. Further research is imperative to establish definitive IC50 values, identify all degradation byproducts, and fully characterize the signaling pathways involved in RV5-induced cytotoxicity. This knowledge is critical for the development of safer alternatives and the implementation of effective risk management strategies in the textile and related industries.
References
- 1. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 2. rewe-group.com [rewe-group.com]
- 3. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide to Alternatives for C.I. Reactive Violet 5 in Scientific Research
For researchers, scientists, and drug development professionals engaged in cellular analysis, the accurate differentiation between live and dead cell populations is a cornerstone of reliable data. C.I. Reactive Violet 5 is a member of the amine-reactive class of fluorescent dyes, valued for its ability to covalently bind to cellular proteins, thus providing a stable signal for viability assessment, even after cell fixation and permeabilization. This guide offers an objective comparison of the primary alternatives to C.I. This compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The main alternatives can be broadly categorized into two groups: other fixable amine-reactive dyes, which function on the same principle as C.I. This compound, and DNA-binding dyes, which are typically not compatible with fixation procedures. Additionally, for studies focused on the early stages of programmed cell death, Annexin V provides a distinct method of detection.
Mechanism of Action: A Fundamental Divide
The choice of a viability dye is fundamentally dictated by the experimental workflow, particularly the requirement for cell fixation.
Amine-Reactive Dyes: These dyes, including C.I. This compound and its direct alternatives like the LIVE/DEAD™ and Zombie™ series, are cell-impermeant. In live cells with intact membranes, they can only react with amine groups on the cell surface, resulting in dim fluorescence. Conversely, in dead cells with compromised membranes, these dyes enter the cytoplasm and bind to the abundant intracellular proteins, leading to a significantly brighter signal.[1][2] This covalent binding is stable, making these dyes ideal for protocols that involve fixation and permeabilization for intracellular staining.[3][4]
DNA-Binding Dyes: This class of dyes, which includes Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD), are also excluded by live cells. However, they readily pass through the permeable membranes of dead cells and intercalate into the DNA, causing a dramatic increase in their fluorescence.[5][6] A significant drawback is that the fixation process itself permeabilizes all cells, allowing these dyes to stain the entire population, thus making them unsuitable for post-fixation viability analysis.[2]
Quantitative Data Presentation
The selection of a fluorescent dye is critically dependent on its spectral properties and how they fit within a multicolor flow cytometry panel. The following tables summarize the key quantitative data for C.I. This compound and its common alternatives.
Table 1: Fixable Amine-Reactive Viability Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Laser Line | Common Commercial Names |
| C.I. This compound Analogues | ~416 | ~451 | Violet (405 nm) | LIVE/DEAD™ Fixable Violet[7], Viobility™ Fixable Dyes |
| Zombie Violet™ | 398 | 423 | Violet (405 nm) | Zombie Violet™ Fixable Viability Kit[8] |
| Ghost Dye™ Violet 450 | ~405 | ~450 | Violet (405 nm) | Ghost Dyes™ |
| Phantom Dye Violet 450 | ~405 | ~450 | Violet (405 nm) | Phantom Dyes |
Table 2: Non-Fixable DNA-Binding Viability Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Laser Line | Key Characteristics |
| Propidium Iodide (PI) | 535 (bound to DNA) | 617 (bound to DNA) | Blue (488 nm), Yellow-Green (561 nm) | Widely used, cost-effective, binds DNA and RNA.[9][10][11] |
| 7-Aminoactinomycin D (7-AAD) | 546 (bound to DNA) | 647 (bound to DNA) | Blue (488 nm), Yellow-Green (561 nm) | Binds to GC-rich regions of DNA, less spectral overlap with PE than PI.[12][13][14] |
Table 3: Apoptosis Detection Reagent
| Reagent Name | Principle of Detection | Excitation Max (nm) | Emission Max (nm) | Laser Line |
| Annexin V (FITC conjugate) | Binds to phosphatidylserine (B164497) (PS) on the outer leaflet of apoptotic cell membranes. | 495 | 519 | Blue (488 nm) |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are representative methodologies for the key classes of viability dyes.
Protocol 1: Staining with Fixable Amine-Reactive Dyes (e.g., LIVE/DEAD™ Fixable Violet)
-
Cell Preparation: Harvest cells and wash once with a protein-free buffer such as PBS.
-
Staining: Resuspend the cell pellet in the fixable viability dye solution, diluted in protein-free PBS, at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.[15]
-
Washing: Wash the cells twice with a buffer containing protein (e.g., PBS with 2% FBS) to quench the reaction and remove unbound dye.[15]
-
(Optional) Fixation and Permeabilization: Proceed with standard protocols for fixation (e.g., with formaldehyde) and permeabilization if intracellular staining is required.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a violet laser.
Protocol 2: Staining with DNA-Binding Dyes (e.g., Propidium Iodide)
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer, such as Flow Cytometry Staining Buffer.
-
(Optional) Surface Staining: If performing immunophenotyping, stain for cell surface antigens with fluorescently conjugated antibodies according to the manufacturer's protocol, then wash the cells.
-
PI Addition: Just prior to analysis, add Propidium Iodide to a final concentration of 5-10 µg/mL.[16] Do not wash the cells after this step.
-
Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[17]
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (ideally within 4 hours).[18]
Protocol 3: Staining for Apoptosis with Annexin V and a Viability Dye (PI)
-
Cell Preparation: Harvest cells and wash once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]
-
PI Staining and Dilution: Add 400 µL of 1X Annexin V Binding Buffer, followed by 5-10 µL of Propidium Iodide solution.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible.
Mandatory Visualizations
To further clarify the principles and workflows discussed, the following diagrams have been generated.
Caption: Mechanism of amine-reactive viability dyes.
Caption: Workflow for fixable viability staining.
Caption: Principles of apoptosis detection.
References
- 1. benchchem.com [benchchem.com]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 7. Molecular Probes LIVE/DEAD Fixable Violet Dead Cell Stain Kit, for 405 nm excitation 200 Assays | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. beckman.com [beckman.com]
- 10. Propidium iodide | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Spectrum [7-AAD (7-Aminoactinomycin D)] | AAT Bioquest [aatbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 17. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. appliedcytometry.com [appliedcytometry.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. kumc.edu [kumc.edu]
A Comparative Guide to Cellular Health Assessment: Correlating Amine-Reactive Violet Staining with Metabolic Activity
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of experimental success. The choice of assay can profoundly influence data interpretation, particularly when investigating the effects of novel therapeutic compounds. This guide provides a comprehensive comparison of two widely used methods for evaluating cellular health: amine-reactive violet viability dyes, which assess membrane integrity, and tetrazolium-based metabolic assays, such as the MTT assay.
This guide will delve into the distinct principles of these assays, present hypothetical yet representative data to illustrate their comparative performance, and provide detailed experimental protocols. By understanding the strengths and limitations of each method, researchers can make more informed decisions when designing experiments and interpreting results.
Principles of Detection: A Tale of Two Cellular States
Amine-reactive violet viability dyes and metabolic assays measure different aspects of cellular health, providing complementary information about the effects of experimental treatments.
Amine-Reactive Violet Viability Dyes: Sentinels of Membrane Integrity
These fluorescent dyes are designed to differentiate live from dead cells based on the integrity of the plasma membrane. In viable cells, the dye, which reacts with primary amines, can only bind to proteins on the cell surface, resulting in a dim fluorescent signal.[1][2] However, in cells with compromised membranes—a hallmark of cell death—the dye enters the cytoplasm and covalently binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][3] This covalent linkage makes the staining robust and stable, allowing for subsequent fixation and permeabilization for further intracellular analysis, a key advantage for complex, multi-parameter flow cytometry experiments.[2][4]
Metabolic Assays (e.g., MTT): Gauges of Cellular Respiration
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[1] Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[1][5] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[1] Alternatives like XTT, WST-1, and resazurin (B115843) function on a similar principle of enzymatic reduction but produce soluble formazan or fluorescent products, simplifying the protocol.[6]
Performance Comparison: Interpreting the Data
While both assay types are used to assess cell viability, they can yield different results depending on the mechanism of cell death or cytotoxicity. A compound might, for instance, inhibit metabolic activity without immediately compromising membrane integrity. The following tables present a hypothetical dataset from a dose-response experiment to illustrate the comparative performance of an amine-reactive violet dye (analyzed by flow cytometry) and the MTT assay (analyzed by spectrophotometry).
Experimental Scenario: A cancer cell line was treated with a hypothetical cytotoxic compound for 24 hours. Cell viability was then assessed in parallel using an amine-reactive violet dye and the MTT assay.
Table 1: Amine-Reactive Violet Dye (Flow Cytometry)
| Compound Conc. (µM) | % Live Cells (Violet Dye Low) | % Dead Cells (Violet Dye High) |
| 0 (Control) | 95.2 | 4.8 |
| 0.1 | 94.5 | 5.5 |
| 1 | 85.3 | 14.7 |
| 10 | 52.1 | 47.9 |
| 100 | 15.8 | 84.2 |
Table 2: MTT Assay (Spectrophotometry)
| Compound Conc. (µM) | Absorbance (570 nm) | % Metabolic Activity (Normalized to Control) |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 0.98 | 78.4 |
| 10 | 0.55 | 44.0 |
| 100 | 0.18 | 14.4 |
Table 3: Head-to-Head Comparison
| Feature | Amine-Reactive Violet Dye | MTT Assay |
| Principle | Measures membrane integrity[1] | Measures mitochondrial dehydrogenase activity[1] |
| Measurement | Single-cell fluorescence (Flow Cytometry) | Bulk population absorbance (Spectrophotometry) |
| Output | Distinguishes live/dead populations | Overall metabolic rate of the population |
| Fixable | Yes, covalent binding allows for fixation[2] | No, fixation would inactivate enzymes |
| Throughput | Moderate to High | High |
| Potential for Interference | Compounds affecting membrane permeability | Compounds that interfere with cellular metabolism or redox state[7] |
Experimental Protocols
Protocol 1: Viability Staining with Amine-Reactive Violet Dye for Flow Cytometry
This protocol outlines the steps for staining a cell suspension to differentiate live and dead cells.
Materials:
-
Cells in suspension
-
Protein-free Phosphate-Buffered Saline (PBS)
-
Amine-Reactive Violet Dye (stock solution)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a violet laser (405 nm excitation)
Procedure:
-
Cell Preparation: Harvest cells and wash them once with protein-free PBS. Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10^6 cells/mL.
-
Dye Preparation: Prepare the working solution of the amine-reactive violet dye by diluting the stock solution in protein-free PBS. The optimal concentration should be determined by titration for each cell type and experimental condition.[8] A common starting point is a 1:1000 dilution.
-
Staining: Add the diluted dye to the cell suspension and vortex gently to mix.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with 2 mL of flow cytometry staining buffer to remove excess dye. Centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
-
(Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with standard fixation and permeabilization protocols at this stage. The violet dye staining is stable throughout this process.[2]
-
Data Acquisition: Analyze the cells on a flow cytometer. Live cells will exhibit dim fluorescence, while dead cells will be brightly fluorescent in the violet channel.[8]
Protocol 2: MTT Assay for Metabolic Activity
This protocol describes the basic steps for performing a standard MTT assay in a 96-well plate format.
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with the compound of interest at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the culture medium from each well. Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of metabolic activity relative to the untreated control cells.
Visualizing the Mechanisms and Workflows
To further clarify the principles and processes described, the following diagrams were generated using the DOT language.
Caption: Mechanism of an amine-reactive violet viability dye.
Caption: Principle of the MTT metabolic assay.
Caption: Comparative experimental workflows.
Conclusion
The correlation between membrane integrity, as measured by amine-reactive violet dyes, and metabolic activity, assessed by assays like MTT, provides a more nuanced understanding of cell health. While a loss of membrane integrity is a definitive endpoint for a cell, a decrease in metabolic activity can be an earlier indicator of cellular stress or a cytostatic effect. Therefore, the choice of assay should be guided by the specific biological question being addressed. For high-throughput screening focused on metabolic impact, the MTT assay is highly suitable. For detailed analysis of cell death mechanisms, especially when combined with other markers in flow cytometry, amine-reactive violet dyes are indispensable. By using these assays in a complementary fashion, researchers can build a more complete and accurate picture of the effects of their experimental manipulations.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Reactive Violet 5: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Reactive Violet 5 (CAS No. 12226-38-9), a reactive azo dye commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection, as this compound is considered mutagenic, teratogenic, and carcinogenic and must be degraded before release.[1][2]
Core Disposal Recommendation: Treat as Hazardous Waste
Given the hazardous nature of this compound, the primary and most recommended disposal method is to collect all waste containing this dye—including solid dye powder, concentrated solutions, and spent dye baths—in designated, sealed, and properly labeled hazardous waste containers. These containers should then be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor. This approach ensures compliance with regulations and minimizes risk.
Alternative Disposal Method: Chemical Degradation (For Equipped Laboratories)
For laboratories with the appropriate engineering controls and trained personnel, chemical degradation of this compound can be performed to render it non-hazardous before disposal. Advanced Oxidation Processes (AOPs) have been proven effective in degrading this dye.[1] Below are detailed protocols for two such methods.
Data Presentation: Advanced Oxidation Process Parameters
The following table summarizes the optimized conditions for the degradation of this compound using UV-A-Fenton and Ultrasound-Fenton processes, achieving over 95% degradation.[1]
| Parameter | UV-A-Fenton | Ultrasound-Fenton |
| pH | 3.0 | 3.0 |
| Hydrogen Peroxide (H₂O₂) Concentration | 4.0 mM | 4.0 mM |
| Ferrous Iron (Fe²⁺) Concentration | 0.15 mM | 0.15 mM |
| Initial this compound Concentration | 0.28 mM | 0.28 mM |
| Degradation Efficiency | 95.5% | 95.7% |
Experimental Protocols for Chemical Degradation
Important Safety Precautions:
-
All procedures must be conducted in a certified chemical fume hood.
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have an appropriate spill kit readily available.
1. UV-A-Fenton Degradation Protocol:
This procedure utilizes ultraviolet light in combination with Fenton's reagent (hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals that degrade the dye.
-
Step 1: Preparation: In a suitable reaction vessel within a UV photoreactor, add the aqueous waste containing this compound.
-
Step 2: pH Adjustment: Adjust the pH of the solution to 3.0 using dilute sulfuric acid.
-
Step 3: Reagent Addition: Add ferrous sulfate (B86663) (FeSO₄) to achieve a final concentration of 0.15 mM. Stir until dissolved.
-
Step 4: Initiation of Reaction: Add hydrogen peroxide (H₂O₂) to a final concentration of 4.0 mM.
-
Step 5: UV Irradiation: Immediately begin irradiation with a UV-A light source.
-
Step 6: Monitoring and Completion: Allow the reaction to proceed for at least 60 minutes to ensure complete degradation. The disappearance of the violet color is an indicator of degradation.
-
Step 7: Neutralization and Disposal: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with a suitable base, such as sodium hydroxide. The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
2. Ultrasound-Fenton Degradation Protocol:
This method uses high-frequency sound waves to enhance the production of hydroxyl radicals from Fenton's reagent.
-
Step 1: Preparation: Place the aqueous waste containing this compound into a reaction vessel suitable for use with an ultrasonic probe or bath.
-
Step 2: pH Adjustment: Adjust the pH of the solution to 3.0 with dilute sulfuric acid.
-
Step 3: Reagent Addition: Add ferrous sulfate (FeSO₄) to a final concentration of 0.15 mM and stir to dissolve.
-
Step 4: Initiation of Reaction: Add hydrogen peroxide (H₂O₂) to a final concentration of 4.0 mM.
-
Step 5: Sonication: Immediately begin sonication of the solution.
-
Step 6: Monitoring and Completion: Continue sonication for at least 60 minutes.
-
Step 7: Neutralization and Disposal: Once the degradation is complete, neutralize the solution to a pH between 6.0 and 8.0 with a base and dispose of it according to local regulations.
General Guidance for Unused Dye and Contaminated Materials
-
Solid Waste: Unused or expired this compound powder, as well as any materials contaminated with the dye (e.g., weigh boats, gloves, paper towels), should be collected in a designated hazardous waste container for solid chemical waste.[3]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Violet 5
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Reactive Violet 5, a reactive dye that necessitates careful management to ensure personnel safety and environmental compliance. Adherence to these procedural steps is critical for minimizing risks and fostering a secure research environment.
Reactive dyes, particularly in their powdered form, can present respiratory and skin hazards. While some safety data sheets (SDS) for this compound state it does not meet the criteria for a hazardous classification, it is prudent to treat it with care, as dust inhalation may cause irritation and sensitization.[1][2][3]
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is crucial when handling this compound to mitigate exposure risks. The following table summarizes the recommended PPE, its specifications, and its purpose.
| PPE Item | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator for dusts.[4][5] | To prevent the inhalation of fine dye powder, which can cause respiratory irritation and potential sensitization.[2][3] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[2][4] | To protect the eyes from airborne dust particles and accidental splashes of dye solutions, which may cause irritation.[2] |
| Hand Protection | Nitrile or other chemical-resistant gloves.[4][5][6] | To prevent direct skin contact with the dye, which can cause irritation and sensitization.[2][6] |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical to minimize the generation of airborne dust and prevent accidental contact.
Experimental Workflow for Handling Powdered this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
